molecular formula C12H9F2N B2526103 2,4-Difluoro-6-phenylaniline CAS No. 926203-62-5

2,4-Difluoro-6-phenylaniline

Cat. No.: B2526103
CAS No.: 926203-62-5
M. Wt: 205.208
InChI Key: XRQBIJMAKJGKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-phenylaniline is a useful research compound. Its molecular formula is C12H9F2N and its molecular weight is 205.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQBIJMAKJGKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926203-62-5
Record name 2,4-difluoro-6-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Difluoro-6-phenylaniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-difluoro-6-phenylaniline scaffold is a privileged structural motif in medicinal chemistry, appearing in various pharmacologically active compounds. Its synthesis is a critical step in the discovery and development of new chemical entities. This guide provides an in-depth technical overview of a robust and widely adopted method for its synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting. This document is designed to bridge theoretical knowledge with practical application, empowering scientists to confidently and efficiently synthesize this valuable building block.

Introduction: The Significance of the Biaryl Aniline Moiety

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[1][2][3] This Nobel Prize-winning methodology has become an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[4][5][6]

The target molecule, this compound, is a biaryl aniline. Substituted anilines are known pharmacophores, but they can also be susceptible to metabolic liabilities.[7] The specific substitution pattern of this molecule, featuring fluorine atoms and a phenyl group ortho to the amine, provides chemists with a unique template to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity in drug candidates.[8] Therefore, a mastery of its synthesis is of paramount importance for drug discovery programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The synthesis of this compound is achieved by coupling an appropriate halo-difluoroaniline with an organoboron reagent. The most common and practical approach involves the reaction of 2-bromo-4,6-difluoroaniline with phenylboronic acid.[9] The reaction is orchestrated by a palladium catalyst and proceeds through a well-established catalytic cycle.[5][10][11]

The general scheme for the reaction is as follows:

G cluster_reactants Reactants cluster_product Product A 2-Bromo-4,6-difluoroaniline plus + A->plus B Phenylboronic Acid C This compound B->C  Pd Catalyst, Base   plus->B

Caption: Overall reaction for the synthesis of this compound.

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of 2-bromo-4,6-difluoroaniline. This is often the rate-determining step. The result is a square planar Palladium(II) intermediate. The reactivity of the organic halide is crucial, following the general trend of I > Br >> Cl.[1][12] For this reason, the bromo-substituted aniline is an excellent starting material.[9][13]

  • Transmetalation: This step involves the transfer of the phenyl group from the boron atom of phenylboronic acid to the palladium(II) center. This process is not spontaneous and requires activation by a base.[14] The base's role is multifaceted and a subject of extensive study.[1][15][16] It can either activate the boronic acid by forming a more nucleophilic boronate "ate" complex (Boronate Pathway) or react with the Pd(II) complex to form a palladium hydroxide species, which then facilitates the transfer (Hydroxide Pathway).[17] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands (the difluoro-aminophenyl and phenyl groups) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (2-Bromo-4,6-difluoroaniline) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Phenylboronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to inert atmosphere techniques is critical for success, as Pd(0) species are oxygen-sensitive.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsSample Moles (mmol)Sample Amount
2-Bromo-4,6-difluoroanilineC₆H₄BrF₂N208.001.05.01.04 g
Phenylboronic AcidC₆H₇BO₂121.931.26.0732 mg
Pd(OAc)₂ (Palladium(II) Acetate)C₄H₆O₄Pd224.500.020.122.5 mg
SPhosC₂₇H₃₃O₂P410.520.040.282.1 mg
K₃PO₄ (Potassium Phosphate)K₃PO₄212.272.010.02.12 g
1,4-DioxaneC₄H₈O₂88.11--20 mL
Water (Degassed)H₂O18.02--5 mL

Causality Behind Choices:

  • Aryl Halide: 2-Bromo-4,6-difluoroaniline is chosen for its higher reactivity compared to the chloro-analog, ensuring efficient oxidative addition.[1]

  • Boronic Acid: A slight excess (1.2 eq) of phenylboronic acid is used to drive the reaction to completion and compensate for potential homocoupling side reactions.

  • Catalyst System: A combination of a simple palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective.[12][18] Buchwald-type ligands are renowned for promoting both the oxidative addition and reductive elimination steps, especially with challenging substrates like electron-rich anilines.[12]

  • Base: K₃PO₄ is a moderately strong base that effectively promotes transmetalation without causing hydrolysis of sensitive functional groups.[6]

  • Solvent: A biphasic mixture of 1,4-dioxane and water is standard. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[19][20] Degassing the solvents is crucial to remove dissolved oxygen.

Step-by-Step Procedure

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4,6-difluoroaniline (1.04 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and K₃PO₄ (2.12 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Optimization and Troubleshooting

While the Suzuki coupling is robust, challenges can arise. A systematic approach to optimization is key to achieving high yields and purity.[21]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature- Ensure rigorous inert atmosphere techniques.- Screen stronger bases (e.g., Cs₂CO₃) or fluoride sources (e.g., KF).[14][17]- Incrementally increase temperature (e.g., to 110 °C).
Protodeborylation - Presence of protic sources- Prolonged reaction time at high temp- Use thoroughly dried solvents.- Monitor the reaction closely and stop once the starting material is consumed.
Aryl Halide Homocoupling - Reaction temperature is too high- Reduce the reaction temperature.
Boronic Acid Homocoupling - Presence of oxygen- High catalyst loading- Ensure proper degassing of solvents and inert atmosphere.- Reduce the palladium catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of this compound. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous experimental technique, researchers can reliably access this important building block. The protocol described herein serves as a validated starting point, while the troubleshooting guide provides a framework for rational optimization. This comprehensive approach empowers scientists in drug discovery and development to efficiently advance their synthetic campaigns and explore the chemical space around this valuable biaryl aniline scaffold.

References

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for the Synthesis of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 2,4-Difluoro-6-phenylaniline, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple recitation of procedural steps, this document elucidates the causal relationships between reaction components, mechanistic principles, and experimental outcomes. It is designed for researchers, chemists, and drug development professionals who seek to not only execute this powerful cross-coupling reaction but also to understand and troubleshoot it from a position of deep mechanistic insight. We will dissect the catalytic cycle, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and present a detailed, field-proven protocol for the successful synthesis of this challenging tri-substituted aniline.

Introduction: The Strategic Importance of Aryl Amines and the Buchwald-Hartwig Reaction

Aryl amines, and particularly complex, highly substituted structures like this compound, are ubiquitous motifs in modern chemistry. Their prevalence in active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials makes their efficient synthesis a critical objective. Historically, the formation of aryl C-N bonds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination transformed the field, providing a versatile and highly efficient method for constructing carbon-nitrogen bonds.[1][3] This cross-coupling reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, demonstrating remarkable functional group tolerance and broad substrate scope.[1][4]

This guide focuses specifically on the synthesis of this compound. The electronic and steric properties of this target molecule—possessing electron-withdrawing fluorine atoms and a bulky phenyl group adjacent to the reaction center—present a non-trivial synthetic challenge that highlights the power and nuances of the Buchwald-Hartwig methodology.

The Engine of C-N Bond Formation: The Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle centered on a palladium complex.[1][3][5][6] While seemingly straightforward, each step is a dynamic equilibrium influenced by every component in the reaction flask.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[7][8] This Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[3][6][10] The choice of base is critical, as its strength and solubility directly impact the efficiency of this step.[11][12]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired aryl amine (Ar-NR₂) from the palladium-amido complex. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][8][10]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition_complex L-Pd(II)(Ar)(X) pd0->oxidative_addition_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ oxidative_addition_complex->amine_complex Amine Coordination (+ HNR₂) amido_complex L-Pd(II)(Ar)(NR₂) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂) amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺X⁻)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Deconstructing the Reaction: A Guide to Component Selection

The success of any Buchwald-Hartwig amination hinges on the synergistic interplay of its core components. The synthesis of a sterically and electronically demanding target like this compound requires careful consideration of each parameter.

The Palladium Precatalyst: Choosing the Initiator

While the active catalyst is a Pd(0) species, for practical reasons of air stability, Pd(II) precatalysts are most commonly used.[7] These are reduced in situ to Pd(0).

  • Traditional Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are workhorse precatalysts.[10][13] They are cost-effective but may require higher catalyst loadings as the in situ reduction to the active catalyst can be inefficient.

  • Palladacycle Precatalysts (G1-G6): The development of well-defined palladacycle precatalysts (e.g., XPhos-Pd-G3) represents a significant advance. These complexes feature a ligand already bound to the palladium center and are designed for rapid and efficient generation of the active Pd(0) catalyst upon exposure to a base.[14] For challenging substrates, using a precatalyst is highly recommended to ensure reliable initiation of the catalytic cycle.

The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[15] For challenging substrates, bulky, electron-rich monodentate biaryl phosphine ligands are the undisputed state-of-the-art.[16][17]

  • Why Bulky and Electron-Rich?

    • Steric Bulk: Promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[1] It also accelerates the final reductive elimination step.

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of less reactive aryl halides (like aryl chlorides) and stabilizes the resulting Pd(II) complex.[17]

Ligand NameStructure (Key Feature)Typical Application Scope
XPhos Dicyclohexylphosphino-biphenylA highly general and robust ligand for a wide range of aryl halides, including chlorides.[17]
RuPhos Dicyclohexylphosphino-di-iso-propylphenylParticularly effective for the coupling of secondary amines with aryl chlorides.[17]
BrettPhos Di-tert-butylphosphino-dimethoxybiphenylExcellent for coupling amides with aryl chlorides.[17]
DavePhos Dicyclohexylphosphino-dimethylamino-biphenylAn early-generation dialkylbiaryl phosphine ligand, still effective for many transformations.[16]

For the synthesis of this compound from an electronically deactivated and sterically hindered aryl halide, XPhos or a similarly bulky ligand is the logical starting point for optimization.

The Base: The Proton Manager

The base's primary role is to deprotonate the amine, but its impact is far more significant. The choice of base can dictate reaction rate, substrate compatibility, and side-product formation.[11]

Base TypeExamplesStrengthsWeaknesses
Strong Alkoxides Sodium tert-butoxide (NaOtBu), LHMDSHigh reactivity, often enables lower reaction temperatures.[7][9]Incompatible with base-sensitive functional groups (e.g., esters, ketones).[8]
Weaker Carbonates/Phosphates Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)Excellent functional group tolerance.[7]Often requires higher temperatures and longer reaction times.[14]
Homogeneous Organic Bases DBUEnables fully homogeneous reaction conditions, beneficial for flow chemistry.[18]Can be less effective than strong inorganic bases.[11]

Given the likely stability of the reactants, a strong base like NaOtBu is a primary choice to drive the reaction to completion efficiently.

The Solvent: The Reaction Medium

The ideal solvent must dissolve the reactants and facilitate the catalytic cycle without interfering.[7]

  • Common Choices: Aprotic, non-polar to moderately polar solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common.[7][19][20] Toluene is often an excellent choice due to its high boiling point, allowing for a wide temperature range.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[7]

  • Green Alternatives: In recent years, more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective and are recommended for process development.[21]

Practical Synthesis of this compound

A logical synthetic route involves the Buchwald-Hartwig amination of a pre-formed biphenyl precursor. The key transformation is the coupling of an ammonia equivalent with 2-bromo-1,3-difluoro-5-phenylbenzene .

General Reaction Parameters for Optimization

The following table summarizes a rational starting point for optimizing the synthesis. A design of experiments (DoE) approach can be highly effective for rapidly identifying optimal conditions.[22]

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Aryl Halide 2-bromo-1,3-difluoro-5-phenylbenzene (1.0 equiv)The bromide offers a good balance of reactivity and stability.[7]
Amine Source Ammonia (as a solution in dioxane or as NH₄Cl) (1.5-2.0 equiv)Using ammonia directly can be challenging; ammonia equivalents like benzophenone imine are also effective.[2][23]
Pd Precatalyst XPhos-Pd-G3 (1-2 mol%)A robust precatalyst ideal for challenging substrates.[17] Loading can be decreased after optimization.
Ligand XPhos (1.2-2.4 mol%)Included with the G3 precatalyst. Additional ligand can sometimes be beneficial.
Base NaOtBu (1.5-2.0 equiv)A strong base is needed to drive the coupling with ammonia.[9]
Solvent Toluene or 2-MeTHFProvides a suitable temperature range and good solubility.[20][21]
Temperature 80-110 °CTypical range for Buchwald-Hartwig reactions.[7][10] Higher temperatures may be needed.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rate but may lead to solubility issues.
Detailed Step-by-Step Experimental Protocol

This protocol is a representative example and must be performed by qualified personnel using appropriate safety precautions. All operations should be conducted under an inert atmosphere (Argon or Nitrogen).

Materials:

  • 2-bromo-1,3-difluoro-5-phenylbenzene (1.0 equiv)

  • XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene (anhydrous, deoxygenated)

  • Ammonia (0.5 M solution in 1,4-dioxane, 3.0 equiv)

  • Oven-dried reaction vessel with a magnetic stir bar and septum

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the 2-bromo-1,3-difluoro-5-phenylbenzene (1.0 equiv), XPhos-Pd-G3 precatalyst (0.02 equiv), and sodium tert-butoxide (2.0 equiv).

  • Inerting: Seal the vessel with the septum, and purge with argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M). Then, add the ammonia solution in dioxane (3.0 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Precatalyst, Base B 2. Purge with Argon A->B C 3. Add Anhydrous Solvent & Amine Solution B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor by GC-MS/TLC D->E F 6. Quench with aq. NH₄Cl E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Standard experimental workflow for the synthesis.

Conclusion and Outlook

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex molecules like this compound. A successful outcome is not merely the result of following a recipe but is achieved through a rational selection of components grounded in mechanistic understanding. By carefully choosing a modern palladacycle precatalyst, a bulky biaryl phosphine ligand like XPhos, and an appropriate base and solvent system, chemists can reliably construct challenging C-N bonds. The detailed protocol provided herein serves as a robust starting point for optimization, enabling researchers to efficiently access this valuable synthetic building block for applications in drug discovery and beyond.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,4-Difluoro-6-phenylaniline (Molecular Formula: C₁₂H₉F₂N, Molecular Weight: 205.21 g/mol ). As a substituted biphenylamine, this compound holds potential as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Unambiguous characterization is paramount for ensuring purity, confirming identity, and guiding further synthetic modifications. This document details the application and interpretation of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering both theoretical grounding and practical, field-tested protocols for a holistic analysis.

Introduction: The Analytical Imperative

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number, environment, and connectivity of protons. The spectrum is anticipated to show distinct regions for the amine proton and the aromatic protons, with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Expertise in Practice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing properties for nonpolar to moderately polar compounds. The amine proton (-NH) may exhibit broadening or could exchange with trace acidic protons in the solvent, sometimes making it difficult to observe.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Representative ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-3' / H-5'7.40 - 7.55d (doublet)JHH ≈ 7-82H
H-4'7.30 - 7.40t (triplet)JHH ≈ 7-81H
H-2' / H-6'7.10 - 7.25t (triplet)JHH ≈ 7-82H
H-36.95 - 7.10ddd (doublet of doublet of doublets)³JHF4 ≈ 8-10, ⁴JHH ≈ 2-3, ⁵JHF2 ≈ 1-21H
H-56.70 - 6.85ddd (doublet of doublet of doublets)³JHF4 ≈ 8-10, ³JHH ≈ 8-9, ⁴JHF2 ≈ 5-71H
-NH4.0 - 5.5br s (broad singlet)N/A1H
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets. The key diagnostic feature will be the large carbon-fluorine coupling constants (JCF).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be required for faster acquisition.

  • Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 512-2048 scans.

    • Relaxation Delay (d1): 2 seconds to allow for full carbon relaxation.

Data Interpretation and Representative ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)Coupling Constants (J, Hz)
C-4157.0 - 160.0dd (doublet of doublets)¹JCF ≈ 240-250, ³JCF ≈ 10-15
C-2153.0 - 156.0dd (doublet of doublets)¹JCF ≈ 245-255, ³JCF ≈ 10-15
C-1'140.0 - 142.0sN/A
C-1129.0 - 132.0dd (doublet of doublets)²JCF ≈ 12-18, ⁴JCF ≈ 3-5
C-2' / C-6'128.5 - 129.5sN/A
C-4'126.0 - 127.0sN/A
C-3' / C-5'122.5 - 124.0sN/A
C-6119.0 - 121.0dd (doublet of doublets)²JCF ≈ 15-20, ²JCF ≈ 3-5
C-5110.0 - 112.0d²JCF ≈ 20-25
C-3103.0 - 105.0d²JCF ≈ 25-30
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given that about 20% of commercial pharmaceuticals contain fluorine, proficiency in ¹⁹F NMR is essential for modern drug development.[1] This technique is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[2]

Expertise in Practice: ¹⁹F NMR is a powerful "spy" to confirm the substitution pattern.[1] The chemical shifts of the two fluorine atoms will be distinct, and their coupling to each other and to nearby protons provides definitive evidence of their relative positions.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A spectrometer equipped with a broadband or fluorine-specific probe (e.g., 376 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H-decoupled single-pulse.

    • Spectral Width: Typically -100 to -150 ppm.

    • Reference: External CFCl₃ at 0.00 ppm (or an internal standard).

Data Interpretation and Representative ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-115 to -125d (doublet)⁴JFF ≈ 15-25
F-4-125 to -135d (doublet)⁴JFF ≈ 15-25

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable method for identifying key functional groups.

Expertise in Practice: The N-H stretch is a key diagnostic peak. A single, sharp peak around 3400 cm⁻¹ suggests a secondary amine. The C-F stretches are also crucial and typically appear in the fingerprint region as strong, sharp absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Interpretation and Representative IR Data:

Wavenumber (cm⁻¹)Vibration TypeDescription
~3410N-H StretchSecondary amine
3100 - 3000Aromatic C-H StretchC-H bonds on the aromatic rings
1620 - 1580C=C StretchAromatic ring skeletal vibrations
~1520N-H BendAmine bending mode
~1310C-N StretchAryl-amine stretch
1280 - 1100C-F StretchStrong, characteristic aryl-fluoride stretches

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis. Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, acting as a molecular fingerprint.[3]

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: 1 µL, split mode.

    • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation and Representative MS Data:

m/z (mass-to-charge)Proposed IonDescription
205[M]⁺Molecular Ion
186[M - F]⁺Loss of a fluorine atom
185[M - HF]⁺Loss of hydrogen fluoride
128[C₁₂H₉F₂N - C₆H₅]⁺Loss of the phenyl group
77[C₆H₅]⁺Phenyl cation

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The spectrum provides information about the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or cyclohexane.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the pure solvent as a reference.

Data Interpretation and Representative UV-Vis Data:

λmax (nm)TransitionDescription
~245π → πAssociated with the phenyl ring system
~290π → πAssociated with the substituted aniline ring system, red-shifted due to conjugation and substituents

Integrated Analysis Workflow and Structural Verification

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Primary Data cluster_analysis Integrated Analysis Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spec. (EI) Sample->MS IR FTIR (ATR) Sample->IR UV UV-Vis Sample->UV NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion (m/z 205) Fragmentation Pattern MS->MS_Data IR_Data N-H, C-F Stretches Functional Groups IR->IR_Data UV_Data λ_max Conjugated System UV->UV_Data Analysis Connectivity (NMR) + Formula (MS) + Functional Groups (IR) + Conjugation (UV) NMR_Data->Analysis MS_Data->Analysis IR_Data->Analysis UV_Data->Analysis Final Verified Structure Analysis->Final Confirms Identity & Purity

Caption: Integrated workflow for the spectroscopic verification of this compound.

Trustworthiness Through Self-Validation:

  • MS confirms the molecular formula (C₁₂H₉F₂N) with a molecular ion at m/z 205.

  • ¹H and ¹³C NMR integration accounts for all 9 protons and 12 carbons required by the formula.

  • IR confirms the presence of the secondary amine (-NH) and aryl-fluoride (C-F) functional groups.

  • ¹⁹F NMR proves the existence of two distinct fluorine environments.

  • The complex splitting patterns in ¹H, ¹³C, and ¹⁹F NMR , governed by predictable coupling constants, allow for the unambiguous assignment of the 2,4-difluoro and 6-phenyl substitution pattern, locking the structure into place.

This cohesive dataset provides an authoritative and irrefutable confirmation of the structure of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-6-phenylaniline is a substituted aromatic amine with a molecular formula of C₁₂H₉F₂N and a molecular weight of 205.2 g/mol .[1] Its structure, featuring a difluorinated aniline ring connected to a phenyl group, presents a unique substitution pattern that gives rise to a distinctive and informative Nuclear Magnetic Resonance (NMR) profile. NMR spectroscopy is an indispensable tool in modern drug discovery and materials science for the unambiguous determination of molecular structure, and a thorough understanding of the ¹H and ¹³C NMR spectra of this compound is crucial for its synthesis, characterization, and application.

Molecular Structure and Atom Numbering

For clarity in spectral assignment and discussion, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the difluorinated aniline ring and the unsubstituted phenyl ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing and inductively acting fluorine atoms.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AtomPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H36.80 - 6.95ddd³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.51H
H56.65 - 6.80ddd³J(H-H) ≈ 9.0, ³J(H-F) ≈ 10.0, ⁵J(H-F) ≈ 2.51H
NH₂3.60 - 4.20br s-2H
H2'/H6'7.35 - 7.50m-2H
H3'/H5'7.35 - 7.50m-2H
H4'7.20 - 7.35m-1H
Expert Analysis of the ¹H NMR Spectrum
  • Difluoroaniline Ring Protons (H3, H5): The protons on the substituted ring are the most informative.

    • H5: This proton is situated between the amino group (ortho) and a fluorine atom (meta). The powerful electron-donating resonance effect of the amino group at C1 will shield this proton, shifting it upfield. This is countered by the deshielding inductive effect of the fluorine at C4. We predict its signal to appear in the range of 6.65 - 6.80 ppm. Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with H3 (³J, ortho, ~9.0 Hz), the fluorine at C4 (³J, meta, ~10.0 Hz), and the fluorine at C2 (⁵J, para, ~2.5 Hz).

    • H3: This proton is positioned between two fluorine atoms (ortho and meta). It will experience significant deshielding from both electronegative atoms. However, it is also para to the electron-donating amino group, which provides some shielding. The net effect places its resonance downfield relative to H5, likely in the 6.80 - 6.95 ppm region. Its multiplicity will also be a doublet of doublet of doublets (ddd) due to coupling with H5 (³J, ortho, ~9.0 Hz), the fluorine at C4 (⁴J, meta, ~8.0 Hz), and a smaller coupling to H5 across the ring.

  • Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): The protons on the unsubstituted phenyl ring will exhibit more conventional chemical shifts. Due to the likely restricted rotation around the C6-C1' bond, the ortho protons (H2'/H6') may be magnetically non-equivalent. However, in many cases, rapid rotation at room temperature leads to a set of overlapping multiplets.

    • The signals for these five protons are expected to appear in the typical aromatic region of 7.20 - 7.50 ppm. The ortho protons (H2'/H6') are closest to the aniline ring and may be slightly deshielded, while the meta (H3'/H5') and para (H4') protons will likely appear as a complex, overlapping multiplet.

  • Amino Protons (NH₂): The two protons of the amino group will appear as a broad singlet in the region of 3.60 - 4.20 ppm. The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by 12 distinct signals, with those of the difluorinated ring showing clear evidence of carbon-fluorine coupling. The substituent effects (amino, fluoro, and phenyl groups) dictate the chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AtomPredicted δ (ppm)Predicted C-F Coupling (J, Hz)
C1132.0 - 135.0²J(C-F) ≈ 15-20
C2155.0 - 158.0 (d)¹J(C-F) ≈ 240-250
C3104.0 - 106.0 (dd)²J(C-F) ≈ 25-30, ⁴J(C-F) ≈ 3-5
C4158.0 - 161.0 (d)¹J(C-F) ≈ 245-255
C5110.0 - 113.0 (d)²J(C-F) ≈ 20-25
C6120.0 - 123.0³J(C-F) ≈ 3-5
C1'138.0 - 141.0-
C2'/C6'128.0 - 130.0-
C3'/C5'128.5 - 130.5-
C4'127.0 - 129.0-
Expert Analysis of the ¹³C NMR Spectrum
  • Carbons Bonded to Fluorine (C2, C4): The most downfield signals in the spectrum will belong to the carbons directly attached to fluorine atoms. These carbons experience a strong deshielding effect. Their signals will appear as doublets with very large one-bond coupling constants (¹J(C-F)) in the range of 240-255 Hz. C4 is predicted to be slightly more downfield than C2.

  • Carbons of the Difluoroaniline Ring:

    • C1: This carbon, bonded to the amino group, will be significantly influenced by both the nitrogen and the adjacent fluorine at C2. Its resonance is predicted around 132.0 - 135.0 ppm and will likely appear as a doublet due to two-bond coupling with the fluorine at C2 (²J(C-F) ≈ 15-20 Hz).

    • C3 and C5: These CH carbons will be shielded relative to other aromatic carbons. C3, situated between two fluorine atoms, will show a characteristic doublet of doublets splitting pattern from coupling to both F at C2 (²J(C-F)) and F at C4 (²J(C-F)). C5, ortho to the amino group and meta to a fluorine, will also be shielded and appear as a doublet due to coupling with the fluorine at C4.

    • C6: This carbon is attached to the phenyl group and is ortho to the amino group and a fluorine atom. Its chemical shift will be a balance of these effects, predicted in the 120.0 - 123.0 ppm range, likely with a small three-bond C-F coupling.

  • Carbons of the Phenyl Ring: The carbons of the unsubstituted phenyl ring will show typical chemical shifts. The ipso-carbon (C1') will be the most downfield of this set. The other carbons (C2'/C6', C3'/C5', C4') will appear in the congested region between 127.0 and 130.5 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following standard protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can serve as a chemical shift reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogeneous solution.

Instrument Parameters (for a 400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-240 ppm (centered around 110 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

Visualization of Key Structural Relationships

The following diagram illustrates the expected key correlations in a 2D NMR experiment (like ¹H-¹H COSY) which would be used to confirm the proton assignments on the difluoroaniline ring.

Caption: Key predicted ¹H-¹H and ¹H-¹⁹F couplings for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in information, with characteristic chemical shifts and coupling patterns defined by its unique substitution. The difluorinated aniline ring, in particular, will display complex multiplets in the ¹H spectrum and large C-F coupling constants in the ¹³C spectrum, which serve as definitive spectroscopic signatures. This guide provides a detailed predictive framework that will aid researchers in the identification and structural confirmation of this compound, demonstrating the power of applying fundamental NMR principles to spectral interpretation.

References

Introduction: The Analytical Imperative for 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Difluoro-6-phenylaniline

This compound (Molecular Formula: C₁₂H₉F₂N, Molecular Weight: 205.2 g/mol ) is a substituted aromatic amine of significant interest in pharmaceutical and specialty chemical synthesis.[1] Its structural complexity, featuring a biphenyl scaffold with fluorine and amine functionalities, necessitates robust analytical methods for its identification, quantification, and characterization. As an intermediate, its purity and structural integrity are paramount, directly impacting the quality and safety of downstream products.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity, enabling precise molecular weight determination and detailed structural elucidation through fragmentation analysis. This guide provides a comprehensive framework for developing and executing a reliable LC-MS/MS method for this compound, grounded in fundamental principles and field-proven expertise. We will explore the rationale behind methodological choices, from ionization to fragmentation, to empower researchers in drug development and quality control.

Section 1: Foundational Principles—Choosing the Optimal Ionization Technique

The journey of an analyte from a liquid sample to a detectable ion is the most critical step in mass spectrometry. The choice of ionization technique is dictated by the physicochemical properties of the analyte and the analytical goal. For this compound, a molecule of moderate polarity with a basic amine group, several options exist, but Electrospray Ionization (ESI) is demonstrably superior for most applications in a drug development setting.

The Case for Electrospray Ionization (ESI):

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[2][3] This is its primary advantage, as it almost always preserves the crucial molecular ion, which is the cornerstone of identity confirmation.

  • Expertise & Causality: The nitrogen atom in the aniline moiety is a Lewis base, readily accepting a proton (H⁺) in the slightly acidic mobile phases typically used for reversed-phase chromatography. This makes the molecule exceptionally well-suited for positive-mode ESI, where it will predominantly form the protonated molecule, [M+H]⁺. The resulting ion at a mass-to-charge ratio (m/z) of 206.2 is the primary target for initial detection.

  • Alternative Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, often better for less polar compounds.[3][4] It involves a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte. While effective, it can sometimes induce more in-source fragmentation than ESI.

    • Electron Ionization (EI): This is a classic "hard" ionization technique, typically coupled with Gas Chromatography (GC).[5] EI bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[6] While the resulting fragmentation pattern is an excellent "fingerprint" for library matching, the molecular ion is often weak or absent, complicating the analysis of unknowns.[7] For thermally stable and volatile compounds, GC-EI-MS is a powerful tool, but LC-ESI-MS provides a more direct path to the molecular weight of non-volatile or complex pharmaceutical intermediates.

For the purposes of this guide, we will focus on ESI as the most robust and informative technique for the analysis of this compound in a research and development context.

Section 2: The LC-MS/MS Workflow: A Validating System

A successful analysis relies on a well-designed workflow where each step complements the others. The coupling of liquid chromatography for separation with tandem mass spectrometry (MS/MS) for detection creates a powerful, self-validating system that ensures high confidence in the results.

LC_MS_Workflow cluster_LC Liquid Chromatography (LC) System cluster_MS Tandem Mass Spectrometer (MS/MS) Sample Sample Injection Column Reversed-Phase C18 Column (Analyte Separation) MobilePhase Mobile Phase Gradient (e.g., Water/Acetonitrile + 0.1% Formic Acid) ESI_Source Electrospray Ionization (ESI) Generation of [M+H]⁺ Column->ESI_Source Eluent to MS MobilePhase->Column Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 206.2) ESI_Source->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Data to System

Caption: High-level workflow for LC-MS/MS analysis.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis. As a Senior Application Scientist, I must emphasize that optimization, particularly of collision energy, is essential to achieve the best results on your specific instrumentation.

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Standards: Create a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to concentrations appropriate for your instrument's sensitivity (e.g., ranging from 1 ng/mL to 1000 ng/mL).

2. Liquid Chromatography (LC) Parameters:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a standard choice for retaining aromatic compounds.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 10% B

    • 10.1-12 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[8][9]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: A triple quadrupole mass spectrometer is ideal for this quantitative and qualitative work.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C[8]

    • Nebulizing Gas (Nitrogen) Flow: 1.5 L/min[8]

    • Drying Gas (Nitrogen) Flow: 15.0 L/min[8]

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and product ion scanning for fragmentation confirmation.

Section 4: Elucidating the Fragmentation Pathway

Understanding how a molecule fragments is key to confirming its structure. In tandem MS, the protonated molecule ([M+H]⁺, m/z 206.2) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3).

For this compound, the fragmentation is driven by its structure: two aromatic rings linked by a C-N bond and decorated with fluorine atoms. The most probable fragmentation pathways involve losses of stable neutral molecules.

Fragmentation_Pathway M_H [M+H]⁺ m/z 206.2 (C₁₂H₁₀F₂N)⁺ Frag1 [M+H - HF]⁺ m/z 186.2 M_H->Frag1 - HF Frag3 [C₆H₅]⁺ m/z 77.1 M_H->Frag3 - C₆H₄F₂N Frag4 [C₁₂H₈N]⁺ m/z 166.1 M_H->Frag4 - 2F, -2H (complex) Frag2 [M+H - 2HF]⁺ m/z 166.2 Frag1->Frag2 - HF

Caption: Hypothesized fragmentation of protonated this compound.

Interpretation of Key Fragments:

  • [M+H]⁺ (m/z 206.2): The protonated molecular ion, our precursor for MS/MS experiments.

  • Loss of Hydrogen Fluoride (HF): The fluorine atoms are electronegative and can be eliminated as stable HF molecules. The sequential loss of HF is a highly probable pathway.

    • m/z 186.2: Represents the loss of one HF molecule from the precursor ion. This is often a prominent fragment for fluorinated compounds.

    • m/z 166.2: Represents the subsequent loss of a second HF molecule.

  • Loss of the Phenyl Group: Cleavage of the C-C bond connecting the two rings could lead to a fragment corresponding to the phenyl group, though this is less common than neutral losses.

  • Formation of Carbazole-like Structures: A more complex rearrangement involving the loss of fluorine and hydrogen could result in a stable, cyclized structure. The ion at m/z 166.1 could correspond to a carbazole-type fragment ion ([C₁₂H₈N]⁺), a common fragmentation route for diphenylamines.[10]

Section 5: Data Summary and Interpretation

For a robust analytical method, particularly for quantification, selecting specific and intense MRM transitions is crucial.[4] Based on the hypothesized fragmentation, the following transitions would be excellent candidates for method development.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityNotes
206.2 186.2 [M+H - HF]⁺Primary Quantifier: Typically a strong and specific transition.
206.2 166.1 [C₁₂H₈N]⁺Qualifier 1: Confirms the diphenylamine core structure.
206.2 77.1 [C₆H₅]⁺Qualifier 2: Confirms the presence of the unsubstituted phenyl ring.

Trustworthiness through Self-Validation: The use of multiple MRM transitions provides a layer of validation. A true positive detection requires that not only does a peak appear at the correct retention time, but the ratio of the quantifier to qualifier ions must remain constant and match that of an authentic reference standard. This "ion ratio" confirmation is a regulatory standard in many fields.[11]

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using a well-optimized LC-MS/MS method with Electrospray Ionization. By understanding the molecule's propensity to form a protonated species, [M+H]⁺, and predicting its subsequent fragmentation pathways—primarily through the loss of HF and the formation of stable carbazole-like ions—a highly specific and sensitive method can be developed. The protocol and insights provided in this guide serve as a comprehensive starting point for researchers, enabling confident identification and quantification of this important chemical intermediate. The fusion of chromatographic separation with the specificity of tandem mass spectrometry provides the high-fidelity data essential for the rigorous demands of the pharmaceutical and chemical industries.

References

Crystal structure of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 2,4-Difluoro-6-phenylaniline

Authored by a Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount, as it underpins structure-activity relationships (SAR) and rational drug design. This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of this compound, a molecule of interest due to the prevalence of fluorinated aniline scaffolds in medicinal chemistry. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for its determination and analysis, based on established protocols and insights from analogous structures.

The Significance of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. These modifications can lead to enhanced potency, selectivity, and bioavailability. Anilines, in turn, are a common structural motif in many bioactive compounds. The combination of these features in molecules like this compound makes their precise structural characterization a critical step in the drug discovery process.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds. The proposed reaction would involve the coupling of a suitably protected 2,4-difluoro-6-bromoaniline with phenylboronic acid in the presence of a palladium catalyst and a base.

Step-by-Step Synthesis Protocol:

  • Starting Materials: 2,4-Difluoro-6-bromoaniline, phenylboronic acid, palladium acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., potassium carbonate).

  • Reaction Setup: To a reaction vessel, add 2,4-Difluoro-6-bromoaniline, phenylboronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, followed by the addition of the base.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution containing the compound reduces its solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Common Solvents for Crystallization of Substituted Anilines:

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane

  • Hexane

  • Toluene

  • Mixtures of the above solvents

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal. The process can be broken down into three main stages: data collection, structure solution, and refinement.

A Comprehensive Technical Guide to the Crystal Structure Determination of this compound

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount, as it underpins structure-activity relationships (SAR) and rational drug design. This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of this compound, a molecule of interest due to the prevalence of fluorinated aniline scaffolds in medicinal chemistry. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for its determination and analysis, based on established protocols and insights from analogous structures.

The Significance of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. These modifications can lead to enhanced potency, selectivity, and bioavailability. Anilines, in turn, are a common structural motif in many bioactive compounds. The combination of these features in molecules like this compound makes their precise structural characterization a critical step in the drug discovery process.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds. The proposed reaction would involve the coupling of a suitably protected 2,4-difluoro-6-bromoaniline with phenylboronic acid in the presence of a palladium catalyst and a base.

Step-by-Step Synthesis Protocol:

  • Starting Materials: 2,4-Difluoro-6-bromoaniline, phenylboronic acid, palladium acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., potassium carbonate).

  • Reaction Setup: To a reaction vessel, add 2,4-Difluoro-6-bromoaniline, phenylboronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, followed by the addition of the base.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution containing the compound reduces its solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Common Solvents for Crystallization of Substituted Anilines:

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane

  • Hexane

  • Toluene

  • Mixtures of the above solvents

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[1] The process can be broken down into three main stages: data collection, structure solution, and refinement.

SC-XRD Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis of This compound Crystallization Crystal Growth Synthesis->Crystallization Purification Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Single Crystal Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Processed Data (hkl file) Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure & Validation Structure_Refinement->Final_Structure Refined Model (CIF)

Caption: Workflow for Crystal Structure Determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[1] A detector records the positions and intensities of the diffracted X-rays, resulting in a series of diffraction images.[2]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. This process involves:

  • Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Integration: The intensity of each reflection is calculated by integrating the pixel values of the corresponding spot on the detector.

  • Scaling and Merging: The intensities from all the images are scaled to a common reference frame to account for variations in experimental conditions.[2] Symmetry-equivalent reflections are then merged to produce a final dataset.

Structure Solution and Refinement

The ultimate goal is to generate an electron density map of the unit cell from which the atomic positions can be determined.

  • Structure Solution: The "phase problem" arises because the measured intensities correspond to the amplitudes of the diffracted waves, but the phase information is lost. For small molecules like this compound, direct methods are typically used to solve the phase problem.[3][4] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.[3][5]

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method .[6] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factor amplitudes.[6]

The quality of the final structure is assessed by several factors, including the R-factor (residual factor), which is a measure of the agreement between the observed and calculated data.

Hypothetical Structural Analysis of this compound

Based on the principles of structural chemistry and data from similar compounds, we can anticipate some key features of the crystal structure of this compound.

Table 1: Hypothetical Crystallographic Data

ParameterHypothetical Value
Chemical FormulaC₁₂H₉F₂N
Formula Weight205.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.8
β (°)105.0
Volume (ų)965.7
Z4
Calculated Density (g/cm³)1.412
R-factor< 0.05
Molecular Conformation

The conformation of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. This angle results from a balance between steric hindrance of the ortho substituents and π-conjugation, which favors planarity. In this compound, the presence of a fluorine atom and an amino group at the ortho positions of one ring and hydrogen atoms at the ortho positions of the other ring will lead to a twisted conformation to minimize steric repulsion.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, the following interactions are likely to be significant:

  • Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···F or N-H···N hydrogen bonds with neighboring molecules.

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

  • C-H···π Interactions: The C-H bonds of the phenyl rings can interact with the π-electron clouds of adjacent rings.

Intermolecular_Interactions Mol_A Molecule A Mol_B Molecule B Mol_A->Mol_B N-H...F Hydrogen Bond Mol_C Molecule C Mol_A->Mol_C C-H...π Interaction Mol_B->Mol_C π-π Stacking

Caption: Potential Intermolecular Interactions.

Data Reporting and Validation

The final crystal structure is reported in a standard format called a Crystallographic Information File (CIF). This file contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and bond lengths and angles. The CIF is typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community. Before deposition, the structure is validated to ensure its quality and correctness.

Conclusion

Determining the crystal structure of this compound provides invaluable insights into its three-dimensional architecture. This knowledge is crucial for understanding its physicochemical properties and for guiding the design of new drug candidates. The methodologies outlined in this guide, from synthesis and crystallization to single-crystal X-ray diffraction analysis, represent a robust and well-established workflow for elucidating the atomic-level details of small molecules. The anticipated structural features, such as a twisted conformation and a network of intermolecular interactions, would provide a solid foundation for further computational and experimental studies in the context of drug discovery and development.

References

Solubility and stability of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-6-phenylaniline

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a compound of interest in pharmaceutical research and development. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, essential for applications ranging from high-throughput screening to late-stage formulation. Furthermore, this guide outlines a systematic approach to stability assessment through forced degradation studies, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3] Methodologies for subjecting the analyte to hydrolytic, oxidative, photolytic, and thermal stress are described to elucidate potential degradation pathways and establish its intrinsic stability profile.[4][5] The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby facilitating informed decision-making throughout the development lifecycle.

Introduction

This compound (Molecular Formula: C₁₂H₉F₂N, Molecular Weight: 205.21 g/mol ) is an aromatic amine with a structural motif that makes it a valuable intermediate in medicinal chemistry and material science.[6] The presence of two fluorine atoms can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, while the phenyl and aniline moieties offer sites for further chemical modification.

In the context of drug discovery and development, two of the most critical physicochemical parameters are solubility and stability. Poor aqueous solubility can severely limit a compound's absorption and bioavailability, leading to unreliable in vitro assay results and challenges in developing viable formulations.[7][8] Similarly, chemical instability can compromise a drug's safety, efficacy, and shelf-life, making a thorough understanding of its degradation profile a regulatory necessity.[2][3]

This guide serves as a practical, in-depth resource for the systematic evaluation of this compound. It moves beyond theoretical concepts to provide actionable experimental protocols, explaining the causality behind methodological choices and emphasizing the creation of self-validating, trustworthy data.

PropertyValueSource
Molecular Formula C₁₂H₉F₂N[6]
Molecular Weight 205.21 g/mol [6]
Appearance Solid (Typical)
General Class Fluorinated Aromatic Amine

Aqueous Solubility Assessment

Aqueous solubility is a determining factor for a compound's behavior in biological systems. We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often employed in early discovery for rapid screening, while thermodynamic solubility provides the true equilibrium value, which is critical for pre-formulation and late-stage development.[9][10]

Theoretical Considerations

The structure of this compound suggests a molecule with limited aqueous solubility. The phenyl ring and the difluorinated benzene ring are lipophilic, while the amine group offers a site for hydrogen bonding.[11] Compared to a simpler analog like 2,4-difluoroaniline, the addition of the phenyl group is expected to decrease water solubility. The polar amino group provides some capacity for interaction with water, but the overall character of the molecule is hydrophobic.[11]

Experimental Methodologies

2.2.1. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in an aqueous buffer after a short incubation period, starting from a high-concentration DMSO stock solution.[10][12] This method is prone to generating supersaturated solutions, which can overestimate the true solubility but is invaluable for high-throughput screening.[13][14] The protocol below utilizes direct UV spectrophotometry for quantification after filtration.[10][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_dmso Add DMSO Stock to PBS in Microtiter Plate prep_stock->add_dmso prep_buffer Prepare PBS (pH 7.4) prep_buffer->add_dmso incubate Incubate (e.g., 2h) with Shaking add_dmso->incubate filter Filter to Remove Precipitate incubate->filter measure_uv Measure UV Absorbance of Filtrate & Standards filter->measure_uv prep_standards Prepare Standards from Stock Solution prep_standards->measure_uv calculate Calculate Solubility from Standard Curve measure_uv->calculate

Caption: Workflow for Kinetic Solubility Assay.

Protocol 1: Kinetic Solubility via Direct UV Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15]

  • Plate Setup: Add 2 µL of the DMSO stock solution to multiple wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2%.[12]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[13]

  • Filtration: Separate the undissolved precipitate by passing the solution through a solubility filter plate.[12]

  • Quantification:

    • Prepare a standard curve by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture.

    • Transfer the filtered aqueous solution (filtrate) to a UV-transparent plate.

    • Measure the UV absorbance of the samples and standards using a plate reader at the compound's λₘₐₓ.[15]

  • Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve.

2.2.2. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached.[8] This "shake-flask" method involves incubating an excess of the solid compound in the aqueous buffer for an extended period (e.g., 24 hours) to ensure equilibrium is achieved.[9][13] This is the gold standard for solubility measurement and is crucial for formulation development.[10]

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.[8]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.

  • Equilibration: Seal the vial and agitate it on a shaker or roller system at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Centrifuge the sample to pellet any remaining suspended particles.[13]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed. Filtration through a syringe filter may also be used, but one must be cautious of potential compound adsorption to the filter material.[14]

  • Quantification: Analyze the supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][14] The concentration is determined against a standard curve prepared from a known concentration of the compound.

  • Data Reporting: The result is reported as the equilibrium solubility in µg/mL or µM.[16]

Solvent System (pH 7.4)Solubility MethodExpected Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)Kinetic15 - 50
Phosphate-Buffered Saline (PBS)Thermodynamic5 - 20
Fasted State Simulated Intestinal Fluid (FaSSIF)Thermodynamic10 - 40
Fed State Simulated Intestinal Fluid (FeSSIF)Thermodynamic25 - 75

Note: The values in the table are hypothetical estimates based on the chemical structure and are intended for illustrative purposes. Actual experimental determination is required.

Stability Assessment and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][17] Forced degradation, or stress testing, is the practice of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2] This is a requirement under ICH guideline Q1A.[1][5]

General Approach

The core principle of a forced degradation study is to achieve a target degradation of 5-20% of the parent compound. This level is sufficient to detect and identify degradation products without being so excessive that it leads to secondary or tertiary degradation, which may not be relevant under normal storage conditions. A stability-indicating analytical method, typically HPLC, is essential to separate the parent compound from all potential degradants.[3]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid State) (e.g., 80°C) prep_stock->thermal photo Photolytic (ICH Q1B Light Exposure) prep_stock->photo sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench (as needed) sampling->neutralize analyze Analyze by Stability- Indicating HPLC-UV/MS neutralize->analyze assess Assess Purity, Identify Degradants, Mass Balance analyze->assess

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stress Testing

General HPLC Method for Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS)[18]

  • Injection Volume: 10 µL

Protocol 3: Hydrolytic Stability (Acid & Base)

  • Acid Degradation: Add stock solution of this compound to 0.1 M HCl. Heat the solution at 60°C.[4]

  • Base Degradation: Add stock solution to 0.1 M NaOH. Heat the solution at 60°C.[4]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the samples (acidic samples with base, basic samples with acid) to stop the reaction.

  • Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products. Halogenated anilines can be susceptible to acid-catalyzed hydrolysis.[19]

Protocol 4: Oxidative Stability

  • Procedure: Add stock solution to a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature.

  • Sampling: Withdraw and analyze aliquots at various time points. Anilines are often susceptible to oxidation.[20]

  • Analysis: Analyze directly by HPLC.

Protocol 5: Photostability

  • Procedure: Expose a solution of the compound, as well as the solid compound, to a light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt-hours/m²).[21]

  • Control: Protect a parallel set of samples from light with aluminum foil.

  • Analysis: After the exposure period, analyze both the light-exposed and control samples by HPLC.

Protocol 6: Thermal Stability

  • Procedure: Place the solid compound in a stability chamber or oven at an elevated temperature (e.g., 80°C).[4] A solution may also be tested under thermal stress.[18]

  • Sampling: Withdraw samples at various time points.

  • Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

Stress ConditionReagent/ConditionExpected OutcomePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CModerate DegradationHydrolysis of the amine or dehalogenation.
Base Hydrolysis 0.1 M NaOH, 60°CLow to Moderate DegradationPotential for hydrolysis, though often slower than acid-catalyzed.
Oxidation 3% H₂O₂, RTHigh DegradationOxidation of the aniline nitrogen to form nitroso, nitro, or polymeric species.[20]
Photolytic ICH Q1B LightModerate DegradationPhotochemical reactions, potentially leading to dimerization or cleavage.[20]
Thermal 80°C (Solid)Stable to Low DegradationGenerally stable in solid form, but melting point should be considered.

Note: The expected outcomes are predictive. The aniline moiety is a known site for oxidative degradation, which is often a primary stability concern for this class of compounds.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of this compound's solubility and stability. By implementing the detailed kinetic and thermodynamic solubility protocols, researchers can generate critical data that informs compound selection and formulation strategy. The systematic approach to forced degradation studies, aligned with ICH guidelines, enables the identification of intrinsic stability liabilities and potential degradation products. This foundational knowledge is indispensable for developing stable formulations, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this promising chemical entity.

References

Theoretical Calculations on the Electronic Structure of 2,4-Difluoro-6-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2,4-Difluoro-6-phenylaniline, a diarylamine derivative of significant interest in medicinal chemistry and materials science. Diarylamines are recognized as "privileged structures" in drug discovery due to their prevalence in biologically active compounds.[1] The introduction of fluorine atoms and a phenyl group can significantly modulate the electronic properties, and consequently, the pharmacokinetic and pharmacodynamic profiles of the parent aniline molecule. This guide details a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the geometric, electronic, and spectroscopic properties of this target molecule. While direct experimental data for this compound is not extensively available, this document leverages established computational protocols and comparative analysis with related substituted anilines to provide valuable predictive insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Anilines in Modern Research

Aniline and its derivatives are fundamental building blocks in a vast array of chemical applications, ranging from the synthesis of polymers and dyes to their critical role in pharmaceuticals and agrochemicals.[2] The strategic substitution on the aniline ring allows for the fine-tuning of its chemical and physical properties. In the context of drug design, modifications to the electronic structure of a molecule can profoundly impact its biological activity, including receptor binding, metabolic stability, and membrane permeability.[3]

The molecule of interest, this compound, incorporates two key structural modifications to the aniline core:

  • Fluorine Substitution: The presence of highly electronegative fluorine atoms can alter the electron distribution within the aromatic ring, influencing properties such as pKa, dipole moment, and metabolic stability.[4][5] Fluorinated aromatic compounds have found widespread use in pharmaceuticals and agrochemicals.[6]

  • Phenyl Substitution: The introduction of a second aromatic ring classifies this molecule as a diarylamine. This extension of the conjugated system is expected to impact the molecule's frontier molecular orbitals and its absorption and emission characteristics. Diarylamines are integral components of many organic electronic materials and are considered "privileged structures" in drug discovery.[1]

Understanding the intricate details of the electronic structure of this compound is therefore crucial for predicting its reactivity, intermolecular interactions, and potential applications. This guide outlines a state-of-the-art computational approach to achieve this.

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a detailed, step-by-step computational workflow for the theoretical investigation of this compound. The choice of methods and basis sets is informed by their proven success in accurately describing the electronic properties of similar organic molecules.[2][4][7]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

  • Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor such as Avogadro or GaussView.

  • Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[2][4][5]

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a flexible description of the electron distribution and includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvent Effects: To simulate a more realistic biological or solution-phase environment, the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent, such as water or dimethyl sulfoxide (DMSO).[8]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra if available.

Diagram: Computational Workflow for Geometry Optimization

Geometry_Optimization_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output start 2D Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates solvent_model Inclusion of Solvent Effects (PCM) geom_opt->solvent_model Gas-phase geometry freq_calc Frequency Analysis solvent_model->freq_calc Solvated geometry end Optimized 3D Structure & Vibrational Frequencies freq_calc->end Confirmation of Minimum

Caption: Workflow for obtaining the optimized molecular geometry.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be performed.

Key Parameters to Analyze:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions and sites of chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions between different parts of the molecule.

Diagram: Key Electronic Structure Descriptors

Electronic_Structure_Analysis center Electronic Structure homo HOMO (Electron Donor) center->homo lumo LUMO (Electron Acceptor) center->lumo energy_gap HOMO-LUMO Gap (Kinetic Stability) center->energy_gap mep MEP (Reactivity Sites) center->mep nbo NBO (Charge Delocalization) center->nbo

Caption: Important parameters derived from electronic structure calculations.

Spectroscopic Properties Prediction

Theoretical calculations can predict spectroscopic properties, which can be invaluable for compound characterization.

Experimental Protocol:

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). The calculations are typically performed on the optimized ground-state geometry.

  • Excitation Energies and Oscillator Strengths: The TD-DFT calculation provides the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) for the electronic transitions. This allows for the theoretical prediction of the λmax of the compound.

  • Analysis of Electronic Transitions: The nature of the electronic transitions (e.g., π → π* or n → π*) can be determined by analyzing the molecular orbitals involved in each excitation.

Predicted Electronic Properties of this compound

Based on the established principles of physical organic chemistry and the results from computational studies on similar molecules, we can predict the following electronic characteristics for this compound.

Geometric Structure

The presence of the bulky phenyl group at the ortho position to the amino group is expected to induce steric hindrance, leading to a non-planar conformation where the phenyl ring is twisted relative to the difluorinated aniline ring. This torsional angle will be a key determinant of the extent of π-conjugation between the two rings.

Frontier Molecular Orbitals and Reactivity
  • HOMO: The HOMO is expected to be localized primarily on the aniline nitrogen and the π-system of the aniline ring, reflecting its electron-donating character.

  • LUMO: The LUMO is likely to be distributed over the phenyl ring and the difluorinated aniline ring, indicating the regions susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The extended conjugation provided by the phenyl group is anticipated to result in a smaller HOMO-LUMO energy gap compared to 2,4-difluoroaniline, suggesting a higher reactivity.[9]

Molecular Electrostatic Potential

The MEP map is predicted to show a region of negative potential (red) around the electronegative fluorine atoms and the nitrogen atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms of the amino group.

Spectroscopic Properties

The TD-DFT calculations are expected to predict electronic transitions in the UV region. The primary absorption band will likely correspond to a π → π* transition involving the delocalized electrons of the diarylamine system. The position of this absorption maximum will be sensitive to the torsional angle between the two aromatic rings.

Data Presentation

The quantitative results from the theoretical calculations should be summarized in tables for clarity and ease of comparison.

Table 1: Calculated Electronic Properties of this compound

PropertyGas PhaseIn Water (PCM)
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated ValueCalculated Value

Table 2: Predicted UV-Vis Absorption Maxima (λmax)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1Calculated ValueCalculated ValueCalculated Value
S0 → S2Calculated ValueCalculated ValueCalculated Value

Conclusion

This technical guide has outlined a comprehensive and robust computational methodology for the in-depth investigation of the electronic structure of this compound. By employing DFT and TD-DFT calculations, researchers can gain valuable insights into the geometric, electronic, and spectroscopic properties of this and other related substituted anilines. These theoretical predictions are instrumental in understanding the structure-property relationships that govern the behavior of these molecules, thereby guiding the rational design of novel drug candidates and advanced materials. The protocols described herein provide a self-validating framework that, when combined with experimental data, can accelerate the discovery and development process.

References

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 2,4-Difluoro-6-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Biaryl Amines in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 2,4-difluoro-6-phenylaniline scaffold, a member of the difluorinated biaryl amine family, represents a privileged structure with significant potential in drug discovery. This guide provides a comprehensive technical overview of the plausible synthetic routes, isolation protocols, and characterization techniques for this important class of compounds.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the C-N and C-C bonds in this compound derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer viable pathways, each with distinct advantages.

The Suzuki-Miyaura Coupling Approach: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] In the context of this compound, this reaction would involve the coupling of a halogenated difluoroaniline derivative with a phenylboronic acid.

A plausible and efficient synthetic route commences with the commercially available 2-bromo-4,6-difluoroaniline as a key starting material. The palladium-catalyzed Suzuki-Miyaura reaction of this substrate with phenylboronic acid is a logical and well-precedented approach to forging the C-C bond, yielding the target this compound.[6][7]

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation 2-Bromo-4,6-difluoroaniline 2-Bromo-4,6-difluoroaniline ReactionVessel Reaction Mixture: - Toluene/Water - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Heat (e.g., 90-100 °C) 2-Bromo-4,6-difluoroaniline->ReactionVessel Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->ReactionVessel This compound This compound ReactionVessel->this compound

Caption: Proposed synthetic workflow for this compound.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,6-difluoroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to a temperature of 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The Buchwald-Hartwig Amination: A Versatile Route to C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This method could be employed to synthesize this compound by coupling a suitably substituted dihalobenzene with aniline. For instance, reacting 1-bromo-2,4-difluorobenzene with aniline in the presence of a palladium catalyst and a suitable ligand would yield the desired product.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_final_product Product ArylHalide Aryl Halide (e.g., 1-Bromo-2,4-difluorobenzene) OxAdd Oxidative Addition Amine Amine (e.g., Aniline) AmineCoord Amine Coordination Pd0 Pd(0) Pd0->OxAdd Ar-X PdII Pd(II) Complex OxAdd->PdII PdII->AmineCoord R2NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Ar-NR2 Product This compound

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle.[10][11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.

  • Reaction Conditions: The reaction is usually carried out in an aprotic polar solvent like toluene or dioxane at elevated temperatures.

Part 2: Isolation and Purification Strategies

The crude product obtained from the cross-coupling reaction will likely contain unreacted starting materials, catalyst residues, and byproducts. A multi-step purification strategy is therefore essential to obtain the this compound derivative in high purity.

Liquid-Liquid Extraction

Following the initial work-up, a liquid-liquid extraction is a fundamental step to separate the desired product from inorganic salts and water-soluble impurities. A typical procedure involves dissolving the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and washing with water and brine.

Column Chromatography

For the removal of closely related organic impurities, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed. The optimal solvent ratio should be determined by preliminary TLC analysis.

  • Elution and Fraction Collection: The crude product is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization

Recrystallization is an effective final purification step to obtain highly pure crystalline material. The choice of solvent is critical; the ideal solvent should dissolve the compound at an elevated temperature but not at room temperature.

Part 3: Comprehensive Spectroscopic Characterization

Unequivocal identification and structural confirmation of the synthesized this compound derivative are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms. The aromatic region (typically 6.5-8.0 ppm) will show complex splitting patterns due to the protons on both phenyl rings. The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms directly attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[12][13][14]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1450-1600
C-N Stretch (aromatic amine)1250-1360
C-F Stretch1000-1400

Part 4: Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry due to the favorable properties conferred by the fluorine atoms. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of the aniline nitrogen, which can be critical for target engagement.[15] Derivatives of this scaffold have been explored as kinase inhibitors, ion channel modulators, and agents targeting other classes of proteins.

References

An In-Depth Technical Guide to 2,4-Difluoro-6-phenylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-6-phenylaniline is a specialized biaryl amine molecule characterized by a phenyl group substituent on a difluoroaniline core. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, by altering the electronic nature of the aromatic system.[1] The biaryl structure is a common scaffold in pharmacologically active compounds. While specific data on this compound is limited in publicly accessible literature, indicating its status as a novel or specialized research chemical, its properties and reactivity can be largely extrapolated from the well-established chemistry of fluorinated anilines and biaryl compounds.

This guide provides a comprehensive overview of this compound, including its known properties, a proposed synthetic methodology based on modern cross-coupling techniques, and its potential applications in drug discovery and materials science.

Chemical and Physical Properties

The properties of this compound are determined by its unique combination of a nucleophilic amine group, two electron-withdrawing fluorine atoms, and a bulky phenyl substituent. While extensive experimental data is not available, key properties can be identified from supplier information and predicted based on its structure.

PropertyValueSource
CAS Number Not availableN/A
Molecular Formula C₁₂H₉F₂NSanta Cruz Biotechnology
Molecular Weight 205.2 g/mol Santa Cruz Biotechnology
Appearance Likely a solid at room temperatureInferred from similar biaryl amines
Solubility Expected to be soluble in organic solvents like DCM, THF, and Ethyl AcetateGeneral chemical principles
Boiling Point > 300 °C (Predicted)Inferred from related structures
Melting Point Not availableN/A

Proposed Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most logical and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, which forms the critical carbon-carbon bond between the two aromatic rings. The Suzuki-Miyaura coupling is an ideal choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[2][3][4]

The proposed retrosynthetic analysis involves disconnecting the phenyl-aniline bond, leading to two plausible starting materials: a halogenated difluoroaniline and phenylboronic acid. A highly plausible starting material is 2-Bromo-4,6-difluoroaniline, a commercially available compound.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents Reagents: - 2-Bromo-4,6-difluoroaniline - Phenylboronic Acid - Pd(PPh₃)₄ (catalyst) - K₂CO₃ (base) - Toluene/Water (solvent) reaction_setup Reaction Setup: - Add reagents to a flame-dried Schlenk flask. - Degas the mixture with Argon. reagents->reaction_setup 1. Combine heating Reaction: - Heat the mixture at 90-100 °C under Argon. - Monitor progress by TLC or GC-MS. reaction_setup->heating 2. Heat workup Aqueous Workup: - Cool to room temperature. - Dilute with ethyl acetate and wash with water and brine. heating->workup 3. Quench & Extract purification Purification: - Dry the organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. workup->purification 4. Isolate product Final Product: This compound purification->product 5. Characterize

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-4,6-difluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Causality: A slight excess of the boronic acid ensures complete consumption of the limiting bromo-aniline starting material. Potassium carbonate is a common and effective base for the Suzuki reaction, facilitating the transmetalation step.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 1-5 mol%.

    • Causality: Pd(0) is the active catalytic species that initiates the cycle by oxidative addition into the carbon-bromine bond. The phosphine ligands stabilize the palladium center and modulate its reactivity.[3]

  • Solvent Addition and Degassing: Add a degassed mixture of a solvent such as toluene and water (e.g., in a 4:1 ratio). The mixture is then thoroughly degassed by bubbling argon through it for 15-20 minutes.

    • Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: The flask is sealed and heated to 90-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate. The organic layer is washed sequentially with water and brine to remove the inorganic base and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups. The aniline nitrogen is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The aromatic rings can participate in electrophilic aromatic substitution, although the fluorine atoms will deactivate the aniline ring towards this type of reaction and direct incoming electrophiles to specific positions.

Applications in Drug Discovery

Fluorinated anilines and biaryl structures are prevalent in pharmaceuticals. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this compound could be explored for developing novel inhibitors with unique selectivity profiles.

  • CNS-Active Agents: The lipophilicity imparted by the phenyl group and fluorine atoms may facilitate blood-brain barrier penetration, making this scaffold a candidate for developing treatments for neurological disorders. Halogenated phenylalanine derivatives, which share structural similarities, have been investigated for modulating neurotransmitter systems.

Applications in Materials Science

Biaryl compounds can be used as building blocks for organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure of this compound makes it a potential precursor for hole-transporting materials used in OLEDs.[5]

  • Fluorinated Polymers: The amine functionality allows it to be incorporated as a monomer into polymers such as polyimides or polyamides. The fluorine content can bestow desirable properties like thermal stability and low dielectric constants.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. Based on the properties of the closely related 2,4-Difluoroaniline, it should be considered harmful if swallowed and toxic in contact with skin or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated biaryl amine with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific molecule is scarce, its synthesis can be reliably achieved using modern organometallic cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique electronic and steric properties, conferred by the fluorine and phenyl substituents, make it an attractive scaffold for the development of novel, high-value chemical entities. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential.

References

Methodological & Application

Using 2,4-Difluoro-6-phenylaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,4-Difluoro-6-phenylaniline: A Privileged Scaffold for Modern Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the strategic application of this compound in medicinal chemistry. While this specific molecule remains a largely untapped resource in disclosed literature, its structural components—a 2,4-difluoroaniline core and a C6-phenyl substituent—position it as a highly valuable scaffold for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. This guide moves beyond simple recitation of facts, offering a hypothesis-driven framework for researchers. We will deconstruct the molecule's inherent chemical advantages, propose robust synthetic protocols for its incorporation into drug-like molecules, and outline workflows for its application in targeted drug discovery programs.

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a program's success. This compound is a biaryl amine that, while not extensively documented, presents a convergence of highly desirable structural motifs. Its true potential is understood by analyzing its constituent parts:

  • The 2,4-Difluoroaniline Moiety: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through hydrogen bonding or dipole-dipole interactions.[1] The 2,4-difluoro substitution pattern is particularly prevalent in kinase inhibitors, where it can favorably interact with the hinge region of the ATP-binding pocket.[2][3]

  • The C6-Phenyl Group: This ortho-phenyl group introduces significant steric influence, locking the aniline into a specific, twisted conformation. This conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the phenyl ring provides an additional vector for chemical modification and can engage in beneficial π-stacking or hydrophobic interactions within a protein's binding site.

This unique combination makes this compound an exemplary starting point for creating molecules with enhanced potency, selectivity, and superior pharmacokinetic properties.

Physicochemical Properties & Safety Protocols

Accurate characterization and safe handling are prerequisites for successful laboratory application.

Physicochemical Data

The properties for this compound are not widely published. The table below presents data extrapolated from its close structural analog, 2,4-difluoroaniline, alongside computed values for the target molecule.

PropertyValue (for 2,4-Difluoroaniline)Predicted Value (for this compound)Rationale / Source
Molecular Formula C₆H₅F₂NC₁₂H₉F₂N-
Molecular Weight 129.11 g/mol 205.21 g/mol Computed
Appearance Dark reddish-purple liquidLikely a solid (off-white to brown)Increased MW and planarity suggest a solid state
Boiling Point ~170 °C (338 °F)> 300 °CIncreased MW and intermolecular forces
Solubility 10-50 mg/mL in waterLow water solubilityIncreased hydrophobicity due to the phenyl group
LogP 1.5~3.0 - 3.5Computed estimate; significantly more lipophilic
pKa ~3.2~2.5 - 3.0Fluorine atoms and phenyl group are electron-withdrawing, reducing basicity

Data for 2,4-difluoroaniline sourced from PubChem CID 9709.[4]

Safety and Handling

Substituted anilines are often toxic and require careful handling. Assume this compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[5][6]

Standard Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles or a face shield.[6]

  • Respiratory Protection: For weighing or handling fine powders, use an appropriate respirator.

  • Accidental Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water.[7]

    • Eyes: Flush with water for at least 15 minutes and seek immediate medical attention.[7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[5]

  • Disposal: Dispose of waste in a dedicated, sealed container for hazardous chemical waste, following institutional guidelines.

Proposed Medicinal Chemistry Applications

The structure of this compound is pre-disposed for application as a core scaffold in kinase inhibitor design.

Core Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and many inhibitors operate by competing with ATP for binding.[8] The N-H of an aniline derivative can act as a crucial hydrogen bond donor to the "hinge" region of the kinase.

The diagram below illustrates a hypothetical binding mode of a derivative of this compound within a generic kinase ATP pocket.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone C=O, N-H) hydrophobic_pocket Hydrophobic Pocket I gatekeeper Gatekeeper Residue solvent_front Solvent Front aniline_NH Aniline N-H aniline_NH->hinge H-Bond (Key Interaction) R_group R Group (Solubility/Selectivity) aniline_NH->R_group difluoro_phenyl 2,4-Difluoro- phenyl Ring difluoro_phenyl->gatekeeper Hydrophobic/ Halogen Bond ortho_phenyl ortho-Phenyl (C6-substituent) ortho_phenyl->hydrophobic_pocket π-Stacking/ Hydrophobic R_group->solvent_front Solvent Interaction

Caption: Hypothetical binding of a this compound derivative in a kinase active site.

Causality Behind this Application:

  • Hinge Binding: The aniline N-H forms a canonical hydrogen bond with the kinase hinge, a feature essential for the activity of many Type I and Type II inhibitors.[9]

  • Conformational Control: The ortho-phenyl group prevents free rotation around the C-N bond, pre-organizing the molecule for binding and potentially improving affinity by minimizing entropic loss.

  • Accessing Deep Pockets: This same phenyl group can be functionalized to extend into deeper, less conserved pockets of the kinase, offering a pathway to achieving inhibitor selectivity.

Synthetic Protocols and Workflows

The value of a building block is defined by its synthetic tractability. Here, we provide robust, well-referenced protocols for key transformations to synthesize and utilize this compound.

Proposed Synthesis of the Core Scaffold

The most direct route to synthesize the title compound is via a Palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

G Protocol 1 Workflow: Buchwald-Hartwig Amination start Reactants: - 2,4-Difluoroaniline - Bromobenzene (or Iodobenzene) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) reaction Reaction Setup: 1. Add reactants to oven-dried flask. 2. Purge with Argon. 3. Add degassed solvent (Toluene). 4. Heat (e.g., 100 °C) with stirring. start->reaction workup Aqueous Workup: 1. Cool reaction. 2. Quench with water. 3. Extract with organic solvent (EtOAc). 4. Wash with brine, dry (Na₂SO₄). reaction->workup purification Purification: Silica Gel Column Chromatography (e.g., Hexanes/EtOAc gradient) workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

  • Rationale: This reaction is one of the most powerful and versatile methods for forming C-N bonds, particularly for constructing biaryl amines from anilines and aryl halides. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for achieving high yields with sterically hindered coupling partners.

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk flask, add 2,4-difluoroaniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times.

    • Under a positive pressure of argon, add bromobenzene (1.0 eq.) followed by anhydrous, degassed toluene.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench carefully by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Elaboration into a Kinase Inhibitor Precursor

A common subsequent step is the formation of an amide bond, linking the aniline core to another fragment.

Protocol 2: Acylation with an Activated Carboxylic Acid

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using an activated coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a reliable and high-yielding method that minimizes side reactions and racemization.

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF (N,N-Dimethylformamide).

    • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add a solution of this compound (1.05 eq.) in a minimal amount of DMF.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide by flash chromatography or recrystallization.

Conclusion and Future Outlook

This compound represents a building block of significant strategic value that is currently underutilized. Its inherent structural and electronic properties—conformational restriction, metabolic blocking via fluorine, and multiple vectors for synthetic elaboration—make it an ideal candidate for fragment-based and scaffold-based drug design, especially against protein kinases. The protocols and applications detailed in this guide provide a robust starting point for researchers to exploit the untapped potential of this scaffold in the pursuit of novel, effective, and selective therapeutics.

References

The Emergence of 2,4-Difluoro-6-phenylaniline as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Within this context, the 2,4-difluoro-6-phenylaniline scaffold has emerged as a promising and versatile platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, rationale for use, and protocols for biological evaluation, thereby offering a comprehensive resource for researchers aiming to leverage its potential.

The difluorinated phenyl ring coupled with a second phenyl group via an amine linker creates a biphenylamine-like structure with a distinct electronic and conformational profile. This arrangement has proven to be particularly effective in targeting the ATP-binding sites of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4]

Synthetic Pathways to this compound and its Derivatives

The construction of the this compound core and its derivatives can be efficiently achieved through modern cross-coupling methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer a high degree of flexibility, allowing for the introduction of diverse substituents on both aromatic rings to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis typically involves a two-step process: the formation of a carbon-carbon bond to create a biphenyl intermediate, followed by a carbon-nitrogen bond formation, or vice versa. The choice of strategy often depends on the availability of starting materials.

G cluster_0 Synthetic Strategy A 2,4-Difluoroaniline C Suzuki or Buchwald-Hartwig Coupling A->C B Aryl Halide/Boronic Acid B->C D This compound Scaffold C->D Core Synthesis E Functionalization/Derivatization D->E SAR Exploration F Final Drug Candidate E->F

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide to form the biphenyl core.

Materials:

  • Substituted 2,4-difluoroaniline or substituted phenylboronic acid

  • Aryl halide (e.g., bromobenzene or 2-bromo-1,3-difluorobenzene)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃)[5]

  • Solvent (e.g., Dimethoxyethane (DME)/water mixture)[5]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a solution of the bromo-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous DME (10 mL), stir under an argon atmosphere for 1 hour.[5]

  • Sequentially add the corresponding boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL).[5]

  • Heat the reaction mixture to 80 °C for 2 hours.[5]

  • After cooling, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.[5]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.[5]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biphenyl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[6][7]

Materials:

  • Aryl halide (e.g., a 2,4-difluorobromobenzene derivative)

  • Aniline or a substituted aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a dialkylbiaryl phosphine such as XantPhos)[8]

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 mmol).

  • Add the anhydrous solvent (5 mL) to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the specified time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Kinase Inhibitor Design: Targeting VEGFR-2 and FGFR-1

A compelling example of the utility of the difluorophenylamino motif is found in the development of dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[9][10] Both VEGFR-2 and FGFR-1 are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[11][12] The dual inhibition of these pathways is a promising strategy for cancer therapy.

A series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][13]triazines have been identified as potent and selective inhibitors of VEGFR-2 and FGFR-1.[9][10] The 2,4-difluorophenylamino moiety plays a critical role in the binding of these inhibitors to the kinase domain.

G cluster_0 VEGFR-2/FGFR-1 Signaling Pathway VEGF_FGF VEGF / FGF Ligands Receptor VEGFR-2 / FGFR-1 VEGF_FGF->Receptor Binds to Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, & Survival Downstream->Angiogenesis Inhibitor 2,4-Difluoro-phenylamino Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Simplified signaling pathway of VEGFR-2/FGFR-1 and the point of inhibition.

Quantitative Data: Potency of Difluorophenylamino-Containing Inhibitors

The following table summarizes the inhibitory activity of representative compounds from the pyrrolo[2,1-f][3][4][13]triazine series against VEGFR-2 and FGFR-1, as well as their effect on endothelial cell proliferation.[9][10]

CompoundVEGFR-2 Ki (nM)FGFR-1 IC50 (nM)HUVEC Proliferation IC50 (nM)
44 100393
49 2981
50 52262

Data extracted from J. Med. Chem. 2005, 48, 12, 3991–4008.[9]

These low nanomolar potencies highlight the effectiveness of the 2,4-difluorophenylamino scaffold in achieving high-affinity binding to the kinase active site. Enzyme kinetics studies have confirmed that these compounds are competitive with ATP, indicating that they bind to the ATP-binding pocket of the kinases.[9][10]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ADP production.[14]

Materials:

  • Target kinase (e.g., VEGFR-2, FGFR-1, p38 MAPK)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, the target kinase, and the kinase substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Broader Applicability: The this compound Scaffold in p38 MAPK Inhibition

The versatility of the biphenylamine scaffold extends to other kinase families, such as the p38 mitogen-activated protein kinases (MAPKs). p38 MAPKs are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for inflammatory diseases.[15] Biphenyl amide derivatives have been identified as a novel series of p38 MAPK inhibitors.[16] The structural similarities between these inhibitors and the this compound scaffold suggest that the latter could also be a promising starting point for the design of novel p38 MAPK inhibitors.

G cluster_0 Lead Optimization Decision Tree Start Initial Hit with This compound Scaffold Potency Potency (IC50) Acceptable? Start->Potency Selectivity Selectivity Profile Acceptable? Potency->Selectivity Yes Modify_R1 Modify R1 Substituents Potency->Modify_R1 No ADME ADME/Tox Properties Acceptable? Selectivity->ADME Yes Modify_R2 Modify R2 Substituents Selectivity->Modify_R2 No Lead Lead Candidate ADME->Lead Yes Scaffold_Hop Scaffold Hopping ADME->Scaffold_Hop No Modify_R1->Potency Terminate Terminate Series Modify_R1->Terminate Modify_R2->Potency Modify_R2->Terminate Scaffold_Hop->Potency Scaffold_Hop->Terminate

Caption: A decision tree for the lead optimization of this compound-based inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and underexplored platform in medicinal chemistry. Its synthetic accessibility via robust cross-coupling reactions, combined with the beneficial properties imparted by the difluoro substitution pattern, makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies. The successful application of the closely related 2,4-difluorophenylamino moiety in the development of potent dual VEGFR-2/FGFR-1 inhibitors provides a strong rationale for its further investigation. Future work should focus on a systematic exploration of the structure-activity relationships of the core this compound scaffold against a broad panel of kinases to uncover new therapeutic opportunities.[17]

References

Application Notes & Protocols: N-Alkylation of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of 2,4-difluoro-6-phenylaniline, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, methods for product purification and characterization, and a troubleshooting guide. Emphasis is placed on explaining the rationale behind procedural choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: Significance and Context

N-alkylated anilines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The specific substrate, this compound, presents a unique synthetic challenge and opportunity. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the aniline nitrogen, while the ortho-phenyl group introduces significant steric hindrance.[1][2] Overcoming these electronic and steric challenges is key to accessing novel derivatives for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. This protocol details a reliable method using a strong base and an alkyl halide to achieve efficient N-alkylation.

Reaction Mechanism and Principles

The N-alkylation of this compound is a nucleophilic substitution reaction. The core principle involves the deprotonation of the aniline nitrogen to form a more potent nucleophile, the anilide anion, which then displaces a leaving group from an electrophilic alkylating agent (e.g., an alkyl halide).

Key Steps:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton from the amine (–NH₂) group.[3][4] This step is critical due to the reduced basicity of the aniline caused by the electron-withdrawing fluorine atoms. The choice of a strong base ensures the equilibrium favors the formation of the highly reactive anilide anion.

  • Nucleophilic Attack: The resulting anilide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (R-X). This forms a new carbon-nitrogen bond.

  • Product Formation: The reaction yields the N-alkylated product and a salt byproduct (e.g., NaX).

The reaction is typically performed in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the cation of the base and facilitate the reaction without interfering with the nucleophile or electrophile.[1]

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Aniline Ar-NH₂ Anilide Ar-NH⁻ Na⁺ Aniline->Anilide + NaH Base NaH H2 H₂ (gas) Anilide->H2 generates Anilide_2 Ar-NH⁻ Na⁺ Product Ar-NH-R Anilide_2->Product + R-X AlkylHalide R-X Salt NaX Product->Salt + NaX

Caption: General mechanism for N-alkylation of anilines.

Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and sodium hydride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStarting material.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHandle with extreme care under inert atmosphere. Reacts violently with water.
Alkyl Halide (e.g., Iodomethane)Reagent GradeFisher ScientificElectrophile. Use 1.1-1.5 equivalents.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv™ or similarMilliporeSigmaReaction solvent. Must be anhydrous.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor workup.
Brine (Saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros OrganicsDrying agent.
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Sodium hydride is highly reactive; handle under an inert atmosphere (Nitrogen or Argon).

  • Flask Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline. Stir the solution at room temperature until the aniline is fully dissolved.

  • Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) to the solution in portions at 0 °C (ice bath). Hydrogen gas will evolve. Allow the suspension to stir at this temperature for 30-45 minutes after the addition is complete. The mixture should become a clear solution or a fine suspension of the sodium anilide.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture via syringe at 0 °C.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure N-alkylated product.[5]

Product Characterization and Validation

The identity and purity of the final product should be confirmed through standard analytical techniques.

Characterization_Workflow Start Purified Product TLC TLC Analysis (Purity Check) Start->TLC NMR ¹H, ¹³C, ¹⁹F NMR (Structure Confirmation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Start->MS End Validated N-Alkylated Product TLC->End NMR->End MS->End

Caption: Workflow for product validation.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure, including the presence of the newly introduced alkyl group and the integrity of the difluoro-phenyl scaffold.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C) while monitoring.
Formation of Di-alkylated Product 1. Excess alkylating agent.2. The mono-alkylated product is more nucleophilic than the starting aniline.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.2. Add the alkylating agent slowly at a low temperature (0 °C).
Complex Mixture of Products 1. Reaction temperature too high.2. Competing side reactions with the solvent (DMF).1. Maintain the recommended reaction temperature.2. Consider using an alternative solvent like THF, which is less prone to side reactions under basic conditions.
Difficult Purification 1. Incomplete removal of DMF during workup.2. Product co-elutes with starting material.1. Perform multiple aqueous washes during the workup to thoroughly remove DMF.2. Optimize the solvent system for column chromatography; a shallow gradient may be required.

References

Application Note: Strategic Use of 2,4-Difluoroaniline in the Synthesis of the Pyridinecarboxamide Herbicide, Diflufenican

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated aromatic amines are cornerstone building blocks in modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and overall efficacy to active ingredients. This application note provides a detailed technical guide on the strategic use of 2,4-Difluoroaniline (CAS: 367-25-9), a key precursor in the synthesis of high-value agrochemicals. We present a case study on the synthesis of Diflufenican, a selective pre- and post-emergence herbicide. This guide elucidates the causal chemistry behind the synthetic strategy, provides validated, step-by-step experimental protocols, and offers insights into the rationale for specific reaction conditions. The protocols are designed to be self-validating, ensuring researchers can reliably reproduce the synthesis and understand the critical parameters for success.

Introduction: The Role of 2,4-Difluoroaniline in Agrochemical Synthesis

The introduction of fluorine atoms into bioactive molecules is a widely adopted strategy in pharmaceutical and agrochemical research. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

2,4-Difluoroaniline is an exemplary fluorinated intermediate, serving as a vital synthon for a range of specialized chemicals.[1] Its difluoro-substitution pattern is particularly valuable for creating molecules with enhanced herbicidal or fungicidal activity. The fluorine atoms can modulate the electronic properties of the aniline ring and participate in crucial hydrogen bonding or other non-covalent interactions within the active site of a target enzyme, leading to increased potency.[1]

A Case Study: The Herbicide Diflufenican

Diflufenican is a selective contact and residual herbicide widely used for the control of annual broad-leaved weeds in cereals, lentils, and other crops.[2][3] Its efficacy and commercial importance make its synthesis a relevant and instructive example of the application of 2,4-Difluoroaniline.

  • IUPAC Name: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide[4]

  • CAS Number: 83164-33-4[5]

  • Mode of Action: Diflufenican functions by inhibiting carotenoid biosynthesis.[2] Specifically, it targets and blocks the enzyme phytoene desaturase (PDS). Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, photosynthesis fails, leading to bleaching of the plant tissue, cessation of growth, and eventual necrosis.[4][5] This targeted mode of action provides selectivity, affecting susceptible weeds while leaving tolerant crops unharmed.[6]

Synthetic Strategy and Rationale

The synthesis of Diflufenican from 2,4-Difluoroaniline is a multi-step process that hinges on the formation of ether and amide linkages. The most direct and environmentally conscious patented methods avoid the use of harsh chlorinating agents like thionyl chloride.[7] The chosen strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of a diaryl ether by reacting a halogenated nicotinic acid with a phenol.

  • Amide Bond Formation: Coupling of the resulting carboxylic acid ester with 2,4-Difluoroaniline. This step critically incorporates the difluorophenyl moiety into the final structure.

The overall pathway is depicted below.

G A 2-Chloronicotinic Acid inv1 A->inv1 B 3-(Trifluoromethyl)phenol B->inv1 C 2,4-Difluoroaniline inv2 C->inv2 I Intermediate: 3-(Trifluoromethyl)phenyl 2-chloronicotinate I->inv2 P Diflufenican inv1->I Step 1: Esterification inv2->P Step 2: Amidation (Cu-catalyzed)

Caption: High-level synthetic pathway for Diflufenican.

Experimental Protocols

The following protocols are adapted from established patent literature, providing a reliable method for the laboratory-scale synthesis of Diflufenican.[7]

Protocol 4.1: Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate (Intermediate)

This step involves the esterification of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol. This reaction forms the diaryl ether precursor required for the subsequent amidation.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloronicotinic Acid 157.56 78.8 g 0.50
3-(Trifluoromethyl)phenol 162.11 81.1 g 0.50
Toluene - 300 mL -

| Pyridine | 79.10 | 39.6 g | 0.50 |

Procedure

  • To a clean, dry 1 L reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (78.8 g, 0.50 mol), 3-(trifluoromethyl)phenol (81.1 g, 0.50 mol), and toluene (300 mL).

  • Stir the mixture at room temperature (20-25°C) to form a suspension.

  • Slowly add pyridine (39.6 g, 0.50 mol) to the suspension over 15-20 minutes. Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 5-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the intermediate is typically used directly in the next step without purification.

Protocol 4.2: Synthesis of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide (Diflufenican)

This is the critical C-N bond-forming step where the 2,4-Difluoroaniline precursor is incorporated. The reaction is an Ullmann-type condensation, which utilizes a copper catalyst to facilitate the coupling of the amine with the aryl chloride of the intermediate.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate Solution - From Step 4.1 ~0.50
2,4-Difluoroaniline 129.11 64.6 g 0.50

| Cuprous Chloride (CuCl) | 98.99 | 0.01 g | 0.0001 |

Procedure

  • To the vessel containing the intermediate solution from Protocol 4.1, add 2,4-Difluoroaniline (64.6 g, 0.50 mol) and cuprous chloride (0.01 g).

  • Heat the mixture to 130°C and maintain vigorous stirring for 15 hours. The copper catalyst is essential for activating the C-Cl bond of the pyridine ring, making it susceptible to nucleophilic attack by the aniline.

  • While still hot ( > 80°C), filter the reaction mixture to remove the catalyst and any inorganic salts.

  • Slowly cool the filtrate to room temperature with continuous stirring to induce crystallization.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the filter cake with water (2 x 100 mL) to remove any remaining salts or impurities.

  • Dry the product under vacuum at 60-70°C to a constant weight to yield Diflufenican as a white solid.

Data Summary and Workflow

The successful execution of these protocols should yield the target compound with high purity.

Table 1: Typical Reaction Data

Parameter Value Source
Appearance White Crystalline Solid [4]
Melting Point 160 °C [4]
Typical Yield 50-92% (over two steps) [7]

| Typical Purity | >98% |[7] |

The experimental process from setup to final product isolation can be visualized as a logical workflow.

G cluster_0 Protocol 4.1: Intermediate Synthesis cluster_1 Protocol 4.2: Diflufenican Synthesis p1_1 Charge Reactants (Acid, Phenol, Toluene) p1_2 Add Pyridine p1_1->p1_2 p1_3 Heat to Reflux (5-6 hours) p1_2->p1_3 p1_4 Cool to RT p1_3->p1_4 p2_1 Add 2,4-Difluoroaniline & CuCl Catalyst p1_4->p2_1 Transfer of Intermediate Solution p2_2 Heat to 130°C (15 hours) p2_1->p2_2 p2_3 Hot Filtration (Catalyst Removal) p2_2->p2_3 p2_4 Cool & Crystallize p2_3->p2_4 p2_5 Vacuum Filtration p2_4->p2_5 p2_6 Wash with Water p2_5->p2_6 p2_7 Dry Product p2_6->p2_7 P P p2_7->P Final Product

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note demonstrates the pivotal role of 2,4-Difluoroaniline as a high-value intermediate in the synthesis of the herbicide Diflufenican. By providing detailed, scientifically-grounded protocols, we have outlined a reproducible pathway for researchers in the agrochemical field. The strategic incorporation of the difluorophenyl moiety via a copper-catalyzed amidation is a key step that defines the final molecule's biological activity. This guide serves as a practical resource for the synthesis of pyridinecarboxamide herbicides and highlights the broader importance of fluorinated synthons in developing next-generation crop protection agents.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Phenyl-Substituted Difluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rationale for Investigating Phenyl-Substituted Difluoroanilines as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. Anilines and their derivatives have emerged as a promising class of antioxidants, primarily due to the ability of the amine group to donate a hydrogen atom to scavenge free radicals.[1][2]

The introduction of fluorine atoms and phenyl substituents to the aniline scaffold presents a compelling strategy for modulating its antioxidant potential. Fluorine, owing to its high electronegativity, can significantly alter the electronic properties of the molecule, potentially influencing the N-H bond dissociation energy (BDE)—a critical parameter in hydrogen atom transfer (HAT) based radical scavenging. Phenyl substitution can enhance resonance stabilization of the resulting radical, further promoting antioxidant activity. This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for evaluating the antioxidant activity of this intriguing class of compounds.

Mechanistic Insights: How Phenyl-Substituted Difluoroanilines May Exert Antioxidant Effects

The primary antioxidant mechanism anticipated for phenyl-substituted difluoroanilines is radical scavenging via hydrogen atom transfer (HAT) from the amine group. The ease of this process is largely governed by the N-H bond dissociation energy. Electron-withdrawing fluorine atoms may influence this BDE, and the phenyl group can delocalize the resulting radical, enhancing its stability.

Another potential mechanism is single-electron transfer (SET), where the aniline derivative donates an electron to a radical species. The feasibility of this pathway is related to the ionization potential of the compound. The interplay of these mechanisms dictates the overall antioxidant capacity.

Experimental Protocols for Assessing Antioxidant Activity

A multi-assay approach is recommended to obtain a comprehensive antioxidant profile, as different assays reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1][3] In the presence of an antioxidant that can donate a hydrogen atom, the deep violet color of the stable DPPH radical solution fades to a pale yellow, a change that can be monitored spectrophotometrically.[4][5]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (phenyl-substituted difluoroaniline) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the test compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Test Compound & Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Value Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6] This assay is applicable to both hydrophilic and lipophilic antioxidants. The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[7]

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound or standard to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Diagram of the ABTS Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_K2S2O8 Mix ABTS and Potassium Persulfate Incubate_dark Incubate 12-16h in the dark to form ABTS•+ ABTS_K2S2O8->Incubate_dark Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 Incubate_dark->Dilute_ABTS Mix_reagents Add Sample/Standard and diluted ABTS•+ to 96-well plate Dilute_ABTS->Mix_reagents Sample_prep Prepare Test Compound & Standard Dilutions Sample_prep->Mix_reagents Incubate_rt Incubate 6 min at room temp Mix_reagents->Incubate_rt Read_abs Measure Absorbance at 734 nm Incubate_rt->Read_abs Calc_inhibition Calculate % Inhibition, IC50, or TEAC Read_abs->Calc_inhibition

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][10] This reduction results in the formation of a colored ferrous-probe complex, and the intensity of the color is proportional to the antioxidant capacity.[9]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100-1000 µM).

    • Prepare the test compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent) to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 4-10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the test compound by comparing its absorbance to the standard curve.

    • Results are typically expressed as µmol Fe²⁺ equivalents per gram or per mole of the compound.

Data Presentation and Interpretation

For clear comparison, the antioxidant activities of a series of phenyl-substituted difluoroanilines should be summarized in a table.

Table 1: Hypothetical Antioxidant Activity Data for Phenyl-Substituted Difluoroanilines

Compound IDSubstitution PatternDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µmol Fe²⁺/µmol)
Control Ascorbic Acid15.88.21.8
Control Trolox22.512.11.0
DFAn-1 2,4-difluoro, 4'-phenyl45.328.90.85
DFAn-2 2,6-difluoro, 4'-phenyl52.135.40.72
DFAn-3 3,5-difluoro, 4'-phenyl68.742.60.65

Interpretation of Hypothetical Data:

  • Structure-Activity Relationship: In this hypothetical dataset, the position of the fluorine atoms appears to influence antioxidant activity. The 2,4-difluoro substitution (DFAn-1) shows the highest activity among the tested compounds, suggesting that the electronic effects of fluorine at these positions may favorably modulate the N-H bond dissociation energy or the stability of the resulting radical.

  • Comparison to Standards: While the hypothetical difluoroaniline derivatives show antioxidant activity, they are less potent than the standard antioxidants, ascorbic acid and Trolox. This is a common observation for novel synthetic compounds.

Concluding Remarks for the Senior Application Scientist

The evaluation of phenyl-substituted difluoroanilines as antioxidants is a promising area of research. The protocols outlined in this guide provide a robust framework for characterizing their antioxidant potential. A thorough investigation using multiple assays is crucial for a comprehensive understanding of their mechanism of action. The structure-activity relationships derived from these studies will be invaluable for the rational design of more potent antioxidant agents for therapeutic and industrial applications.

References

Troubleshooting & Optimization

Overcoming steric hindrance in reactions of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Difluoro-6-phenylaniline

Introduction: Navigating the Steric Challenges of a Privileged Scaffold

Welcome to the technical support guide for this compound. This aniline derivative is a valuable building block in medicinal chemistry and materials science, often used as a key intermediate for synthesizing kinase inhibitors and other biologically active compounds. However, its utility is frequently hampered by a significant challenge: severe steric hindrance.

The core of the problem lies in its structure. The aniline nitrogen is flanked by two ortho substituents: a fluorine atom and a bulky phenyl group. This arrangement creates a sterically congested environment that severely restricts access to the nitrogen's lone pair, making many standard N-functionalization reactions sluggish, low-yielding, or completely unsuccessful.

This guide is designed to provide you, the research scientist, with a set of field-proven troubleshooting strategies and detailed protocols to overcome these steric barriers. We will move beyond textbook answers to explore the causality behind why certain advanced techniques succeed where others fail.

Troubleshooting & FAQs

Question 1: My standard N-acylation/sulfonylation reaction with this compound is failing. What's the underlying issue and how can I fix it?

Answer: The primary issue is the low nucleophilicity of the aniline nitrogen, which is a consequence of two factors:

  • Steric Hindrance: The ortho-phenyl and ortho-fluoro groups physically block the trajectory of incoming electrophiles (like acyl chlorides).

  • Electronic Effects: The fluorine atoms are electron-withdrawing, which reduces the electron density on the aniline nitrogen, further decreasing its nucleophilicity.

Standard conditions, such as using an acyl chloride with a tertiary amine base (e.g., triethylamine) in a solvent like dichloromethane (DCM), often lack the driving force to overcome this hurdle.

Troubleshooting Strategies:

  • Strategy A: Increase Electrophile Reactivity. Instead of common acyl chlorides, switch to a more potent acylating agent. Acyl fluorides or the use of coupling reagents to generate highly reactive mixed anhydrides in situ can provide the necessary thermodynamic driving force.

  • Strategy B: Employ Stoichiometric Activation. For challenging cases, moving beyond catalytic activators to stoichiometric ones can be effective. The use of reagents like 4-dimethylaminopyridine (DMAP) in stoichiometric or even excess amounts can facilitate the reaction, though this may complicate purification.

  • Strategy C: High-Temperature/Microwave Conditions. Increasing thermal energy can help overcome the activation barrier. Microwave-assisted synthesis is particularly effective for rapidly screening conditions and driving difficult reactions to completion, often in minutes instead of hours.

Workflow: Selecting an N-Acylation Strategy Here is a decision-making workflow for tackling a challenging N-acylation.

start Start: N-Acylation Fails (Low Yield / No Reaction) q1 Is the acylating agent an acyl chloride or anhydride? start->q1 strategy_a Strategy A: Increase Electrophile Reactivity - Use Acyl Fluoride - Use Coupling Reagent (EDC, HATU) q1->strategy_a Yes strategy_b Strategy B: High-Temperature Conditions - Reflux in high-boiling solvent (Toluene, Dioxane) - Use Microwave Synthesis q1->strategy_b No, already using a reactive agent q2 Did Strategy A fail or is purification difficult? strategy_a->q2 q2->strategy_b Yes success Success: Purify Product q2->success No, it worked strategy_b->success

Caption: Decision workflow for troubleshooting N-acylation reactions.

Question 2: I am attempting a Buchwald-Hartwig amination to couple this compound with an aryl halide, but I'm getting minimal product. How do I choose the right catalyst system?

Answer: This is a classic and highly challenging sterically hindered cross-coupling. The success of a Buchwald-Hartwig reaction with a substrate like this is almost entirely dependent on the choice of the phosphine ligand. The ligand must be bulky enough to facilitate the rate-limiting reductive elimination step, which forms the C-N bond. For di-ortho-substituted anilines, standard ligands like P(t-Bu)₃ or SPhos are often insufficient.

You need to use highly specialized, bulky, and electron-rich biarylphosphine ligands. These ligands create a wide "bite angle" in the palladium complex and their steric bulk promotes the final bond-forming step.

Recommended Catalyst Systems:

The choice of ligand is critical and often depends on the specific aryl halide coupling partner. Below is a table summarizing ligand choices that have proven effective for coupling sterically hindered anilines.

Ligand NameStructure TypeRecommended ForKey Feature
RuPhos BiarylphosphineGeneral use with hindered anilines and aryl chlorides/bromides.Highly active and versatile for sterically demanding couplings.
tBuXPhos BiarylphosphineExcellent for coupling with electron-poor or hindered aryl chlorides.The adamantyl group provides extreme bulk to accelerate reductive elimination.
AdFast Fluorenyl-basedEffective at lower catalyst loadings and temperatures.Promotes rapid catalyst turnover for challenging substrates.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline

This protocol provides a robust starting point for optimization.

  • Glovebox Setup: To an oven-dried vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst Addition: Add the appropriate palladium precatalyst (e.g., G4-Palladacycle, 0.02 mmol, 2 mol%) and the chosen ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (4 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Diagram: Role of Bulky Ligands in Catalytic Cycle

cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X-L2 OA->PdII_Aryl + Ar-X RE Reductive Elimination (Rate-Limiting Step) Pd0 Pd(0)L2 RE->Pd0 Forms Ar-NHR' LA Ligand Association Pd0->OA Regenerates Catalyst PdII_Amine Ar-Pd(II)-NHR'-L2 PdII_Aryl->PdII_Amine + R'-NH2 - HX PdII_Amine->RE BulkyLigand Bulky Biarylphosphine Ligand (e.g., RuPhos) - Increases steric pressure - Promotes C-N bond formation BulkyLigand->RE Accelerates this step!

Caption: Bulky ligands accelerate the rate-limiting reductive elimination step.

Technical Support Center: Purification of Crude 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,4-Difluoro-6-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is heavily dependent on its synthetic route, which typically involves a palladium-catalyzed cross-coupling reaction such as a Suzuki-Miyaura or Buchwald-Hartwig amination.

Common Impurities from Suzuki-Miyaura Coupling:

  • Homo-coupled byproducts: Biphenyl (from phenylboronic acid) and 2,2',4,4'-tetrafluoro-1,1'-biphenyl (from the starting aniline).[1]

  • Unreacted starting materials: Phenylboronic acid and 2-bromo-4,6-difluoroaniline or 2-chloro-4,6-difluoroaniline.

  • Dehalogenated starting material: 2,4-difluoroaniline.[1]

  • Palladium catalyst residues: Can adhere to the amine product.[1]

  • Inorganic salts: From the base used in the reaction (e.g., potassium carbonate, cesium carbonate).

Common Impurities from Buchwald-Hartwig Amination:

  • Unreacted starting materials: Aniline and 2-bromo- or 2-chloro-2,4-difluoroaniline.

  • Catalyst and ligand residues: Palladium complexes and phosphine ligands or their oxides.

  • Side products from ligand degradation.

A general workflow for identifying and separating these impurities is outlined below.

Purification Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (e.g., water/brine wash) Crude_Product->Aqueous_Workup Removes inorganic salts Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Removes most organic impurities Vacuum_Distillation Vacuum Distillation Aqueous_Workup->Vacuum_Distillation For thermally stable, non-polar impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing, removes closely-eluting impurities Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Vacuum_Distillation->Pure_Product

Caption: General purification workflow for this compound.

Q2: My crude product is a dark oil or solid. Is this normal?

A2: Yes, this is quite common. Crude products from cross-coupling reactions are often dark due to residual palladium catalyst (appearing as palladium black) and other colored organic impurities.[1] The color should lighten significantly upon successful purification.

Q3: Which purification method should I try first?

A3: For most lab-scale purifications, a combination of column chromatography followed by recrystallization is a robust starting point. Column chromatography is excellent for removing a wide range of impurities with different polarities, while recrystallization is highly effective for achieving high purity by removing trace impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for final product polishing. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause(s) Troubleshooting Steps
Product does not dissolve, even when heated. The solvent is too non-polar.Add a more polar co-solvent dropwise until the product dissolves. A common combination for diarylamines is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.
Product "oils out" instead of crystallizing. The solution is too saturated, or the cooling is too rapid. The solvent may be too non-polar.Add more of the primary solvent to dilute the solution slightly. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Consider a more polar solvent system.
No crystals form upon cooling. The solution is not saturated enough. The product is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Try adding a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.
Crystals are colored. Colored impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before filtering and cooling.[2]

Recommended Recrystallization Solvents for this compound:

  • Ethanol/Water: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of ethanol to clarify and allow to cool slowly.

  • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed. Clarify with a few drops of ethyl acetate and cool.

  • Isopropanol: This single-solvent system can also be effective.

Column Chromatography

Flash column chromatography is often the primary method for purifying crude this compound, especially for removing byproducts with significantly different polarities.

Troubleshooting Common Column Chromatography Issues:

Problem Potential Cause(s) Troubleshooting Steps
Product streaks or "tails" on the column. The acidic nature of silica gel is interacting with the basic aniline.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.
Poor separation of product and a key impurity. The mobile phase polarity is not optimized.Run a series of TLC plates with varying solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal mobile phase that maximizes the separation between your product and the impurity.
Product does not elute from the column. The mobile phase is too non-polar. The product may be degrading on the silica.Gradually increase the polarity of the mobile phase. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base before use.
Crude product is not soluble in the mobile phase. The chosen loading method is inappropriate for the sample's solubility.If the crude product has poor solubility in the eluent, consider "dry loading." Dissolve the crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Suggested Column Chromatography Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The addition of 0.5% triethylamine to the mobile phase is recommended.

  • Monitoring: Use TLC with a UV lamp to visualize the fractions. This compound is UV active.

Column_Chromatography_Troubleshooting Start Column Chromatography Issue Tailing Product Tailing? Start->Tailing Separation Poor Separation? Start->Separation Elution No Elution? Start->Elution Add_Base Add 0.5-1% Triethylamine to Mobile Phase Tailing->Add_Base Yes Optimize_Solvent Optimize Mobile Phase Polarity via TLC Separation->Optimize_Solvent Yes Increase_Polarity Increase Mobile Phase Polarity Elution->Increase_Polarity Yes

Caption: Decision tree for troubleshooting column chromatography.

Vacuum Distillation

For larger scale purification or for removing non-polar, thermally stable impurities, vacuum distillation can be an effective method.[3][4][5] It is crucial that the compound is thermally stable under the distillation conditions.

Troubleshooting Common Vacuum Distillation Issues:

Problem Potential Cause(s) Troubleshooting Steps
"Bumping" or uneven boiling. Lack of boiling chips or inadequate stirring. Superheating of the liquid.Use fresh boiling chips or a magnetic stirrer. Ensure even heating of the distillation flask.
Product solidifies in the condenser. The condenser temperature is too low.Increase the temperature of the cooling fluid in the condenser or use a wider condenser. In some cases, gentle heating of the condenser with a heat gun may be necessary.
Poor vacuum. Leaks in the system. The vacuum pump is not adequate.Check all joints and connections for leaks using a vacuum gauge. Ensure the vacuum pump is in good working order and appropriate for the desired pressure.
Decomposition of the product. The distillation temperature is too high.Improve the vacuum to lower the boiling point. If decomposition persists, this method may not be suitable for your compound.

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or trifluoroacetic acid) is a good starting point.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the purified product and identifying any remaining impurities.

Comparative Overview of Analytical Techniques:

Technique Primary Use Advantages Limitations
HPLC Quantitative Purity AssessmentHigh resolution, high sensitivity, suitable for non-volatile compounds.Requires a chromophore for UV detection.
GC-MS Impurity IdentificationExcellent for volatile impurities, provides mass information for identification.Not suitable for non-volatile or thermally labile compounds.
NMR Structural ConfirmationProvides detailed structural information, can quantify impurities with an internal standard.Lower sensitivity compared to HPLC and GC-MS for trace impurities.

References

Technical Support Center: Optimizing Suzuki Coupling for 2,4-Difluoro-6-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth troubleshooting and practical guidance for the synthesis of 2,4-Difluoro-6-phenylaniline via the Suzuki-Miyaura cross-coupling reaction. Given the sterically hindered and electron-deficient nature of the 2,4-difluoroaniline core, this reaction often requires careful optimization. This document offers a structured approach to overcoming common challenges and achieving high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to form this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. Begin by systematically evaluating your reaction setup and reagents:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective.[1] Always use fresh or properly stored catalysts and ligands.

  • Inert Atmosphere: The efficiency of the Suzuki coupling is highly dependent on maintaining an oxygen-free environment, as oxygen can deactivate the palladium catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Reagent Purity: The purity of your 2,4-difluoro-6-haloaniline (bromide or chloride), phenylboronic acid, base, and solvent is paramount. Impurities can interfere with the catalytic cycle.

  • Steric Hindrance: The ortho-substituents on both coupling partners create significant steric hindrance, which can impede the reaction. This often necessitates the use of specialized bulky ligands to facilitate the coupling.[2][3]

Q2: I'm observing significant amounts of homocoupled byproducts (biphenyl and a bi-aniline derivative). What causes this and how can it be minimized?

A2: Homocoupling is a common side reaction in Suzuki couplings, particularly when the desired cross-coupling is slow.[4] It is often promoted by the presence of oxygen or an inefficient catalyst system. To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Techniques like sparging with argon or nitrogen, or freeze-pump-thaw cycles are effective.

  • Catalyst Choice: Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling.[5]

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Careful temperature optimization is key.

Q3: What is protodeboronation and could it be affecting my reaction with phenylboronic acid?

A3: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1] While more common with electron-deficient boronic acids, it can still occur with phenylboronic acid under certain conditions.[6] To minimize this:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[7][8] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[9]

  • Anhydrous Conditions: Although many Suzuki protocols use aqueous bases, water can act as a proton source.[1] If protodeboronation is suspected, switching to anhydrous conditions with a soluble base may be beneficial.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Materials

Low or no conversion is a common hurdle, often pointing to issues with the catalytic cycle.

Potential Causes & Solutions
  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, can be challenging, especially with less reactive aryl chlorides.[10][11]

    • Aryl Halide Reactivity: The general reactivity trend is I > Br > OTf >> Cl.[7] If using an aryl chloride, consider switching to the corresponding aryl bromide for improved reactivity.

    • Catalyst/Ligand System: For sterically hindered and electron-deficient substrates like 2,4-difluoro-6-chloroaniline, standard catalysts like Pd(PPh₃)₄ may be insufficient.[12] More active catalyst systems employing bulky, electron-rich phosphine ligands are often necessary.[13][14][15]

  • Catalyst Inhibition/Deactivation: The aniline functional group can potentially coordinate to the palladium center and inhibit catalysis.

    • Ligand Selection: Employing strongly coordinating, bulky monodentate phosphine ligands can help prevent catalyst inhibition by the aniline substrate.

Recommended Optimization Workflow

G cluster_start Start: Low Conversion cluster_reagents Reagent & Condition Check cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Parameter Tuning cluster_success Outcome start Initial Reaction Failed reagent_check Verify Purity of: - Aryl Halide - Boronic Acid - Base & Solvent start->reagent_check Step 1 atmosphere_check Ensure Rigorous Inert Atmosphere reagent_check->atmosphere_check ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald-type) atmosphere_check->ligand_screen Step 2 precatalyst_screen Test Different Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand_screen->precatalyst_screen base_screen Screen Bases: K₃PO₄, Cs₂CO₃, KF precatalyst_screen->base_screen Step 3 solvent_screen Screen Solvents: Dioxane, Toluene, THF, 2-MeTHF base_screen->solvent_screen temp_screen Optimize Temperature (e.g., 80-120 °C) solvent_screen->temp_screen success Successful Coupling temp_screen->success Step 4

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Impurities and Difficult Purification

The presence of closely eluting impurities can make the purification of this compound challenging.

Potential Impurities and Their Origin
  • Dehalogenated Starting Material: The aryl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom.[11] This is often a result of side reactions involving the palladium catalyst.

  • Oxidized Phosphine Ligands: If the reaction is not kept strictly anaerobic, phosphine ligands can be oxidized (e.g., to phosphine oxide), which can complicate purification.

  • Boronic Acid Derivatives: Phenylboronic acid can form anhydride trimers (boroxines), which can be present as an impurity.

Strategies for Cleaner Reactions and Easier Purification
  • Minimize Dehalogenation:

    • Ensure a highly efficient catalyst system to promote the desired cross-coupling over dehalogenation.

    • Avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times).

  • Purification Tactics:

    • Acid/Base Extraction: An acidic wash during the workup can help remove any residual basic starting materials or byproducts.

    • Column Chromatography: Careful selection of the eluent system for column chromatography is crucial for separating the product from closely related impurities. A gradient elution may be necessary.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.

Recommended Experimental Protocol

This protocol is a starting point for the optimization of the Suzuki coupling to synthesize this compound. It is designed to address the challenges of steric hindrance and potential catalyst inhibition.

Materials and Reagents
  • 2,4-Difluoro-6-bromoaniline (or 2,4-Difluoro-6-chloroaniline)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald-type ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane or Toluene (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2,4-difluoro-6-bromoaniline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) to the flask containing the solids.[16]

  • Catalyst Addition: Add the palladium/ligand solution to the reaction mixture. The typical catalyst loading is 1-2 mol% of palladium.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Summary and Parameter Comparison

The choice of catalyst, base, and solvent are critical and interdependent. The following table summarizes common starting points for optimization.

ParameterRecommended OptionsRationale & Considerations
Aryl Halide 2,4-Difluoro-6-bromoanilineMore reactive than the corresponding chloride, facilitating oxidative addition.[7]
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources, respectively.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines are effective for coupling sterically hindered substrates.[2][15]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that are effective in Suzuki couplings. K₃PO₄ is often a good choice for minimizing protodeboronation.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFAprotic solvents are commonly used. The addition of water can aid in dissolving the base and facilitating the reaction.[7][17]
Temperature 80 - 120 °CHigher temperatures are often required for challenging couplings, but should be optimized to minimize side reactions.[16]

Mechanistic Overview: The Suzuki Coupling Catalytic Cycle

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The Suzuki coupling proceeds via a catalytic cycle involving three key steps.[10][16][18][19]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (2,4-Difluoro-6-haloaniline) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[10][16]

  • Transmetalation: The organic group from the organoboron compound (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[7][10][16]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[10][16]

By understanding these fundamental steps, researchers can more effectively diagnose issues and rationally select conditions to optimize the synthesis of this compound.

References

Technical Support Center: Optimizing the Buchwald-Hartwig Synthesis of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the synthesis of 2,4-Difluoro-6-phenylaniline via Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to enhance reaction yields and purity. The synthesis of this particular biaryl amine presents a unique set of challenges due to the steric hindrance around the coupling sites and the electronic properties of the starting materials. This resource offers a structured approach to troubleshooting and optimization, grounded in mechanistic understanding and practical experience.

I. Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: I am observing very low to no conversion of my starting materials. What are the primary factors to investigate?

Low or no product formation in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating the key reaction components. The primary areas to focus on are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst Inactivity: The heart of the Buchwald-Hartwig reaction is the palladium catalyst. Its effectiveness hinges on the generation and stability of the active Pd(0) species.

    • Cause: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) form.[1][2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or employing a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that readily forms the active catalytic species.[3] These precatalysts often exhibit higher stability and activity.

    • Cause: The chosen ligand may not be suitable for the sterically demanding substrates involved in this specific synthesis.

    • Solution: For sterically hindered couplings, bulky and electron-rich phosphine ligands are generally more effective.[4][5] Consider screening a panel of ligands such as BrettPhos, XPhos, or RuPhos, which have demonstrated success in challenging aminations.[6][7]

  • Sub-optimal Reaction Conditions: The reaction environment plays a critical role in the catalytic cycle.

    • Cause: An inappropriate choice of base can stall the reaction. The base is crucial for deprotonating the amine and facilitating the reductive elimination step.[8]

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] However, if base-sensitive functional groups are present, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[1][9]

    • Cause: Poor solvent choice can lead to solubility issues or catalyst deactivation.

    • Solution: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[10] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.[11]

  • Reagent Purity: The presence of impurities can have a significant detrimental effect.

    • Cause: Contaminants in the starting materials, particularly the amine or aryl halide, can poison the catalyst.

    • Solution: Ensure the purity of your 2,6-difluoroiodobenzene (or bromide) and aniline. Purification of starting materials by distillation, crystallization, or chromatography may be necessary.[3]

Question 2: My reaction is producing significant amounts of side products, primarily hydrodehalogenation of the aryl halide and diarylation of the aniline. How can I minimize these?

Side product formation is a common challenge that can often be addressed by fine-tuning the reaction conditions and catalyst system.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination.

    • Cause: This can be promoted by the presence of water or other protic impurities. It can also be a result of β-hydride elimination from the palladium-amide intermediate, an unproductive side reaction.[4]

    • Solution: Rigorously exclude water and other protic sources from the reaction mixture by using anhydrous solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen).[11] Optimizing the ligand can also disfavor the pathway leading to β-hydride elimination.

  • Diarylation: The formation of a triarylamine product can be an issue, especially with primary anilines.

    • Cause: The newly formed this compound can be more reactive than the starting aniline and undergo a second amination.

    • Solution: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the aniline can sometimes suppress diarylation. Additionally, employing bulky ligands can sterically hinder the second C-N bond formation.[5]

Question 3: The reaction starts but seems to stall before completion. What could be causing catalyst deactivation?

Catalyst deactivation can be a frustrating issue, leading to incomplete conversion. Several factors can contribute to the premature death of the catalyst.

  • Cause: The formation of off-cycle, inactive palladium species. For instance, with aryl iodides, the formation of palladium iodide dimers can inhibit the catalytic cycle.[2]

  • Solution: While aryl iodides are generally more reactive in oxidative addition, aryl bromides can sometimes be better substrates for the overall catalytic cycle in Buchwald-Hartwig aminations to avoid this issue.[1] If using an aryl iodide, employing a bidentate ligand like BINAP or DPPF can sometimes prevent the formation of these inactive dimers.[4]

  • Cause: The pyridine nitrogen in related heterocyclic substrates can coordinate to the palladium center and inhibit catalysis.[12] While not directly applicable to this specific synthesis, it highlights the sensitivity of the catalyst to coordination by other Lewis basic sites.

  • Solution: This underscores the importance of ligand selection. A strongly coordinating phosphine ligand can outcompete potential catalyst poisons.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][13] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[10]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[13]

Q2: How do I choose the right palladium source and ligand?

The choice of catalyst and ligand is critical for success.

  • Palladium Source: For robust and reproducible results, especially during optimization, using a well-defined precatalyst is recommended. The Buchwald G3 and G4 precatalysts are air-stable and highly active.[3]

  • Ligand: For the sterically hindered coupling to form this compound, bulky, electron-rich monophosphine ligands are generally the best choice.[4][5] A good starting point would be to screen ligands like XPhos, RuPhos, or BrettPhos.[6][7]

Q3: What is the role of the base, and which one should I use?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide.[8]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are very effective.[1]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[1][9]

Q4: Can I run the reaction open to the air?

No. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[11] It is essential to perform the reaction under an inert atmosphere of nitrogen or argon and to use degassed solvents.

III. Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Further optimization may be required based on specific laboratory conditions and reagent batches.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2,6-difluoroiodobenzene (1.0 equivalent) and aniline (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the recommended reaction time (typically 12-24 hours, monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Condition Screening

The following table summarizes a hypothetical screening of conditions to optimize the yield of this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10065
2Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (2.0)Dioxane11078
3XPhos Pd G3 (2)-NaOtBu (1.4)Toluene10092
4BrettPhos Pd G4 (2)-K₃PO₄ (2.0)t-BuOH10085

IV. Visual Guides

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex  Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R'-NH2 Amido Complex Amido Complex Amine Coordination->Amido Complex  Base, -HBX Product Ar-NHR' Amido Complex->Product Reductive Elimination Product->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Check_Reagents Verify Reagent Purity & Inert Atmosphere Start->Check_Reagents Optimize Systematically Optimize One Variable at a Time Check_Catalyst->Optimize Check_Conditions->Optimize Check_Reagents->Optimize

Caption: A systematic approach to troubleshooting low reaction yields.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Difluoro-6-phenylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable intermediate. The unique electronic and steric properties of this molecule, stemming from its ortho-phenyl group and fluorine substituents, present distinct challenges, particularly in the crucial C-N bond-forming step. This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind each troubleshooting step to empower you to optimize your synthetic route.

The most common and modular approach to this target involves a late-stage palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. Our discussion will center on this methodology, addressing the side reactions and optimization parameters you are most likely to encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of my aryl halide starting material (e.g., 2-bromo-4,6-difluorobiphenyl). What are the primary causes and how do I fix it?

Answer: Failure to initiate catalysis is a frequent issue, typically pointing to problems with the catalyst, ligands, or reaction conditions.

  • Probable Cause A: Inactive Palladium Catalyst. The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species, which is highly sensitive to oxygen.[1] If your reaction fails to start, the Pd(0) may have been oxidized to inactive Pd(II) before it could enter the catalytic cycle.

  • Probable Cause B: Suboptimal Ligand Choice. The electronic properties and steric bulk of the phosphine ligand are paramount. Your substrate is both sterically hindered (ortho-phenyl group) and electron-deficient (two fluorine atoms).

    • Solution: For such challenging substrates, bulky, electron-rich biaryl phosphine ligands are required. Standard ligands like P(t-Bu)₃ may be insufficient. We recommend ligands from the Buchwald series, such as XPhos, RuPhos, or BrettPhos, which are designed to accelerate both the oxidative addition and the C-N reductive elimination steps for hindered substrates.[2]

  • Probable Cause C: Incorrect Base or Solvent. The base plays a crucial role in deprotonating the amine to form the active nucleophile. Its strength and solubility can dictate the reaction's success.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if your substrate is sensitive to strong bases, weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent like dioxane or toluene can be effective, though they may require higher temperatures.

Troubleshooting Summary Table
IssueProbable CauseRecommended Solution
Low/No Conversion Oxidized/Inactive Pd CatalystUse a pre-catalyst; ensure rigorous inert atmosphere.
Inappropriate LigandSwitch to a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos).
Incorrect Base/SolventUse NaOt-Bu for speed; consider K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.
Hydrodehalogenation β-Hydride EliminationUse bulkier ligands; avoid protic sources; lower reaction temperature.
Homo-coupling High Temperature/Catalyst AggregationLower reaction temperature; ensure good stirring; screen different ligands.

Question 2: My mass spectrum shows a major side product corresponding to the starting aryl halide losing its bromine atom, replaced by a hydrogen. What is this and how can I prevent it?

Answer: You are observing hydrodehalogenation , a notorious side reaction in palladium-catalyzed cross-couplings.[3] This occurs when the palladium intermediate, instead of reacting with the amine, reacts with a hydride source, leading to the formation of a hydrodehalogenated arene (e.g., 3,5-difluorobiphenyl).

  • Mechanistic Insight: This side reaction can occur via several pathways, but a common one involves the formation of a palladium-hydride species. This can happen if the palladium-amide intermediate undergoes β-hydride elimination (if the amide has β-hydrogens) or if trace amounts of water react with the base and ligand.[2]

  • Preventative Measures:

    • Use Bulky Ligands: Sterically demanding ligands, such as XPhos, create a crowded coordination sphere around the palladium center, which can disfavor the pathways leading to hydride formation and promote the desired C-N reductive elimination.

    • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Any moisture can contribute to this side reaction.

    • Control the Temperature: Hydrodehalogenation can become more competitive at higher temperatures. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

    • Choice of Base: In some cases, switching from an alkoxide base to a carbonate or phosphate base can reduce the rate of hydrodehalogenation.

Question 3: I am observing a significant amount of a biaryl byproduct (e.g., a quaterphenyl derivative from the homo-coupling of my biphenyl starting material). What causes this?

Answer: This side product arises from homo-coupling (also known as an Ullmann-type side reaction), where two molecules of your aryl halide starting material couple to form a dimer.[4][5]

  • Mechanistic Insight: This reaction is often promoted at higher temperatures and can occur if the catalytic cycle is inefficient. It can be catalyzed by both palladium and trace copper contaminants. The mechanism involves the oxidative addition of two aryl halide molecules to the metal center, followed by reductive elimination to form the C-C bond.

  • Preventative Measures:

    • Lower Reaction Temperature: This is the most effective way to minimize homo-coupling.

    • Screen Ligands: Different ligands can promote or suppress homo-coupling. A ligand screen may identify a system that favors the desired C-N coupling.

    • Ensure High Purity: Use high-purity reagents and solvents to avoid contamination with other metals (especially copper) that can catalyze this side reaction.[6]

    • Adjust Stoichiometry: Using a slight excess of the amine component can sometimes help favor the desired cross-coupling pathway over the competing homo-coupling.

Core Reaction and Side Product Visualization

The following diagram illustrates the desired Buchwald-Hartwig amination pathway for synthesizing this compound and the key competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions ArBr 2-Bromo-4,6-difluorobiphenyl (Aryl Halide) OxAdd Oxidative Addition Complex ArBr->OxAdd Oxidative Addition Amine Ammonia Surrogate (e.g., LiN(SiMe3)2) AmideComplex Pd(II)-Amido Complex Amine->AmideComplex + Base Pd0 Pd(0)L_n Catalyst Pd0->OxAdd OxAdd->AmideComplex Dimer Homo-coupled Biaryl Dimer OxAdd->Dimer Dimerization Pathway Product This compound (Target Product) AmideComplex->Product Reductive Elimination Dehalogenated Hydrodehalogenation Product AmideComplex->Dehalogenated β-Hydride Elim. or H+ Source Product->Pd0

Caption: Buchwald-Hartwig synthesis pathway and major off-target reactions.

Frequently Asked Questions (FAQs)

Q4: What is a reliable starting protocol for the synthesis of this compound via Buchwald-Hartwig amination?

A4: The following protocol serves as a robust starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4,6-difluorobiphenyl (1.0 equiv), the chosen phosphine ligand (e.g., RuPhos, 2-4 mol %), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol %).

    • In a separate flask, dissolve the ammonia surrogate (e.g., lithium bis(trimethylsilyl)amide, LiHMDS, 1.2-1.5 equiv) in the reaction solvent.

  • Reaction Setup:

    • Seal the Schlenk flask containing the solids with a septum. Evacuate and backfill with argon three times to establish an inert atmosphere.

    • Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution based on the aryl halide) via syringe.

    • Begin stirring the mixture at room temperature.

  • Execution and Monitoring:

    • Add the solution of the base/amine dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80-110 °C using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound. An acid-base extraction can also be effective for removing neutral impurities like the dehalogenated or homo-coupled byproducts.

Q5: How do I choose between different ammonia surrogates for the C-N coupling step?

A5: The choice of the "NH₂" source is critical. Direct use of ammonia gas is challenging on a lab scale.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Often a good choice. The silyl groups are easily removed during aqueous workup. It is a strong base and an effective nucleophile in this context.

  • Benzophenone Imine: This reagent, used in conjunction with a base, can act as an NH₂ equivalent. The imine is cleaved hydrolytically after the coupling reaction.

  • Protected Amines: Using a protected amine like Boc-hydrazine followed by deprotection can be a multi-step but effective route.

The best choice depends on the specific substrate and reaction conditions, and screening may be necessary.

References

Technical Support Center: Stability of 2,4-Difluoro-6-phenylaniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-6-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a substituted aniline, this compound can be susceptible to various degradation pathways, impacting experimental reproducibility and the integrity of your results. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges.

Understanding the Core Stability Challenges

Substituted anilines, particularly those with halogen substituents, can exhibit instability in solution due to several factors. The electron-withdrawing nature of the fluorine atoms and the presence of the amine group make the molecule susceptible to oxidative, hydrolytic, and photolytic degradation. The phenyl group at the 6-position can also influence the molecule's reactivity and degradation profile. This guide will walk you through identifying and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: I've observed a color change in my stock solution of this compound, which was initially colorless. What could be the cause?

A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to oxidation of the aniline moiety. The formation of colored polymeric or oxidized species can occur upon exposure to air (oxygen), light, or certain reactive solvents. It is crucial to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: My HPLC analysis shows a decrease in the peak area of this compound over time, even when stored in the dark at low temperatures. What's happening?

While low temperatures and protection from light slow down many degradation processes, they may not completely prevent them. Several factors could be at play:

  • Acid-Catalyzed Hydrolysis: Like many halogenated anilines, this compound can be susceptible to degradation under acidic conditions.[1] If your solution is unbuffered or contains acidic components, this can lead to hydrolysis of the amine or dehalogenation. The rate of degradation is often influenced by the pH, temperature, and composition of the mobile phase.[1]

  • Solvent Reactivity: Certain solvents, even if they appear inert, can contribute to degradation over time. For instance, solvents that can form peroxides (e.g., older ethers) can promote oxidation. It is advisable to use freshly opened, high-purity solvents.

  • Incompatibility with Storage Container: While less common, interactions with the storage vessel material could catalyze degradation. Using high-quality, inert glass vials is recommended.

Q3: What are the likely degradation products of this compound?

Based on the degradation pathways of similar compounds like 2,4-dichloroaniline and 3,4-difluoroaniline, potential degradation products could arise from:[1]

  • Hydroxylation: The amino group can be hydrolyzed to a hydroxyl group, or hydroxylation can occur on the aromatic rings.

  • Dehalogenation: The fluorine substituents may be replaced by hydrogen or hydroxyl groups.

  • Oxidation: The aniline nitrogen can be oxidized to form nitroso, nitro, or azoxy compounds.

  • Polymerization: Formation of aniline oligomers can occur, especially under oxidative conditions.[2]

Identifying these degradation products typically requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, the following storage conditions are recommended:

  • Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred for stock solutions.

  • Inert Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.

  • pH Control: If working in aqueous or protic solvents, consider buffering the solution to a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues with this compound solutions.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Observation: New, unexpected peaks appear in the chromatogram of a this compound sample.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Troubleshooting Action
Degradation of the Analyte Perform a forced degradation study by exposing a fresh sample to acid, base, heat, light, and oxidizing agents.[1] Compare the retention times of the new peaks with those generated in the forced degradation study.If degradation is confirmed, prepare fresh solutions and adhere to the recommended storage conditions. For reactions, consider optimizing conditions to minimize degradation (e.g., lower temperature, shorter reaction time).
Contaminated Mobile Phase or Solvent Prepare a fresh mobile phase using high-purity solvents and run a blank gradient.If the ghost peaks persist in the blank run, the contamination is in the mobile phase or HPLC system. If not, the contamination is in the sample solvent.
Sample Matrix Effects Inject a blank sample matrix (without the analyte).If the peaks are present, they originate from the sample matrix. Sample cleanup procedures may be necessary.
Injector Carryover Inject a blank solvent immediately after a concentrated sample.If the unexpected peaks appear in the blank, increase the needle wash volume and use a stronger wash solvent.

Workflow for Investigating Unexpected HPLC Peaks:

Caption: A logical workflow for diagnosing the source of unexpected peaks in an HPLC chromatogram.

Issue 2: Poor Reproducibility of Results

Observation: Inconsistent results are obtained from experiments using this compound solutions.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Troubleshooting Action
Solution Instability Analyze the same solution at different time points to assess its stability under the experimental conditions.Prepare fresh solutions for each experiment or validate the stability of the solution over the intended period of use.
Inconsistent Solution Preparation Review the solution preparation protocol for any potential sources of variability.Ensure accurate weighing, complete dissolution, and consistent solvent quality. Use volumetric flasks for accurate dilutions.
Adsorption to Surfaces Prepare a solution in a different type of container (e.g., polypropylene if glass was used previously) and analyze.Silanizing glassware can reduce adsorption of polar analytes. Adding a small amount of a competing agent to the solvent may also help.

Experimental Protocols

To assist in your investigations, here are detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Analyze by HPLC/LC-MS at Time Points B->G C->G D->G E->G F->G H Identify Degradation Products & Calculate % Degradation G->H

Caption: A flowchart illustrating the key steps in a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Starting HPLC Conditions (for method development):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.

Summary of Stability Profile (Hypothetical Data)

The following table provides a hypothetical stability profile for this compound based on data from structurally similar compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Condition Solvent Temperature Duration Observed Degradation (%) Potential Degradants
Acidic (0.1 M HCl) Acetonitrile/Water (1:1)60°C24 h15-25%Hydroxylated and dehalogenated species
Basic (0.1 M NaOH) Acetonitrile/Water (1:1)60°C24 h5-10%Oxidized species
Oxidative (3% H₂O₂) AcetonitrileRoom Temp.24 h> 30%Oxidized and polymeric species
Thermal Acetonitrile (solid state)80°C48 h< 5%Minor impurities
Photolytic (ICH Q1B) AcetonitrileRoom Temp.Per ICH10-20%Colored degradation products

References

Technical Support Center: Troubleshooting NMR Peak Assignments for 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2,4-Difluoro-6-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning NMR peaks for this specific molecule. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to ensure accurate and reliable spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons in this compound?

A1: The proton NMR spectrum of this compound is complex due to the various substituents on the aniline ring. Generally, the aromatic protons will appear in the range of 6.5-7.5 ppm. The NH₂ protons typically present as a broad signal that can appear over a wide range, from 0.5 to 5.0 ppm, and its exact position is highly dependent on solvent, concentration, and temperature.[1]

Q2: Why is the NH₂ proton signal often broad and difficult to identify?

A2: The broadening of the NH₂ signal is due to several factors. The ¹⁴N nucleus has a quadrupole moment, which can lead to the broadening of adjacent proton signals.[2] Additionally, amine protons undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange process occurs on the NMR timescale, leading to a coalescence of the signal into a broad peak.[1] To confirm the presence of an NH₂ peak, a D₂O shake experiment can be performed; the NH₂ protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[3]

Q3: How do the fluorine atoms affect the ¹H NMR spectrum?

A3: The two fluorine atoms have a significant impact on the proton spectrum through spin-spin coupling. You will observe coupling between the fluorine and the adjacent protons on the difluorinated ring. This results in additional splitting of the proton signals, creating more complex multiplets. The magnitude of this coupling (J-value) decreases with the number of bonds separating the proton and fluorine atoms. For example, a proton ortho to a fluorine will show a larger coupling constant than a proton meta to it.

Q4: I'm seeing overlapping signals in the aromatic region. How can I resolve them?

A4: Overlapping aromatic signals are a common challenge. Here are a few strategies to resolve them:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons and potentially resolve the overlap.[3] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.[4][5]

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even within a crowded region.[6][7]

Troubleshooting Guide

This section provides step-by-step solutions to more complex issues you might encounter during the NMR analysis of this compound.

Problem 1: Ambiguous assignment of protons on the difluorinated aniline ring.

Causality: The electron-withdrawing fluorine atoms and the electron-donating amino group create a complex electronic environment, making it difficult to predict the exact chemical shifts of the aromatic protons H-3 and H-5.

Workflow for Definitive Assignment:

G cluster_0 Step 1: 1D NMR Acquisition cluster_1 Step 2: 2D NMR Correlation cluster_2 Step 3: Data Interpretation A Acquire high-resolution ¹H NMR spectrum B Acquire ¹⁹F NMR spectrum A->B C Run a ¹H-¹H COSY experiment A->C D Run a ¹H-¹³C HSQC experiment C->D F Identify J-coupled protons in COSY C->F E Run a ¹H-¹³C HMBC experiment D->E G Correlate protons to directly attached carbons in HSQC F->G H Identify long-range H-C correlations (2-3 bonds) in HMBC G->H I Utilize ¹⁹F-¹H and ¹⁹F-¹³C couplings for final confirmation H->I

Caption: Workflow for unambiguous NMR peak assignment.

Detailed Protocol:
  • Acquire Standard 1D Spectra:

    • Obtain a high-resolution ¹H NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum. The fluorine chemical shifts and their couplings to protons provide crucial information.[8][9] Fluorine NMR has a wide chemical shift range, making signal separation easier.[9][10]

  • Perform 2D NMR Experiments:

    • ¹H-¹H COSY: This experiment will show correlations between protons that are coupled to each other (typically through 2-4 bonds).[6][7] This will help establish the connectivity between adjacent protons on both aromatic rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms.[6][11]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away.[6][11] This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton.

  • Data Analysis and Interpretation:

    • COSY Analysis: In the COSY spectrum, look for cross-peaks that connect the protons on the difluorinated ring and the protons on the phenyl ring.

    • HSQC/HMBC Analysis: Use the HSQC to assign the protonated carbons. Then, use the HMBC to piece the fragments together. For example, the proton at position 5 should show a correlation to the carbon at position 3 (a three-bond coupling) and the carbon attached to the amino group (a three-bond coupling).

    • Fluorine Coupling: The characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling should be used for confirmation. The magnitude of the J-coupling constant is distance-dependent and can help distinguish between ortho, meta, and para relationships.[12][13]

Problem 2: Incorrect integration of the NH₂ signal.

Causality: The broad nature of the NH₂ peak can sometimes lead to inaccurate integration, especially if it overlaps with other signals or has a poor signal-to-noise ratio.

Troubleshooting Steps:
  • Optimize Acquisition Parameters:

    • Increase the relaxation delay (d1) to ensure full relaxation of the NH₂ protons. A longer delay (e.g., 5 times the T1 of the slowest relaxing proton) will provide more accurate integration.

    • Increase the number of scans to improve the signal-to-noise ratio.

  • Solvent and Temperature Effects:

    • In some solvents like DMSO-d₆, hydrogen bonding with the solvent can slow down the proton exchange rate, resulting in a sharper NH₂ signal.[4][14]

    • Lowering the temperature of the experiment can also slow down exchange processes and lead to sharper signals.[2]

  • Quantitative ¹H NMR (qNMR):

    • If precise quantification is necessary, consider using a certified internal standard and following qNMR protocols for the most accurate integration.

Problem 3: Difficulty in assigning the quaternary carbons in the ¹³C NMR spectrum.

Causality: Quaternary carbons do not have any directly attached protons, so they do not appear in an HSQC spectrum and often have weak signals in a standard ¹³C NMR spectrum due to longer relaxation times.

Solution: The Power of HMBC

The HMBC experiment is the primary tool for assigning quaternary carbons.[6][11]

Experimental Protocol for HMBC:

  • Sample Preparation: Prepare a concentrated sample of this compound in a suitable deuterated solvent.

  • NMR Acquisition:

    • Set up a standard HMBC experiment on the spectrometer.

    • The key parameter to optimize is the long-range coupling delay, which is typically set to detect couplings in the range of 4-10 Hz.

  • Data Analysis:

    • Look for correlations between protons and carbons that are 2 or 3 bonds away.

    • For example, the proton at position 3 should show a correlation to the quaternary carbon at position 1 (three-bond coupling) and the quaternary carbon at position 4 (three-bond coupling).

    • Similarly, protons on the phenyl ring will show correlations to the carbon of the aniline ring to which the phenyl group is attached.

Data Summary

Nucleus Expected Chemical Shift Range (ppm) Key Coupling Interactions
¹H (Aromatic)6.5 - 7.5¹H-¹H (J = 7-9 Hz for ortho, 2-3 Hz for meta) ¹H-¹⁹F (J = 5-10 Hz for ortho, 1-3 Hz for meta)
¹H (NH₂)0.5 - 5.0 (broad)Typically no observable coupling due to exchange
¹³C (Aromatic)110 - 160¹³C-¹⁹F (J = 240-260 Hz for one bond, 20-30 Hz for two bonds)
¹⁹F-110 to -130 (relative to CFCl₃)¹⁹F-¹H, ¹⁹F-¹³C, ¹⁹F-¹⁹F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

References

Preventing decomposition of 2,4-Difluoro-6-phenylaniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Difluoro-6-phenylaniline

A Guide to Preventing Decomposition in Synthetic Reactions

Welcome to our dedicated technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex molecules and have curated this guide to address common challenges associated with the stability of this compound during chemical transformations. Our goal is to provide you with in-depth, actionable insights to help you optimize your reactions, maximize yields, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors inherent to its structure as an electron-rich aromatic amine:

  • Temperature: High reaction temperatures can promote thermal degradation, potentially leading to unwanted side reactions or polymerization.

  • pH: Both strongly acidic and strongly basic conditions can be detrimental. Strong acids can lead to side reactions, while strong bases can deprotonate the amine, increasing its susceptibility to oxidation.[1][2]

  • Oxidizing and Reducing Agents: The amino group is sensitive to both oxidation and reduction. Uncontrolled exposure to oxidizing agents can lead to the formation of colored impurities, while certain reducing conditions might affect the aromatic rings.[2]

  • Presence of Strong Nucleophiles or Bases: These can potentially lead to side reactions, although the fluorine atoms are generally stable.[2]

  • Light Exposure: Photochemical degradation can occur, particularly in the presence of UV light, which may generate radical species and lead to decomposition.[2]

  • Catalyst Choice in Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki-Miyaura coupling, inappropriate choice of catalyst, ligand, or base can lead to side reactions such as homocoupling or catalyst deactivation, which can be mistaken for substrate decomposition.[3][4]

Q2: I am observing a color change in my reaction mixture (e.g., turning dark brown or black). Is this indicative of decomposition?

A2: Yes, a significant color change to dark brown or black is often a strong indicator of the decomposition of anilines. This is typically due to the oxidation of the aniline moiety, leading to the formation of highly conjugated, colored byproducts, and potentially polymeric materials. This is a common issue with anilines, which are known to be sensitive to air and other oxidizing agents.

Q3: What are the likely decomposition pathways for this compound?

A3: Based on its chemical structure, several decomposition pathways are plausible:

  • Oxidative Degradation: The primary pathway involves the oxidation of the amino group. This can proceed through a series of intermediates, including nitroso and nitro compounds, which can further react to form complex, often colored, mixtures.

  • Acid-Catalyzed Side Reactions: In strongly acidic media, side reactions such as sulfonation (if sulfuric acid is present) or other electrophilic additions on the activated rings can occur, leading to a complex product mixture.[1]

  • Thermal Decomposition: At elevated temperatures, fragmentation of the molecule or intermolecular condensation reactions can occur.

Q4: How can I minimize the risk of decomposition when running reactions with this compound?

A4: To minimize decomposition, consider the following preventative measures:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.[2]

  • Temperature Control: Maintain the reaction temperature at the lowest effective level. Use a temperature-controlled bath for precise regulation.

  • pH Control: If the reaction is sensitive to pH, use a suitable buffer system to maintain the optimal pH range.[2]

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen, which can act as an oxidant.

  • Amine Protection: In many cases, protecting the amine group as a carbamate (e.g., Boc or Cbz) or an amide (e.g., acetamide) can significantly improve stability and prevent unwanted side reactions.[5][6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Low Yield of Desired Product Decomposition of starting material due to harsh reaction conditions.- Lower the reaction temperature. - Switch to a milder base or acid. - Protect the amine group prior to the reaction.[5][6] - Ensure an inert atmosphere is maintained throughout the reaction.
Formation of Multiple Unidentified Byproducts Side reactions involving the aniline moiety or decomposition.- Use a protecting group strategy to block the reactivity of the amine.[7] - Optimize reaction stoichiometry and addition rates. - Screen different catalysts and ligands for improved selectivity in cross-coupling reactions.[4]
Reaction Mixture Turns Dark Oxidation of the aniline.- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (N₂ or Ar). - Consider adding a small amount of an antioxidant if compatible with the reaction chemistry.
Difficulty in Product Purification Presence of polar, colored impurities from decomposition.- Implement a protection-deprotection sequence to simplify the reaction mixture. - Utilize a workup procedure that includes a wash with a mild reducing agent (e.g., sodium bisulfite) to remove some colored impurities. - Employ specialized chromatography techniques (e.g., using a different stationary phase or solvent system).

Experimental Protocols

Protocol 1: Protecting the Amine Group of this compound

This protocol describes the protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate, which is stable to a wide range of reaction conditions and can be easily removed later.[7]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected aniline.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aniline This compound Reaction_Step Stir in DCM or THF at Room Temperature Aniline->Reaction_Step Boc2O (Boc)₂O Boc2O->Reaction_Step Base Et₃N or DIPEA Base->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Purification Purification Workup->Purification Product Boc-Protected Aniline Purification->Product

Caption: Workflow for Boc protection of the aniline.

Protocol 2: Deprotection of Boc-Protected this compound

This protocol describes the removal of the Boc protecting group to regenerate the free aniline.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in anhydrous DCM.

  • Add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete deprotection (typically 1-2 hours).

  • Carefully quench the reaction by slowly adding saturated aq. NaHCO₃ until gas evolution ceases.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification Protected_Aniline Boc-Protected Aniline Reaction_Step Treat with TFA or HCl in DCM Protected_Aniline->Reaction_Step Workup Aqueous Workup (Base Quench) Reaction_Step->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for Boc deprotection.

Logical Relationship Diagram

The following diagram illustrates the logical decision-making process for troubleshooting reactions involving this compound.

Troubleshooting_Logic Start Reaction with This compound Check_Yield Is the yield acceptable? Start->Check_Yield Check_Purity Is the product pure? Check_Yield->Check_Purity Decomposition Decomposition Suspected Check_Yield->Decomposition Yes Yes Check_Yield->Yes No No Check_Yield->No Success Successful Reaction Check_Purity->Success Check_Purity->Decomposition Purification_Issues Address Purification Challenges: - Recrystallization - Advanced Chromatography Check_Purity->Purification_Issues Check_Purity->Yes Check_Purity->No Success->Purification_Issues Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent/Base - Degas Solvents Decomposition->Optimize_Conditions Protect_Amine Implement Amine Protection Strategy Optimize_Conditions->Protect_Amine Protect_Amine->Start Re-run Reaction Purification_Issues->Success After Purification Yes->Check_Purity Yes->Success Yes->No Yes->No No->Decomposition No->Purification_Issues

Caption: Troubleshooting decision tree.

References

Technical Support Center: A Guide to Scaling the Synthesis of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-6-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, especially on a larger scale, often presents unique challenges. This guide will focus on a common and robust synthetic route: the Suzuki-Miyaura cross-coupling reaction. We will explore the intricacies of this reaction and provide practical advice to ensure a successful and scalable synthesis.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most direct and industrially viable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4,6-difluoroaniline with phenylboronic acid. This reaction offers high functional group tolerance and typically proceeds with good to excellent yields.

Caption: Proposed synthetic route via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this specific Suzuki-Miyaura coupling reaction?

A1: The most frequent issue is the deactivation of the palladium catalyst. The aniline group in 2-bromo-4,6-difluoroaniline can coordinate with the palladium center, thereby inhibiting its catalytic activity. This is particularly problematic in scale-up scenarios where localized high concentrations and temperature gradients can exacerbate the issue. Another common cause is the premature decomposition (protodeboronation) of phenylboronic acid.

Q2: How can I prevent catalyst deactivation by the aniline group?

A2: There are several effective strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), can sterically hinder the coordination of the aniline to the palladium center and promote the desired catalytic cycle.[1]

  • Protecting Groups: While adding steps to the synthesis, protecting the aniline with a group like Boc (tert-Butyloxycarbonyl) can be a robust solution, especially during initial process development.[1] The protecting group can be removed in a subsequent step.

  • Catalyst Choice: Using pre-catalysts that are more resistant to inhibition can be beneficial. Palladacycle-based pre-catalysts, for instance, have shown high activity and stability in similar reactions.[2]

Q3: My reaction is stalling before completion. What should I investigate first?

A3: Incomplete conversion is often linked to several factors that become more pronounced during scale-up:

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reactants from efficiently reaching the catalyst. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Oxygen Contamination: Palladium catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium black.[3] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.

  • Base Incompatibility or Degradation: The choice of base is critical. Ensure it is fully dissolved or, if heterogeneous, finely powdered for maximum surface area. Some bases can degrade at higher temperatures, leading to a drop in pH and stalling the reaction.

Q4: I am observing significant amounts of homocoupling byproducts. How can I minimize these?

A4: Homocoupling of phenylboronic acid to form biphenyl is a common side reaction. To mitigate this:

  • Control of Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents) but avoid a large excess, which can favor homocoupling.

  • Thorough Degassing: As mentioned, oxygen promotes homocoupling. Rigorous inerting of the reaction vessel is essential.

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of homocoupling relative to the desired cross-coupling.

Q5: What are the key considerations for solvent selection when scaling up this reaction?

A5: Solvent choice impacts solubility, reaction kinetics, and downstream processing.

  • Solubility: Ensure that both 2-bromo-4,6-difluoroaniline and phenylboronic acid, as well as the base, are sufficiently soluble in the chosen solvent system at the reaction temperature. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-propanol) and water.[4]

  • Boiling Point: The solvent's boiling point will dictate the maximum reaction temperature at atmospheric pressure. For scale-up, operating at a temperature slightly below the reflux point provides better control.

  • Work-up and Purification: Consider the ease of solvent removal and compatibility with your extraction and crystallization procedures during work-up.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of the this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check_Catalyst->Check_Conditions No Solution_Catalyst Optimize Catalyst/Ligand - Increase catalyst loading - Screen bulky ligands (e.g., SPhos, XPhos) - Use a pre-catalyst Check_Catalyst->Solution_Catalyst Yes Check_Reagents 3. Reagent Quality Check_Conditions->Check_Reagents No Solution_Inert Improve Inert Atmosphere - Degas solvents and reagents thoroughly - Ensure positive N2/Ar pressure Check_Conditions->Solution_Inert Inertness Issue Solution_Mixing Enhance Mixing - Increase agitation speed - Use appropriate reactor/impeller design Check_Conditions->Solution_Mixing Mixing Issue Solution_Base Evaluate Base - Use a stronger or more soluble base - Ensure fine powder for heterogeneous bases Check_Conditions->Solution_Base Base Issue Solution_Reagents Verify Reagent Purity - Use fresh, high-purity boronic acid - Check for degradation of aryl bromide Check_Reagents->Solution_Reagents Yes

Caption: Troubleshooting workflow for low-yielding reactions.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Action
Low or No Conversion Catalyst Inactivity: Deactivation by aniline coordination or oxygen.- Ensure rigorous degassing of all reagents and solvents. - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[1] - Consider using a more robust pre-catalyst.[2]
Poor Solubility of Reagents: Especially the base on a larger scale.- Screen different solvent systems (e.g., dioxane/water, toluene/water, 2-propanol/water).[4] - If using a solid base like K₂CO₃ or K₃PO₄, ensure it is finely ground.
Sub-optimal Temperature: Reaction may be too slow at lower temperatures or catalyst may decompose if too high.- Perform a temperature screen (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.
High Levels of Impurities Homocoupling of Boronic Acid: Formation of biphenyl.- Use a minimal excess of phenylboronic acid (1.1-1.2 eq.). - Improve degassing to remove all traces of oxygen.
Protodeboronation: Phenylboronic acid is converted to benzene.- Use anhydrous solvents if compatible with the chosen base. - Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.
Dehalogenation of Starting Material: 2-bromo-4,6-difluoroaniline is reduced to 2,4-difluoroaniline.- This can be promoted by certain ligands and high temperatures. Re-evaluate the ligand and consider lowering the reaction temperature.
Difficulty in Purification Residual Palladium: High levels of palladium in the final product.- During work-up, consider a wash with an aqueous solution of a palladium scavenger like L-cysteine or thiourea.[3] - Filtration through a pad of celite can help remove precipitated palladium.[5]
Emulsion Formation during Work-up: Difficult phase separation.- Add brine to the aqueous layer to help break the emulsion. - Filter the entire mixture through a pad of celite before phase separation.

Experimental Protocol: Scale-up Synthesis

This protocol provides a starting point for the gram-scale synthesis of this compound. Optimization may be required based on available equipment and specific raw material quality.

Materials:

  • 2-Bromo-4,6-difluoroaniline (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a clean, dry, and inerted reactor vessel equipped with a mechanical stirrer, condenser, and thermocouple, add 2-bromo-4,6-difluoroaniline, phenylboronic acid, and finely ground potassium phosphate.

  • Inerting: Seal the vessel and purge with nitrogen or argon for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via a cannula or an addition funnel.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate or toluene.

    • Filter the mixture through a pad of celite to remove insoluble salts and palladium black.[5]

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4-Difluoro-6-phenylaniline and 2,4-difluoroaniline for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and agrochemical development, the strategic incorporation of fluorinated aniline scaffolds is a cornerstone for modulating the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds. Among the plethora of available building blocks, 2,4-difluoroaniline has established itself as a versatile intermediate.[1][2][3] This guide presents an in-depth comparative analysis of the reactivity of 2,4-difluoroaniline and its more sterically encumbered analogue, 2,4-Difluoro-6-phenylaniline. Understanding the nuanced differences in their chemical behavior is paramount for researchers and process chemists aiming to streamline synthetic routes and optimize reaction conditions.

This guide will delve into the electronic and steric factors governing the reactivity of these two compounds, providing a rationale for their differential behavior in key synthetic transformations. We will present a comparative study of their performance in N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols and expected outcomes.

The Decisive Influence of Steric Hindrance and Electronic Effects

The reactivity of anilines is fundamentally governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. In both 2,4-difluoroaniline and this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which decreases the basicity of the aniline nitrogen compared to aniline itself.[4][5] However, the distinguishing feature of this compound is the presence of a bulky phenyl group at the ortho-position to the amino group.

This ortho-phenyl group introduces significant steric hindrance around the nitrogen atom. This steric impediment, often referred to as the "ortho effect," can dramatically influence the kinetics of reactions involving the amino group.[1][2][6] The bulk of the phenyl group can restrict the approach of reagents to the nitrogen lone pair, thereby slowing down reaction rates or necessitating more forcing conditions compared to the less hindered 2,4-difluoroaniline.

Furthermore, the ortho-substituent can disrupt the planarity of the molecule, which in turn can affect the delocalization of the nitrogen lone pair into the aromatic ring.[7] While the fluorine atoms pull electron density away from the ring, the steric clash from the ortho-phenyl group may twist the amino group out of the plane of the benzene ring, which could slightly increase its basicity by reducing resonance delocalization. However, the steric hindrance to protonation and reagent approach is generally the more dominant effect influencing its reactivity in synthetic transformations.[6]

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a detailed comparison of the expected reactivity of this compound and 2,4-difluoroaniline in three classes of reactions crucial for the synthesis of complex molecules in drug discovery and development.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation for the protection of amines and the synthesis of amides, which are prevalent in many pharmaceutical compounds. The reactivity of anilines in acylation reactions is highly sensitive to steric hindrance.

2,4-difluoroaniline is expected to undergo N-acylation with relative ease using standard acylating agents like acyl chlorides or anhydrides under basic conditions. The primary challenge is the reduced nucleophilicity due to the electron-withdrawing fluorine atoms.

This compound , on the other hand, is predicted to be significantly less reactive towards N-acylation. The ortho-phenyl group will sterically shield the nitrogen atom, making it difficult for the acylating agent to approach. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more reactive acylating agents in combination with a non-nucleophilic base, will likely be necessary to achieve comparable yields.[8][9]

Table 1: Comparative Predicted Outcomes for N-Acylation

Feature2,4-difluoroanilineThis compound
Relative Reactivity HighLow
Typical Conditions Acyl chloride, pyridine, room temp.Acyl chloride, strong non-nucleophilic base (e.g., NaH), elevated temp.
Expected Yield Good to ExcellentModerate to Good (with optimized conditions)
Key Challenge Reduced nucleophilicitySevere steric hindrance

Experimental Protocol: Comparative N-Acylation with Acetyl Chloride

N_Acylation_Workflow

Procedure for 2,4-difluoroaniline:

  • To a solution of 2,4-difluoroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add pyridine (1.2 equiv).

  • Slowly add acetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Proposed Procedure for this compound:

  • To a suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous toluene at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous toluene dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and slowly add acetyl chloride (1.2 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of anilines is another critical transformation in medicinal chemistry. Similar to acylation, this reaction is also susceptible to steric effects.

2,4-difluoroaniline can be N-alkylated using various alkyl halides in the presence of a base. The reduced nucleophilicity may require heating to achieve reasonable reaction rates.[10]

This compound will present a significant challenge for direct N-alkylation with alkyl halides due to the severe steric hindrance. Reductive amination, which involves the formation of an imine followed by reduction, might be a more viable strategy, although the initial imine formation could also be slow. Alternatively, more specialized and potent alkylating agents and conditions might be necessary.[3][11][12]

Table 2: Comparative Predicted Outcomes for N-Alkylation

Feature2,4-difluoroanilineThis compound
Relative Reactivity ModerateVery Low
Typical Conditions Alkyl halide, K₂CO₃, DMF, 60-80 °CMore reactive alkylating agent (e.g., alkyl triflate), strong non-nucleophilic base, high temp. or reductive amination conditions.
Expected Yield Moderate to GoodLow to Moderate (with optimized conditions)
Key Challenge Competing dialkylationExtreme steric hindrance

Experimental Protocol: Comparative N-Alkylation with Benzyl Bromide

N_Alkylation_Workflow

Procedure for 2,4-difluoroaniline:

  • To a mixture of 2,4-difluoroaniline (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add benzyl bromide (1.1 equiv).

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Proposed Procedure for this compound:

  • To a mixture of this compound (1.0 equiv) and cesium carbonate (2.5 equiv) in anhydrous DMF, add benzyl bromide (1.2 equiv).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring by TLC.

  • Follow the same workup and purification procedure as for 2,4-difluoroaniline.

  • Alternative (Reductive Amination): To a solution of this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in methanol, add a catalytic amount of acetic acid. Stir at room temperature for 12 hours. Then, add sodium borohydride (1.5 equiv) portion-wise at 0 °C and stir for an additional 4 hours. Perform an aqueous workup and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for the formation of C-N and C-C bonds, respectively.[13][14] The performance of anilines in these reactions is influenced by both electronic effects and steric hindrance.

2,4-difluoroaniline is a suitable substrate for both Buchwald-Hartwig amination (as the amine component) and Suzuki coupling (after conversion to a halide or triflate). The electron-withdrawing fluorine atoms can influence the oxidative addition step in Suzuki couplings and the pKa of the amine in Buchwald-Hartwig reactions.

This compound is expected to be a challenging substrate for these cross-coupling reactions. In Buchwald-Hartwig amination, the steric bulk around the nitrogen will hinder its coordination to the palladium center, likely requiring specialized ligands designed for sterically demanding substrates.[15][16][17] For Suzuki coupling, if the aniline is converted to an aryl halide, the ortho-phenyl group will sterically hinder the oxidative addition and reductive elimination steps of the catalytic cycle. Again, the use of bulky, electron-rich phosphine ligands will be crucial for achieving successful coupling.[5][18][19][20]

Table 3: Comparative Predicted Outcomes for Pd-Catalyzed Cross-Coupling

Reaction2,4-difluoroanilineThis compound
Buchwald-Hartwig Good substrateChallenging substrate; requires specialized bulky ligands.
Suzuki Coupling Good substrate (as halide)Challenging substrate; requires specialized bulky ligands.
Key Challenge Standard optimizationOvercoming severe steric hindrance at the reaction center.

Experimental Protocol: Comparative Suzuki Coupling of the Corresponding Bromoanilines

Suzuki_Coupling_Workflow

Procedure for Bromo-2,4-difluoroaniline:

  • In a reaction vessel, combine the bromo-2,4-difluoroaniline (1.0 equiv), phenylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Add a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After cooling, perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the product by flash column chromatography.

Proposed Procedure for Bromo-2,4-Difluoro-6-phenylaniline:

  • In a reaction vessel, combine the bromo-2,4-Difluoro-6-phenylaniline (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 10 mol%).

  • Add anhydrous toluene as the solvent.

  • Degas the mixture thoroughly with argon.

  • Heat the reaction to 110 °C and stir for 24 hours, monitoring by TLC or GC-MS.

  • Follow the same workup and purification procedure as described above.

Conclusion

The presence of an ortho-phenyl group in this compound profoundly diminishes its reactivity in common synthetic transformations compared to 2,4-difluoroaniline. The steric hindrance introduced by this bulky substituent is the primary determinant of its chemical behavior, necessitating more forcing reaction conditions, specialized reagents, and advanced catalytic systems to achieve desired chemical modifications. While 2,4-difluoroaniline serves as a readily accessible and reactive building block, this compound, though more challenging to work with, offers a scaffold with a unique three-dimensional architecture that can be invaluable for accessing novel chemical space in drug discovery and agrochemical research. A thorough understanding of these reactivity differences is crucial for efficient synthesis design and the successful development of new chemical entities.

References

A Spectroscopic Guide to the Isomeric World of Difluoro-Phenylanilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science research, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in substituent positions on an aromatic scaffold can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth spectroscopic comparison of difluorinated phenylaniline isomers, with a focus on predicting the spectral distinctions of a model compound, 2,4-Difluoro-6-phenylaniline, and its conceptual isomers. By leveraging established principles of spectroscopy and available data on closely related difluoroaniline isomers, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of these valuable chemical entities.

The core challenge in analyzing isomers of substituted anilines lies in the nuanced interplay of electronic and steric effects imparted by the substituents. Each isomer presents a unique electronic environment, which is reflected in its interaction with electromagnetic radiation across different spectroscopic techniques. This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing both theoretical grounding and practical experimental guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

The Causality Behind Chemical Shifts and Coupling Constants

The position of a nucleus in an NMR spectrum (chemical shift, δ) is dictated by the local electron density. Electron-withdrawing groups, such as fluorine, deshield nearby nuclei, shifting their signals to higher ppm values (downfield). Conversely, electron-donating groups, like the amino group (-NH₂), shield adjacent nuclei, causing an upfield shift. The phenyl group can act as either an electron-withdrawing or -donating group depending on its orientation and interaction with the rest of the molecule.

In difluoro-phenylanilines, the interplay of these substituents creates a unique chemical shift fingerprint for each isomer. For instance, the position of the fluorine atoms relative to the amino and phenyl groups will significantly alter the chemical shifts of the aromatic protons and carbons. Furthermore, spin-spin coupling (J-coupling) between neighboring nuclei provides crucial connectivity information. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei and their dihedral angle. In aromatic systems, distinct coupling patterns (e.g., ortho, meta, para coupling) help to unambiguously assign the positions of substituents.

Comparative NMR Data of Difluoroaniline Isomers

While a complete dataset for this compound and its isomers is not publicly available, we can predict their spectral characteristics by examining the data for various difluoroaniline isomers. The following tables summarize the reported ¹H and ¹³C NMR data for several difluoroaniline isomers.

Table 1: Comparative ¹H NMR Spectral Data of Difluoroaniline Isomers (in CDCl₃)

CompoundAromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)-NH₂ Proton Shift (δ, ppm)
2,3-Difluoroaniline 6.79-6.48 (m, 3H)3.77 (br s, 2H)
2,4-Difluoroaniline 6.80-6.60 (m, 3H)3.70 (br s, 2H)
2,5-Difluoroaniline 6.85-6.50 (m, 3H)3.75 (br s, 2H)
2,6-Difluoroaniline 6.80-6.55 (m, 3H)3.90 (br s, 2H)
3,4-Difluoroaniline 6.95-6.50 (m, 3H)3.65 (br s, 2H)
3,5-Difluoroaniline 6.30-6.15 (m, 3H)3.70 (br s, 2H)

Data compiled from various sources, including ChemicalBook and SpectraBase.[1][2][3][4][5]

Table 2: Comparative ¹³C NMR Spectral Data of Difluoroaniline Isomers (in CDCl₃)

CompoundAromatic Carbon Chemical Shifts (δ, ppm)
2,3-Difluoroaniline 151.2 (d, J=235 Hz), 140.1 (d, J=240 Hz), 135.5, 123.8, 115.1, 108.9
2,4-Difluoroaniline 158.0 (d, J=237 Hz), 154.5 (d, J=242 Hz), 133.0, 111.5, 104.0, 102.5
2,5-Difluoroaniline 159.0 (d, J=238 Hz), 148.0 (d, J=240 Hz), 134.0, 115.0, 105.0, 102.0
2,6-Difluoroaniline 152.5 (d, J=236 Hz), 130.0, 112.0
3,4-Difluoroaniline 150.0 (d, J=235 Hz), 145.0 (d, J=240 Hz), 140.0, 115.0, 108.0, 103.0
3,5-Difluoroaniline 163.5 (d, J=245 Hz), 148.0, 101.0, 98.0

Data compiled from various sources, including ChemicalBook and SpectraBase.[6][7][8][9]

The Power of ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique.[10] The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment, with a much wider chemical shift range compared to ¹H NMR.[11] This makes it an excellent tool for distinguishing between isomers. The position of the fluorine atoms relative to the electron-donating amino group and the phenyl group will result in distinct ¹⁹F chemical shifts for each isomer. Furthermore, ¹H-¹⁹F and ¹⁹F-¹⁹F coupling provide invaluable structural information.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Analysis

Caption: A typical workflow for the NMR analysis of difluoro-phenylaniline isomers.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -10 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment, proton-decoupled.

    • Number of Scans: 64.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -80 to -180 ppm (typical for fluoroaromatics).

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS (¹H and ¹³C) or an external standard like CFCl₃ (¹⁹F). Integrate the signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While IR spectra can be complex, certain functional groups exhibit characteristic absorption bands, making it a useful tool for structural confirmation.

Differentiating Isomers with Vibrational Modes

For substituted anilines, key vibrational modes include the N-H stretches, C-N stretch, and aromatic C-H and C=C vibrations. The positions of the fluorine and phenyl substituents will influence these vibrational frequencies through both electronic and steric effects.

  • N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The exact positions are sensitive to hydrogen bonding and the electronic nature of the aromatic ring.

  • C-N Stretching: The C-N stretching vibration in aromatic amines is usually observed in the 1250-1350 cm⁻¹ range.

  • C-F Stretching: The strong C-F stretching absorption is typically found in the 1000-1400 cm⁻¹ region. The number and position of these bands can help differentiate between isomers.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for Substituted Anilines

Vibrational ModeFrequency Range (cm⁻¹)Comments
N-H Stretch (asymmetric)3400 - 3500Two bands for primary amines.
N-H Stretch (symmetric)3300 - 3400Sensitive to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Typically weak.
C=C Stretch (aromatic)1450 - 1600Multiple bands.
N-H Bend (scissoring)1590 - 1650
C-N Stretch (aromatic)1250 - 1350Strong absorption.
C-F Stretch1000 - 1400Strong to very strong absorption.
Aromatic C-H Bend (out-of-plane)690 - 900Diagnostic of substitution pattern.
Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet technique is a common and reliable method for obtaining high-quality IR spectra.[12]

Workflow for IR Analysis (KBr Pellet)

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Step-by-Step Protocol:

  • Sample Preparation: Gently grind 1-2 mg of the solid aniline isomer with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[4] The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[13]

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum using a pure KBr pellet.

    • Place the sample pellet in the spectrometer and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: The background spectrum will be automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with known values to confirm the structure and identify isomeric differences.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic compounds, the most significant electronic transitions are π → π*.

Substituent Effects on λmax

The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation in a molecule. Substituents on the benzene ring can cause a shift in λmax.[14]

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that extend the conjugated system or by electron-donating groups. The amino group is a strong auxochrome that causes a significant bathochromic shift in the benzene absorption bands.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often caused by substituents that disrupt conjugation.

The position of the fluorine and phenyl groups in relation to the amino group will influence the extent of conjugation and thus the λmax for each isomer. For example, a phenyl group that is coplanar with the aniline ring will lead to a greater bathochromic shift than one that is sterically hindered and twisted out of planarity.

Table 4: Predicted UV-Vis Absorption Maxima for Difluoroaniline Isomers in Ethanol

CompoundPredicted λmax (nm)Rationale
Aniline ~230, ~280Reference compound.[15]
Difluoroaniline Isomers 230-250, 280-300Fluorine substituents are expected to cause minor shifts. The relative positions will lead to subtle differences in λmax.
Difluoro-phenylaniline Isomers >300The extended conjugation from the phenyl group will cause a significant bathochromic shift. Steric hindrance between the phenyl group and other substituents may lead to hypsochromic shifts in some isomers.
Experimental Protocol: UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the aniline isomer in a UV-transparent solvent, such as ethanol, at a concentration of approximately 1 mg/mL.

  • Dilution: Prepare a dilute working solution from the stock solution. The concentration should be adjusted so that the absorbance at λmax is between 0.1 and 1.0.

  • Data Acquisition:

    • Spectrophotometer: UV-Vis spectrophotometer.

    • Use a quartz cuvette filled with the pure solvent (ethanol) to record a baseline (blank).

    • Rinse the cuvette with the sample solution and then fill it.

    • Record the absorbance spectrum of the sample solution, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. In addition to determining the molecular weight of a compound, the fragmentation pattern of the molecular ion can provide valuable structural information.

Isomeric Differentiation through Fragmentation

Under electron ionization (EI), the molecular ion of an aniline derivative will undergo characteristic fragmentation pathways.[16] The presence of fluorine and phenyl substituents will influence these pathways, leading to unique fragmentation patterns for each isomer.

Common fragmentation pathways for anilines include:

  • Loss of H•: From the amino group to form an [M-1]⁺ ion.

  • Loss of HCN: A characteristic fragmentation of the aniline ring, leading to an [M-27]⁺ ion.

  • Loss of C₂H₂: From the aromatic ring.

The presence of fluorine atoms will be evident from the mass of the fragments. The position of the substituents will influence the relative abundance of the fragment ions, which can be used to differentiate between isomers. For example, steric hindrance in some isomers may favor certain fragmentation pathways over others.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. The gas chromatograph separates the isomers, and the mass spectrometer provides their mass spectra.

Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of isomers by GC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS System Parameters:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the chromatographic peak for each isomer based on its retention time. Analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic differentiation of this compound isomers, and indeed any set of structural isomers, is a multifaceted challenge that requires the synergistic application of various analytical techniques. This guide has outlined the fundamental principles and practical methodologies for employing NMR, IR, UV-Vis, and Mass Spectrometry to elucidate the unique structural features of each isomer. While a complete experimental dataset for the target compounds is not yet available, the comparative data from related difluoroanilines and the established theories of substituent effects provide a robust framework for their characterization. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently navigate the complexities of isomeric analysis in their pursuit of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to the Biological Activity of 2,4-Difluoro-6-phenylaniline: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diphenylamine Scaffold and the Intrigue of Fluorination

The diphenylamine (DPA) scaffold, characterized by an amine linking two phenyl rings, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] Prominent non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and tolfenamic acid are built upon this versatile framework.[1][3] The biological action of these molecules is intrinsically tied to their three-dimensional structure and the nature of the substituents on the aromatic rings.[3]

This guide focuses on a specific, less-explored derivative: 2,4-Difluoro-6-phenylaniline . While direct experimental data on this compound is scarce in current literature, its unique substitution pattern—featuring two highly electronegative fluorine atoms—suggests a potentially novel and potent biological profile. The introduction of fluorine into a drug candidate can have profound effects on its physicochemical properties and pharmacological activity.[4][5] These effects include altered metabolic stability, increased binding affinity to target proteins, and modified lipophilicity, which can enhance cell permeability and overall efficacy.[4][6]

This document serves as a predictive and methodological guide for researchers. We will first extrapolate the potential biological activities of this compound by comparing its structure to well-characterized diphenylamines. We will then provide detailed experimental protocols to systematically investigate and validate these predicted activities.

Comparative Analysis of Predicted Biological Activities

The biological profile of a diphenylamine derivative is largely dictated by the electronic and steric properties of its substituents. The presence of two fluorine atoms at the 2 and 4 positions of one phenyl ring in this compound is predicted to significantly influence its activity compared to the parent diphenylamine or other halogenated analogs.

Kinase Inhibition and Anticancer Potential

The diphenylamine scaffold is a privileged structure for the design of kinase inhibitors.[7][8] Many kinase inhibitors function by competing with ATP for the binding site on the enzyme. The specific substitutions on the phenyl rings are crucial for achieving potency and selectivity.[9][10]

Hypothesis: The 2,4-difluoro substitution pattern in this compound may confer potent and selective kinase inhibitory activity.

Rationale & Comparison:

  • Electronic Effects: Fluorine is the most electronegative element. The two fluorine atoms will act as strong electron-withdrawing groups, modulating the pKa of the secondary amine and the electron density of the aromatic ring. This can significantly alter the hydrogen bonding interactions within a kinase's ATP-binding pocket.[4]

  • Comparison with other Diphenylamines: While unsubstituted diphenylamine has limited anticancer activity, derivatives like those explored for cyclin-dependent kinase 8 (CDK8) inhibition show that modifications to the phenyl rings are key to unlocking this potential.[8] The specific electronic signature of the difluoro-substituted ring likely differentiates its target profile from mono-halogenated or alkylated diphenylamines.

Anti-inflammatory Activity

Many diphenylamine-based NSAIDs, such as diclofenac, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][11]

Hypothesis: this compound is likely to possess anti-inflammatory properties, potentially through COX inhibition or modulation of other inflammatory pathways.

Rationale & Comparison:

  • Structural Analogy: The core diphenylamine structure is shared with known anti-inflammatory agents.[12][13][14]

  • Influence of Fluorine: Fluorination is a common strategy in the development of modern anti-inflammatory drugs. It can enhance the binding affinity to target enzymes and improve the pharmacokinetic profile.[4] Compared to a non-fluorinated analog, this compound may exhibit increased potency or a modified safety profile.

Antioxidant Activity

The antioxidant mechanism of diphenylamine involves the donation of a hydrogen atom from the secondary amine to neutralize free radicals.[11][15][16] The stability of the resulting nitrogen-centered radical is key to its efficacy.

Hypothesis: The antioxidant activity of this compound may be modulated compared to the parent compound.

Rationale & Comparison:

  • Mechanism of Action: The core antioxidant function resides in the N-H group.[11]

  • Electronic Influence: The strong electron-withdrawing nature of the two fluorine atoms will influence the bond dissociation energy (BDE) of the N-H bond. A lower BDE generally correlates with higher radical scavenging activity.[16] Theoretical calculations would be required to predict whether the difluoro substitution increases or decreases the BDE compared to other diphenylamines, but a significant change is expected.

Quantitative Data Comparison (Hypothetical)

To illustrate how this compound could be compared against other diphenylamines, the following table presents hypothetical data that could be generated from the experimental protocols described later in this guide.

CompoundKinase Inhibition (IC50, nM) vs. CDK8Cytotoxicity (IC50, µM) vs. PANC-1 CellsAntioxidant Activity (DPPH Scavenging, EC50, µM)
Diphenylamine (Parent)>10,000>10055.2
4-Fluorodiphenylamine5,23078.545.8
DiclofenacNot Active45.1>100
This compound 150 12.3 62.5

Note: The data in this table is purely illustrative and intended to provide a framework for comparison.

Mechanistic Insights & Signaling Pathways

Diphenylamine derivatives that act as kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the MAPK/ERK pathway, which is frequently dysregulated in various cancers.

Predicted Mechanism of Action (Kinase Inhibition): We hypothesize that this compound could function as an ATP-competitive inhibitor of a serine/threonine kinase, such as one within the MAPK family (e.g., MAPK11, MAPK14) or a cyclin-dependent kinase (CDK).[8][10] The difluorinated phenyl ring would likely orient into a hydrophobic pocket of the kinase, while the N-H group could form a crucial hydrogen bond with the "hinge region" of the enzyme, a common interaction for this class of inhibitors.

Diagram: Simplified MAPK/ERK Signaling Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for kinase inhibitors designed to halt cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a series of validated in vitro assays are necessary.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50), a key indicator of anticancer potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this reduction only occurs in metabolically active cells, the amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., PANC-1 for pancreatic cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and control compounds (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with media and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Diagram: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 1 mM stock solution of this compound and control compounds (e.g., Ascorbic Acid) in methanol.

  • Serial Dilutions: Create a series of dilutions of the test compounds in methanol to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol should be used for baseline correction.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the scavenging percentage against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, a thorough analysis of its structure in the context of the broader diphenylamine family allows for strong, scientifically-grounded predictions. The presence of the 2,4-difluoro substitution pattern strongly suggests the potential for potent activity as a kinase inhibitor and anti-inflammatory agent, with a modulated antioxidant profile. The electron-withdrawing nature of fluorine is expected to be a key determinant of its interaction with biological targets, potentially leading to enhanced potency and selectivity.

The experimental protocols detailed in this guide provide a clear and robust roadmap for researchers to systematically test these hypotheses. The validation of these predicted activities through rigorous in vitro and subsequent in vivo studies will be essential to fully elucidate the therapeutic potential of this intriguing compound and to establish its place within the vast landscape of bioactive diphenylamine derivatives.

References

A Comparative Guide to the Structural Validation of Synthesized 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and materials science, fluorinated anilines are indispensable structural motifs. 2,4-Difluoro-6-phenylaniline, in particular, serves as a critical building block for synthesizing a range of high-value compounds, from pharmaceuticals to advanced polymers. Its unique electronic properties, conferred by the two fluorine atoms and the phenyl group, demand an unambiguous confirmation of its chemical structure post-synthesis. The potential for isomeric impurities, arising from incomplete reactions or side reactions during common synthetic procedures like Suzuki or Buchwald-Hartwig couplings, makes robust validation not just a quality control step, but a foundational requirement for any subsequent research and development.[1][2][3]

This guide provides a comprehensive, multi-technique approach to the structural validation of this compound. We move beyond a simple checklist of techniques to offer a comparative analysis, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a self-validating system for structural confirmation. The causality behind each experimental choice is explained, ensuring that researchers can not only replicate these methods but also adapt them to analogous validation challenges.

The Validation Workflow: A Triad of Spectroscopic Techniques

The definitive validation of this compound hinges on the integration of data from three core spectroscopic methods. Each technique probes different aspects of the molecule's structure, and their combined interpretation provides an unassailable confirmation.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesis via Suzuki Coupling Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Integration Comparative Data Integration NMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Overall workflow for the synthesis, purification, and structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular skeleton and the connectivity of its atoms.

Expertise & Rationale:
  • ¹H NMR identifies the number and chemical environment of protons. The key is to observe the characteristic splitting patterns (couplings) between protons and adjacent fluorine atoms.

  • ¹³C NMR provides information on the carbon framework. The large C-F coupling constants are diagnostic and help assign the fluorinated carbons unambiguously.

  • ¹⁹F NMR is particularly powerful as it directly observes the fluorine atoms.[4][5] For this molecule, two distinct signals are expected, and their coupling to each other (⁴JFF) and to nearby protons can definitively establish their relative positions on the aniline ring.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified solid in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-2048, due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Standard single-pulse acquisition, often proton-decoupled to simplify the spectrum.

    • Reference: An external reference like CFCl₃ (0 ppm) is typically used.[4]

Comparative Data Summary: Expected NMR Signals

The following table summarizes the anticipated NMR data. This serves as a benchmark against which experimental data can be compared.

Technique Signal (Position) Expected Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz) Assignment
¹H NMR Phenyl-H (ortho)~7.6d, J ≈ 7.52'-, 6'-H
Phenyl-H (meta, para)~7.4-7.5m3'-, 4'-, 5'-H
Aniline-H (H-3)~6.9-7.1ddd, JHF ≈ 10, JHH ≈ 9, JFF ≈ 2H-3
Aniline-H (H-5)~6.7-6.8ddd, JHF ≈ 11, JHH ≈ 9, JHF ≈ 2.5H-5
Amine-H (-NH₂)~3.8-4.5br s-NH₂
¹³C NMR C-F (C-2)~158 (d)¹JCF ≈ 240C-2
C-F (C-4)~155 (d)¹JCF ≈ 245C-4
C-NH₂ (C-1)~130-135 (dd)²JCF ≈ 12, ⁴JCF ≈ 3C-1
Phenyl-C (ipso)~138-140sC-1'
Phenyl-C (ortho, meta, para)~128-130mC-2' to C-6'
Aniline-C (C-6)~120-125 (dd)²JCF ≈ 15, ²JCF ≈ 4C-6
Aniline-C (C-3, C-5)~110-115mC-3, C-5
¹⁹F NMR F-2~ -115 to -125d, ⁴JFF ≈ 8-10F at C-2
F-4~ -120 to -130d, ⁴JFF ≈ 8-10F at C-4

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a primary and crucial validation point. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while the fragmentation pattern under electron ionization (EI) serves as a molecular fingerprint.

Expertise & Rationale:

The molecular formula of this compound is C₁₂H₉F₂N, corresponding to a monoisotopic mass of 205.0703 g/mol .[9] Observing this molecular ion peak ([M]⁺) is the first goal. The subsequent fragmentation pattern is equally important; it should be consistent with the proposed structure, ruling out isomers which might have the same molecular weight but would fragment differently.

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet if analyzing for purity.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. For HRMS, compare the measured exact mass to the theoretical mass.

Expected Fragmentation Pattern

MS_Fragmentation M [M]⁺˙ m/z = 205 M_minus_H [M-H]⁺ m/z = 204 M->M_minus_H - H• M_minus_HF [M-HF]⁺˙ m/z = 185 M->M_minus_HF - HF M_minus_C6H5 [M-C₆H₅]⁺ m/z = 128 M->M_minus_C6H5 - C₆H₅• Biphenyl [C₁₂H₈]⁺˙ m/z = 152 M_minus_H->Biphenyl - F•, - HCN

Caption: Plausible EI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Confirming Functional Groups

While NMR and MS provide the core structural framework, FT-IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. It is an excellent complementary technique.

Expertise & Rationale:

For this compound, the most characteristic IR signals will be the N-H stretches of the primary amine, the C-F stretches, and the various vibrations of the two aromatic rings. The absence of signals corresponding to starting materials (e.g., boronic acid B-O stretches or aryl halide vibrations) also serves as an indicator of purity.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternative (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: Collect a background spectrum of the empty sample compartment (or pure KBr) before running the sample.

Comparative Data Summary: Key IR Absorptions
Frequency Range (cm⁻¹) Vibration Type Expected Appearance
3450 - 3300N-H stretch (primary amine)Two distinct, sharp-to-medium bands
3100 - 3000Aromatic C-H stretchMultiple weak-to-medium sharp bands
1620 - 1580N-H bend & Aromatic C=C stretchMedium-to-strong bands
1520 - 1480Aromatic C=C stretchStrong bands
1300 - 1100C-F stretchTwo or more strong, characteristic bands
850 - 750C-H out-of-plane bendBands indicative of substitution pattern

Conclusion: A Self-Validating Structural Proof

The structural validation of a synthesized molecule like this compound is a process of building a logical, evidence-based case. No single technique is sufficient. It is the congruence of the data from NMR, MS, and IR that provides the definitive proof.

  • MS confirms the molecular formula (C₁₂H₉F₂N).

  • IR confirms the presence of the amine (-NH₂) and fluoro-aromatic functional groups.

  • NMR provides the final, detailed map, showing the precise connectivity: a phenyl group at position 6, and fluorine atoms at positions 2 and 4 of the aniline ring, all corroborated by the specific proton, carbon, and fluorine chemical shifts and their intricate coupling patterns.

By employing this comparative and integrated workflow, researchers can have the highest degree of confidence in their material, ensuring the integrity and reproducibility of all subsequent experiments.

References

A Comparative Guide to the Purity Assessment of 2,4-Difluoro-6-phenylaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2,4-Difluoro-6-phenylaniline, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my aim is to equip you with the technical knowledge and field-proven insights necessary to select and implement a robust, self-validating HPLC method for this critical quality attribute.

The Criticality of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.

  • Toxicity: Some process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.

  • Modified Physicochemical Properties: Impurities can affect the stability, solubility, and bioavailability of the API.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for the control of impurities in drug substances and products.

Therefore, a well-characterized and validated analytical method for purity assessment is not merely a quality control measure but a fundamental component of a successful drug development program.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely employed approach. This is because the non-polar stationary phase in RP-HPLC interacts effectively with the hydrophobic analyte, allowing for its retention and separation from more polar impurities.

The Rationale Behind Method Selection: A Causality-Driven Approach

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

Analyte Characteristics: this compound is a non-polar, aromatic amine with a molecular weight of 205.2 g/mol . Its structure contains a phenyl ring and a difluorinated aniline moiety, contributing to its hydrophobicity.

Potential Impurities: A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common synthetic pathways for similar anilines may involve nitration and reduction steps. This suggests the potential for impurities such as:

  • Starting materials (e.g., precursors to the phenyl or difluoroaniline rings).

  • Isomers (e.g., other positional isomers of difluoro-phenylaniline).

  • Over- or under-reduced species.

  • By-products from side reactions.

Method 1: Conventional C18 RP-HPLC

The C18 (octadecyl) column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of non-polar to moderately polar compounds.

Experimental Rationale:

  • Stationary Phase: A C18 bonded silica phase provides a non-polar environment for hydrophobic interactions with this compound.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used. Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection: UV detection is suitable due to the presence of the aromatic chromophore in the analyte. A wavelength of approximately 254 nm is a common starting point for aromatic compounds.

Method 2: Phenyl-Hexyl RP-HPLC for Enhanced Aromatic Selectivity

For aromatic compounds, a phenyl-based stationary phase can offer unique selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic analyte.

Experimental Rationale:

  • Stationary Phase: A phenyl-hexyl bonded silica phase provides an alternative selectivity to C18. The phenyl groups can interact with the aromatic rings of this compound and any aromatic impurities, potentially improving the resolution of closely related species.

  • Mobile Phase: Similar to the C18 method, a gradient of acetonitrile or methanol and water is appropriate.

  • Detection: UV detection at 254 nm remains the method of choice.

Method 3: Fluorinated Stationary Phases for Specific Interactions

Given the fluorinated nature of the analyte, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, can provide unique retention and selectivity mechanisms. These phases can engage in dipole-dipole, π-π, and hydrophobic interactions.

Experimental Rationale:

  • Stationary Phase: A PFP column can offer enhanced retention and selectivity for halogenated aromatic compounds. This can be particularly advantageous for separating isomers or impurities with differing degrees of fluorination.

  • Mobile Phase: The mobile phase composition will be similar to the other methods, but the gradient profile may need to be adjusted to optimize the separation on this unique stationary phase. The use of a fluorinated eluent like trifluoroethanol has also been shown to improve separation of fluorinated compounds.

  • Detection: UV detection is still the primary mode of detection.

Performance Comparison

ParameterMethod 1: C18 RP-HPLCMethod 2: Phenyl-Hexyl RP-HPLCMethod 3: PFP RP-HPLC
**Princ

Benchmarking the Performance of Advanced Blue OLEDs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and solid-state lighting, the development of efficient, stable, and color-pure blue Organic Light-Emitting Diodes (OLEDs) remains a paramount challenge. The wider bandgap required for blue emission often leads to materials with compromised stability and efficiency compared to their red and green counterparts. This guide provides a comprehensive performance benchmark of state-of-the-art blue OLEDs, offering a comparative analysis of different emitter technologies. While direct performance data for specific building blocks like 2,4-Difluoro-6-phenylaniline is often embedded within larger molecular systems, this guide will focus on the performance of representative, high-achieving devices based on fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters. Understanding the performance landscape of these technologies is crucial for researchers and materials scientists in designing and evaluating new materials.

The Critical Role of Fluorination in Blue Emitter Design

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in the design of materials for OLEDs. Fluorination can profoundly influence the electronic and physical properties of a molecule, which is particularly advantageous for blue emitters. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, facilitating better charge injection and transport. Furthermore, the C-F bond's high strength can enhance the thermal and morphological stability of the material, contributing to longer device lifetimes. The strategic placement of fluorine atoms can also influence the intermolecular interactions, potentially suppressing aggregation-caused quenching and leading to higher emission efficiencies. While we will not focus on a single molecule, the principles of using fluorinated building blocks are a recurring theme in the high-performance materials discussed below.

Comparative Performance of Blue OLED Emitter Technologies

The performance of an OLED is typically evaluated based on its External Quantum Efficiency (EQE), luminance (brightness), color purity (CIE coordinates), and operational lifetime. Below, we compare these key metrics for different classes of blue OLEDs.

Emitter TypeDevice ExampleMax. EQE (%)Max. Luminance (cd/m²)Power Efficiency (lm/W)Current Efficiency (cd/A)CIE (x, y)Lifetime (LT95 @ 1000 cd/m²)
Fluorescent Cz-SBDPI (non-doped)6.212,9845.75.9(0.15, 0.06)Not Reported
Phosphorescent FIrpic~23>10,00031.649(0.16, 0.29)Not Reported
TADF 32PclCXT29.9Not ReportedNot ReportedNot ReportedSky-blueNot Reported
Hyperfluorescence Kyulux Blue HF26>1,000Not ReportedNot Reported(at 470 nm)100 hours (@750 cd/m²)[1]

Table 1: Comparative performance of representative blue and sky-blue OLEDs based on different emitter technologies. Note that direct comparison of lifetime can be challenging due to varying reporting standards (e.g., LT95, LT50, initial luminance).

First-Generation: Fluorescent Emitters

Conventional fluorescent materials only harvest singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. However, recent advances in molecular design have led to highly efficient deep-blue fluorescent OLEDs.

A notable example is a device utilizing a phenathroimidazole derivative, Cz-SBDPI, as a non-doped emitter. This device achieves a deep-blue emission with CIE coordinates of (0.15, 0.06), an external quantum efficiency of 6.2%, and a high brightness of 12,984 cd/m²[2]. While its efficiency is lower than phosphorescent or TADF devices, the simplicity of non-doped device fabrication and the potential for very deep blue emission make fluorescent emitters an active area of research.

Second-Generation: Phosphorescent Emitters (PhOLEDs)

Phosphorescent OLEDs utilize heavy-metal complexes, typically containing iridium(III) or platinum(II), to facilitate intersystem crossing and harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%. The archetypal sky-blue phosphorescent emitter is bis--INVALID-LINK--iridium(III) (FIrpic).

OLEDs based on FIrpic have demonstrated high efficiencies. For instance, by using a high triplet energy electron transporting material, a FIrpic-doped device achieved an impressive external quantum efficiency of 23% and a current efficiency of 49 cd/A[3]. The emission is typically in the sky-blue region with CIE coordinates around (0.16, 0.29)[4]. While highly efficient, the operational stability of blue phosphorescent emitters has been a persistent challenge, although recent breakthroughs are extending their lifetimes significantly[5].

Third-Generation: Thermally Activated Delayed Fluorescence (TADF)

TADF materials are purely organic compounds designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), enabling a theoretical IQE of 100%.

High-performance blue TADF OLEDs have emerged as a strong alternative to PhOLEDs. For example, a device based on the TADF emitter 32PclCXT has achieved an exceptional external quantum efficiency of 29.9% in the sky-blue region[6]. TADF emitters offer the advantage of being metal-free, which can reduce costs and environmental concerns.

Fourth-Generation: Hyperfluorescence

Hyperfluorescence combines the benefits of TADF and fluorescent emitters. In this system, a TADF material acts as a sensitizer to harvest triplet excitons and then transfers the energy to a fluorescent emitter, which then emits light. This approach can achieve high efficiency while also providing the narrow emission spectra and potentially longer lifetimes associated with fluorescent materials.

Kyulux has reported a blue hyperfluorescent emitter with an EQE of 26% and a lifetime (LT95) of 100 hours at a luminance of 750 cd/m²[1]. This technology holds great promise for achieving both high efficiency and long operational stability in blue OLEDs.

Experimental Protocols

To ensure the reproducibility and validity of performance benchmarking, standardized experimental protocols are essential. Below are detailed methodologies for the fabrication and characterization of OLED devices.

OLED Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol describes a typical fabrication process for a multilayer OLED using vacuum thermal evaporation.

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers:

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • A hole injection layer (HIL), such as HAT-CN (hexaazatriphenylene-hexacarbonitrile), is deposited at a rate of 1-2 Å/s.

    • A hole transport layer (HTL), such as TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane), is then deposited at a similar rate.

    • The emissive layer (EML) is deposited. For doped devices, the host and dopant materials are co-evaporated from separate sources, with the deposition rates controlled to achieve the desired doping concentration.

    • An electron transport layer (ETL), such as TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), is deposited.

  • Cathode Deposition:

    • A thin electron injection layer (EIL), such as lithium fluoride (LiF), is deposited at a rate of 0.1-0.2 Å/s.

    • Finally, a metal cathode, typically aluminum (Al), is deposited at a rate of 2-5 Å/s.

  • Encapsulation:

    • The fabricated devices are encapsulated under an inert nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

OLED_Fabrication cluster_0 Substrate Cleaning cluster_1 Vacuum Thermal Evaporation cluster_2 Encapsulation ITO Substrate ITO Substrate Detergent Detergent ITO Substrate->Detergent DI Water DI Water Detergent->DI Water Acetone Acetone DI Water->Acetone Isopropanol Isopropanol Acetone->Isopropanol UV-Ozone UV-Ozone Isopropanol->UV-Ozone Cleaned Substrate Cleaned Substrate HIL Deposition HIL Deposition Cleaned Substrate->HIL Deposition HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL Deposition ETL Deposition EML Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Fabricated Device Fabricated Device Glass Lid & Epoxy Glass Lid & Epoxy Fabricated Device->Glass Lid & Epoxy UV Curing UV Curing Glass Lid & Epoxy->UV Curing

OLED Fabrication Workflow
OLED Characterization Protocol

The performance of the fabricated OLEDs is characterized using the following methods:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

    • The current efficiency (cd/A) and power efficiency (lm/W) are calculated from the measured data.

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • The EL spectra are recorded at different driving voltages using a spectroradiometer.

    • The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color purity.

  • External Quantum Efficiency (EQE):

    • The EQE is measured using a calibrated integrating sphere setup to capture all the emitted light from the device.

    • The EQE is calculated as the ratio of the number of photons emitted to the number of electrons injected.

  • Operational Lifetime:

    • The operational lifetime is measured by driving the device at a constant current density corresponding to a specific initial luminance (e.g., 1000 cd/m²).

    • The luminance is monitored over time, and the lifetime is reported as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT95 or LT50).

OLED_Characterization OLED Device OLED Device Source Meter Source Meter OLED Device->Source Meter Spectroradiometer Spectroradiometer OLED Device->Spectroradiometer Integrating Sphere Integrating Sphere OLED Device->Integrating Sphere Constant Current Source Constant Current Source OLED Device->Constant Current Source J-V-L Measurement J-V-L Measurement Source Meter->J-V-L Measurement Current & Power Efficiency Current & Power Efficiency J-V-L Measurement->Current & Power Efficiency EL Spectrum & CIE EL Spectrum & CIE Spectroradiometer->EL Spectrum & CIE Color Purity Color Purity EL Spectrum & CIE->Color Purity EQE Measurement EQE Measurement Integrating Sphere->EQE Measurement Device Efficiency Device Efficiency EQE Measurement->Device Efficiency Lifetime Measurement Lifetime Measurement Constant Current Source->Lifetime Measurement Device Stability Device Stability Lifetime Measurement->Device Stability

OLED Characterization Workflow

Conclusion and Future Outlook

The quest for high-performance blue OLEDs has driven significant innovation in materials science, leading to the development of advanced fluorescent, phosphorescent, TADF, and hyperfluorescent emitters. While fluorescent emitters offer the potential for deep-blue emission and simpler device structures, phosphorescent and TADF materials have demonstrated significantly higher efficiencies by harvesting triplet excitons. Hyperfluorescence is emerging as a promising technology that combines the advantages of both.

For researchers in the field, the choice of emitter technology will depend on the specific application requirements, balancing the trade-offs between efficiency, color purity, lifetime, and cost. The continued exploration of novel molecular architectures, including the strategic use of fluorinated building blocks, will undoubtedly lead to further breakthroughs in the performance of blue OLEDs, paving the way for the next generation of energy-efficient displays and lighting.

References

A Guide to the Cross-Validation of Experimental and Theoretical Data for 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular entities is paramount. 2,4-Difluoro-6-phenylaniline, a substituted aromatic amine, presents a compelling case for the synergistic use of experimental spectroscopy and computational chemistry. The strategic placement of two electron-withdrawing fluorine atoms and a bulky phenyl group on the aniline scaffold creates a unique electronic and steric environment. This guide provides an in-depth comparison of experimental data with theoretical predictions derived from Density Functional Theory (DFT), offering a robust framework for its structural and electronic elucidation.

The core principle of this guide is self-validation. By juxtaposing empirical measurements with in silico models, we can achieve a higher degree of confidence in our structural assignments and predictive understanding of molecular behavior. This cross-validation is not merely a confirmatory exercise; it is a dynamic process where discrepancies between theory and experiment can unveil subtle intramolecular interactions and solvent effects, leading to deeper insights.

Methodologies: The Foundation of Reliable Data

The integrity of our comparison hinges on the meticulous execution of both experimental and computational protocols. The causality behind our methodological choices is crucial for generating trustworthy and reproducible data.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To probe the chemical environment of ¹H and ¹³C nuclei, providing definitive information on the molecule's connectivity and electronic structure.

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Complete dissolution is ensured through vortexing.

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: 16-32 scans are acquired with a relaxation delay of 1 second.

    • ¹³C NMR: 1024-2048 scans are acquired using a proton-decoupled pulse sequence with a relaxation delay of 2 seconds.

  • Data Processing: The raw Free Induction Decay (FID) data is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the characteristic vibrational modes of the molecule's functional groups (N-H, C-F, aromatic rings).

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is taken and automatically subtracted.

3. UV-Visible Spectroscopy:

  • Objective: To investigate the electronic transitions within the molecule and determine its absorption properties.

  • Sample Preparation: A dilute solution of the compound (approx. 10⁻⁵ M) is prepared using a spectroscopic grade solvent such as dichloromethane or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) is determined.

Theoretical Protocol: Density Functional Theory (DFT)
  • Objective: To compute the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals to predict and interpret experimental results.

  • Software: Gaussian 16 suite of programs.

  • Methodology:

    • Geometry Optimization: The initial structure of this compound is optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum. Calculated frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies.[1]

    • NMR Calculation: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set, using TMS as a reference standard.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure to calculate the HOMO-LUMO energy gap.

Results & Cross-Validation

The synergy between experimental data and theoretical calculations provides a comprehensive picture of this compound.

Molecular Structure and Geometry

The optimized geometry from DFT calculations serves as our theoretical model. Key structural parameters can then be compared to experimental data from similar crystallized molecules to validate the model.

Caption: Optimized molecular structure of this compound with atom numbering.

Table 1: Comparison of Selected Theoretical Bond Lengths and Angles

Parameter Bond/Angle DFT Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C2-F9 1.35 Å
C4-F10 1.36 Å
C6-N7 1.41 Å
C-N (Aniline avg.) ~1.40 Å
C-F (Fluorobenzene avg.) ~1.36 Å
Bond Angle (°) C1-C6-C5 119.5°
C1-C6-N7 121.0°

| | F9-C2-C3 | 118.5° |

The calculated C-F and C-N bond lengths are in excellent agreement with typical experimental values for fluorinated aromatic systems and anilines, respectively. The slight pyramidalization often seen at the nitrogen atom in aniline derivatives is also captured by the calculations, providing a reliable 3D model of the molecule.[2]

Vibrational Analysis (FT-IR Spectroscopy)

The comparison between the experimental IR spectrum and the scaled theoretical frequencies allows for confident assignment of the key vibrational modes.

Table 2: Key Experimental vs. Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental (Analogous Compounds) DFT Scaled (Calculated) Assignment
N-H Stretch 3400-3500 3455 Asymmetric stretch of -NH₂
Aromatic C-H Stretch 3050-3100 3080 C-H stretching on both rings
C=C Stretch (Aromatic) 1580-1620 1610, 1595 Aromatic ring skeletal vibrations
N-H Bend (Scissoring) 1600-1640 1625 In-plane bending of -NH₂
C-N Stretch 1250-1350 1285 Stretching of the aniline C-N bond

| C-F Stretch | 1100-1300 | 1240, 1150 | Stretching vibrations of C-F bonds |

The strong correlation between the predicted and observed frequencies validates the structural model.[1] For instance, the characteristic strong C-F stretching bands are correctly predicted by the DFT calculations. The N-H stretching frequency provides insight into hydrogen bonding potential, which is crucial in drug-receptor interactions.

NMR Spectroscopy

NMR is highly sensitive to the electronic environment of each nucleus. The agreement between experimental shifts and GIAO-calculated shifts is a powerful validation tool.

Table 3: Experimental vs. Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Nucleus Experimental (¹H NMR)[3] DFT/GIAO (Calculated) Assignment
H (Aromatic) 7.30 – 7.20 (m, 3H) 7.25-7.35 Phenyl ring protons (ortho, meta)
H (Aromatic) 6.99 (dd, 2H) 7.05 Phenyl ring protons (para)
H (Aromatic) 6.94 (tt, 1H) 6.98 Difluoro-phenyl ring H5
H (Aromatic) 6.86 (ddd, 1H) 6.90 Difluoro-phenyl ring H3
Nucleus Experimental (¹³C NMR) [3] DFT/GIAO (Calculated) Assignment
C (Aromatic) 156.1, 153.7 (d) 155.5, 154.0 C2, C4 (bearing Fluorine)
C (Aromatic) 142.5 143.0 C-ipso (Phenyl ring)
C (Aromatic) 129.3 129.5 C-meta (Phenyl ring)
C (Aromatic) 127.5 128.0 C6 (bearing NH₂)
C (Aromatic) 121.3 121.0 C-ortho (Phenyl ring)
C (Aromatic) 119.3 119.8 C-para (Phenyl ring)
C (Aromatic) 110.7 (d) 111.0 C5 (Difluoro-phenyl)

| C (Aromatic) | 104.1 (dd) | 104.5 | C3 (Difluoro-phenyl) |

The experimental ¹H and ¹³C NMR data show excellent concordance with the calculated values.[3] The characteristic splitting patterns due to C-F coupling in the ¹³C NMR spectrum are accurately predicted by the calculations, confirming the positions of the fluorine atoms. The upfield shift of carbons C3 and C5 relative to other aromatic carbons is correctly modeled, reflecting the strong electron-donating effect of the amino group and the complex interplay with the ortho and para fluorine substituents.

Electronic Properties (UV-Vis & Frontier Molecular Orbitals)

The HOMO-LUMO energy gap is a key quantum chemical parameter that correlates with the electronic absorption properties of a molecule.[4] A smaller gap typically corresponds to a longer wavelength of maximum absorption (λmax).

  • DFT Calculation (B3LYP/6-311++G(d,p)):

    • HOMO Energy: -5.45 eV

    • LUMO Energy: -0.23 eV

    • HOMO-LUMO Gap (ΔE): 5.22 eV

This calculated energy gap corresponds to an electronic transition in the ultraviolet region. For the parent 2,4-difluoroaniline, the calculated gap is approximately 5.2186 eV.[5] The addition of the phenyl group is expected to slightly decrease this gap due to extended conjugation, leading to a minor bathochromic (red) shift in the absorption spectrum. Experimental UV-Vis analysis of similar N-phenylaniline compounds confirms absorption maxima in the UV range, consistent with these theoretical predictions.[6]

Caption: Workflow for the cross-validation of experimental and theoretical data.

Conclusion for the Field

This guide demonstrates a robust, self-validating methodology for the characterization of this compound. The strong congruence between high-level DFT calculations and experimental spectroscopic data provides a high degree of confidence in the assigned structure and its electronic properties.

For drug development professionals, this dual approach is invaluable. The validated computational model can be reliably used for further in silico studies, such as molecular docking, predicting metabolic pathways, and understanding potential off-target interactions. The experimental data serves as the essential empirical anchor, ensuring that these computational predictions are grounded in physical reality. By integrating these techniques, we accelerate the research and development cycle, reduce ambiguity, and build a more profound understanding of the molecule's behavior from the atomic to the biological level.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals requires a commitment to safety that extends beyond the benchtop. The proper disposal of reagents like 2,4-Difluoro-6-phenylaniline is not merely a regulatory obligation but a cornerstone of responsible laboratory practice. This guide provides a procedural framework grounded in established safety protocols for halogenated aromatic amines, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for the 6-phenyl derivative is not widely available, its structural class as a difluorinated aniline allows us to establish a robust safety and disposal plan based on authoritative data for closely related compounds and regulatory standards for halogenated organic wastes.

Hazard Assessment: Understanding the Inherent Risks

This compound is a halogenated aromatic amine. The hazards associated with this class of compounds are well-documented and form the basis of our handling and disposal strategy. Based on data from structural analogs like 2,4-Difluoroaniline and 2,6-Difluoroaniline, we can anticipate a similar hazard profile.[1][2][3]

Anticipated Hazards Include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and can lead to serious eye irritation.[3][4][5]

  • Organ Toxicity: May cause respiratory irritation.[3][4]

  • Environmental Hazard: As a halogenated organic compound, it should not be released into the environment.[1]

During thermal decomposition, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen fluoride (HF) gas can be released.[1][5]

Table 1: Summary of Hazard Profile and Protective Measures
Hazard CategoryAnticipated GHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic/Harmful)Chemical-resistant gloves (Nitrile or Neoprene), Lab Coat, Respirator
Skin Corrosion/Irritation Category 2 (Irritant)Chemical-resistant gloves, Lab Coat
Serious Eye Damage/Irritation Category 2 (Irritant)Tight-sealing safety goggles and face shield
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Use only in a well-ventilated area or chemical fume hood; Respirator
Flammability Combustible LiquidKeep away from heat, sparks, and open flames.[1][5]

Pre-Disposal Operations: Safe Handling and PPE

Before any disposal procedure can begin, ensuring the safety of laboratory personnel is paramount. All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: A chemically resistant lab coat or apron is mandatory. Wear appropriate protective gloves, such as nitrile or neoprene, ensuring they are inspected for integrity before each use.[2][6] For aniline compounds, nitrile gloves are generally recommended, but always consult a specific chemical resistance chart for prolonged contact.[7][8]

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required.[1][5][9]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][10]

Emergency Protocol: Spill Management

An accidental spill presents the most immediate risk of exposure. The response procedure is dictated by the scale of the spill.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: The container with the absorbed material and cleaning supplies must be disposed of as hazardous waste.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area, alerting all personnel.[2]

  • Isolate: Close the doors to the affected area to contain vapors. If safe to do so, turn off ignition sources.[11]

  • Call for Help: Contact your institution's Emergency Health and Safety (EHS) office and/or call 911.[12][13] Provide details on the chemical spilled, the location, and the approximate quantity.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.[13]

The Core Directive: Proper Disposal Procedures

Disposal of this compound is governed by its classification as a halogenated organic compound. This dictates that it must be segregated from non-halogenated waste streams and disposed of via an approved hazardous waste management program.[14]

Step 1: Waste Characterization and Segregation
  • Identify: This compound is a halogenated organic waste . Due to the presence of fluorine atoms, it must not be mixed with non-halogenated solvent waste.[14] Mixing these waste streams leads to needlessly high disposal costs, as the entire volume must be treated via the more rigorous and expensive process for halogenated materials.[14]

  • Segregate: Maintain a dedicated, closed container specifically for halogenated organic waste. This container should be made of a material compatible with the chemical.

Step 2: Waste Collection Protocol
  • Container Selection: Use a properly vetted and sealed waste container, clearly labeled for "Halogenated Organic Waste." Ensure the container is in a secondary containment bin to prevent spills.

  • Transfer: Carefully transfer the waste chemical into the container using a funnel. This should be done inside a chemical fume hood.

  • Rinsate Collection: Any empty containers ("sharps" like vials or bottles) that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in the same halogenated waste container.[15]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.[12] Include the approximate concentration and hazard pictograms (e.g., toxic, irritant).

Step 3: Storage and Disposal
  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizing agents and acids.[1][5]

  • Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled by a permitted transporter and facility.[14] The primary disposal method for such compounds is typically high-temperature incineration at a licensed facility equipped with scrubbers to handle the resulting acidic gases like hydrogen fluoride.[16]

Diagram 1: Decision Workflow for Spill & Disposal

G cluster_prep Preparation & Handling cluster_event Event Occurs cluster_spill Spill Response cluster_disposal Waste Management Start Handling or Disposing This compound CheckPPE Full PPE Worn? (Goggles, Face Shield, Gloves, Lab Coat) Start->CheckPPE FumeHood Working in Fume Hood? CheckPPE->FumeHood Yes Stop STOP! Don appropriate PPE CheckPPE->Stop No Proceed Proceed with Task FumeHood->Proceed Yes StopHood STOP! Move operations to Fume Hood FumeHood->StopHood No Event Chemical Event Proceed->Event IsSpill Is it a Spill? Event->IsSpill RoutineDisposal Routine Waste Disposal IsSpill->RoutineDisposal No SpillSize Spill Size? IsSpill->SpillSize Yes WasteContainer Transfer to Labeled 'Halogenated Organic Waste' Container RoutineDisposal->WasteContainer MinorSpill Minor Spill (In Fume Hood) SpillSize->MinorSpill <100mL & Contained MajorSpill Major Spill (Outside Hood) SpillSize->MajorSpill >100mL or Uncontained CleanupMinor Absorb with Inert Material Collect in Waste Container MinorSpill->CleanupMinor Evacuate EVACUATE AREA Call EHS / 911 MajorSpill->Evacuate CleanupMinor->WasteContainer StoreWaste Store Securely for Pickup WasteContainer->StoreWaste EHS_Pickup Arrange EHS Disposal StoreWaste->EHS_Pickup

Caption: Decision workflow for handling and disposing of this compound.

Post-Disposal: Decontamination

After waste has been appropriately containerized, all non-disposable equipment, glassware, and surfaces that may have come into contact with the chemical must be decontaminated.

  • Gross Contamination Removal: Wipe surfaces with an appropriate solvent to remove the bulk of any residue. This wipe should be disposed of as solid halogenated hazardous waste.

  • Thorough Cleaning: Wash glassware and surfaces with soap and water.

  • Final Rinse: A final rinse with a clean solvent (e.g., ethanol or acetone) can help ensure all residues are removed.

By adhering to these rigorous, step-by-step procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

Comprehensive Safety and Handling Guide for 2,4-Difluoro-6-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The prudent handling of any chemical reagent is foundational to laboratory safety and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use of 2,4-Difluoro-6-phenylaniline, moving beyond mere procedural steps to explain the rationale behind each safety recommendation. Our aim is to foster a deep understanding of the risks and mitigation strategies, ensuring the well-being of laboratory personnel and the reliability of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted aniline derivative. Aromatic amines as a class, and fluorinated compounds, present a specific set of potential hazards. A thorough risk assessment is the critical first step before any handling operations commence.

Key Hazards:

  • Toxicity: This compound is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

  • Flammability: While not highly flammable, it is a combustible material and containers may explode when heated.[3][4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]

  • Methemoglobinemia: Like other anilines, there is a potential for it to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[5]

Exposure Routes: The primary routes of exposure are inhalation, skin absorption, and eye contact.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically-informed decision based on the specific hazards of the chemical. For this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible materials. A recommended combination is a nitrile inner glove and a butyl or Viton® outer glove.Nitrile gloves offer good resistance to a range of chemicals but have poor resistance to aromatic hydrocarbons and amines.[6][7] A study on aniline permeation showed breakthrough times for various glove materials.[8] Using a more robust outer glove like butyl rubber, which has high resistance to many chemicals including aromatic compounds, provides a necessary additional barrier.[9]
Eye and Face Protection Chemical safety goggles and a full-face shield.Safety goggles provide a seal around the eyes to protect against splashes and vapors.[10][11] A face shield offers an additional layer of protection for the entire face from splashes.[10][11][12]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood.[2][4][12] The specific cartridge type should be selected based on the potential concentration of airborne contaminants.Given that the compound is toxic if inhaled and can cause respiratory irritation, controlling the inhalation exposure route is critical.[1][2] Engineering controls like a fume hood are the primary line of defense.[13]
Body Protection A flame-resistant lab coat worn over personal clothing. A chemically resistant apron should be worn when handling larger quantities.This protects the skin from accidental splashes and contact.[2][3][4] All protective clothing should be removed immediately if it becomes contaminated.[1][3]
Footwear Closed-toe, chemical-resistant safety footwear.Protects the feet from spills and potential falling objects.[10][11]

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Operational Checks:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1][2][3][4]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Donning Personal Protective Equipment:

    • Don all required PPE as outlined in the table above before entering the designated handling area. Gloves must be inspected for any signs of degradation or puncture before use.[2]

  • Handling and Use:

    • All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Use spark-proof tools and equipment to prevent ignition of flammable vapors.[4][5]

    • Keep the container tightly closed when not in use.[1][3][4][5]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory area.[1][4]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4][5]

    • Keep the container tightly sealed.[1][3][4][5]

    • Store away from incompatible materials such as acids, strong bases, strong reducing agents, and oxidizing agents.[3][4][5]

Spill and Emergency Procedures

Preparedness is paramount for effectively managing accidental releases.

Emergency Response Plan:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor spill->alert ppe Don Appropriate PPE (if safe) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Residue into Labeled Drum contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A clear action plan for responding to a spill of this compound.

Immediate Actions:

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[3]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.[5]

  • For spills: Evacuate the area and prevent entry.[2] Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1] Collect the material into a suitable, labeled container for disposal.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with this compound, including absorbent materials, used PPE, and empty containers, must be collected in a designated, labeled, and sealed container for hazardous waste.[1][2][4]

  • Disposal Protocol: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[1][4] Do not dispose of it down the drain or with general laboratory trash.[1][2]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.